molecular formula C7H15ClN2O B1435667 (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride CAS No. 1215264-39-3

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Cat. No.: B1435667
CAS No.: 1215264-39-3
M. Wt: 178.66 g/mol
InChI Key: DZPRWZNOJJPSLX-FJXQXJEOSA-N
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Description

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a chiral pyrrolidine derivative with the CAS Registry Number 1215264-39-3 . This compound, with a molecular formula of C7H15ClN2O and a molecular weight of 178.66 g/mol, serves as a valuable building block in medicinal chemistry and pharmaceutical research . The stereospecific (S)-enantiomer configuration is particularly significant for designing active compounds that interact with specific biological targets. Researchers utilize this acetamide derivative as a key synthetic intermediate in the development of novel therapeutic agents. The compound requires careful handling and storage under an inert atmosphere at room temperature . According to supplier safety information, this substance carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPRWZNOJJPSLX-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a chiral pyrrolidine derivative that has emerged as a significant building block in medicinal chemistry and drug discovery. Its structural features make it a valuable component in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and natural products.[1][2] Its stereochemistry and conformational flexibility allow for precise interactions with biological targets. The (S)-configuration of this particular acetamide derivative offers a specific three-dimensional arrangement that can be crucial for achieving desired pharmacological activity and selectivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1215264-39-3[2][3]
Molecular Formula C₇H₁₅ClN₂O[2][3]
Molecular Weight 178.66 g/mol [3]
Appearance White to off-white solid (visual inspection)Inferred from typical appearance of similar fine chemicals
Melting Point Not available in searched literature
Boiling Point Not available in searched literature
Solubility Soluble in water (inferred from hydrochloride salt form)
Storage Inert atmosphere, Room Temperature[2]

Note: While specific experimental data for melting point, boiling point, and solubility were not found in the public domain, the hydrochloride salt form suggests good aqueous solubility. It is recommended to determine these parameters experimentally for specific applications.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a central pyrrolidine ring with an N-methylacetamide group at the chiral 3-position. The hydrochloride salt enhances the compound's stability and solubility in aqueous media.

Caption: Chemical structure of this compound.

The "(S)" designation indicates the stereochemical configuration at the C3 position of the pyrrolidine ring, which is a critical determinant of its biological activity.

Synthesis

A potential synthetic workflow is outlined below:

synthesis_workflow start Commercially available (S)-3-Aminopyrrolidine derivative (with protecting group, e.g., Boc) step1 Reductive Amination (Formaldehyde, reducing agent e.g., NaBH(OAc)₃) start->step1 intermediate1 (S)-3-(Methylamino)pyrrolidine derivative step1->intermediate1 step2 Acylation (Acetyl chloride or Acetic anhydride, Base) intermediate1->step2 intermediate2 Protected (S)-N-Methyl-N- (pyrrolidin-3-yl)acetamide step2->intermediate2 step3 Deprotection (e.g., TFA or HCl for Boc group) intermediate2->step3 product (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide step3->product step4 Salt Formation (HCl in a suitable solvent, e.g., ether or isopropanol) product->step4 final_product (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride step4->final_product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • N-Methylation: To a solution of Boc-(S)-3-aminopyrrolidine in a suitable solvent (e.g., dichloromethane), add formaldehyde followed by a reducing agent such as sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion.

  • Acylation: The resulting Boc-(S)-3-(methylamino)pyrrolidine is then treated with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) to yield Boc-(S)-N-methyl-N-(pyrrolidin-3-yl)acetamide.

  • Deprotection and Salt Formation: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent. Subsequent treatment with a solution of HCl in a suitable solvent like diethyl ether or isopropanol would precipitate the desired this compound.

Causality behind Experimental Choices: The use of a Boc protecting group is common for amines as it is stable under a variety of reaction conditions and can be easily removed under acidic conditions. Reductive amination is a standard and efficient method for the methylation of amines. The choice of acetyl chloride or acetic anhydride for acylation is based on their high reactivity.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of analytical techniques. While specific spectra for this compound are not publicly available, typical expected data are discussed below. Chemical suppliers may provide product-specific analytical data upon request.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the pyrrolidine ring protons, the N-methyl group, and the acetyl methyl group. The integration of these peaks would correspond to the number of protons in each environment.

    • ¹³C NMR would display distinct signals for each of the seven carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base form of the molecule (C₇H₁₄N₂O).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound. A single, sharp peak would be expected for a pure sample.

Applications in Drug Discovery

The primary application of this compound is as a building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.[3]

Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule typically consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

This compound can be incorporated into the linker region of PROTACs. The pyrrolidine scaffold can provide conformational constraint and favorable physicochemical properties to the linker, which can influence the overall efficacy and pharmacokinetic profile of the PROTAC.[5]

protac_structure target_ligand Target Protein Ligand linker Linker (may contain (S)-N-Methyl-N- (pyrrolidin-3-yl)acetamide moiety) target_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand

Caption: General structure of a PROTAC molecule.

The use of chiral building blocks like this compound in PROTAC linkers allows for the synthesis of stereochemically defined molecules, which is often critical for achieving optimal biological activity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is intended for research and development purposes only.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its unique structural and stereochemical features make it particularly well-suited for incorporation into the linkers of PROTACs and other complex bioactive molecules. A thorough understanding of its chemical properties, synthesis, and applications is crucial for researchers and scientists working at the forefront of medicinal chemistry. Further investigation into its specific biological activities and toxicological profile will undoubtedly expand its utility in the creation of next-generation therapeutics.

References

  • Chongqing Chemdad Co., Ltd. This compound. Retrieved from [Link]

  • CP Lab Safety. N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride, min 97%, 1 gram. Retrieved from [Link]

  • PubChem. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. Retrieved from [Link]

  • PubChem. N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. Retrieved from [Link]

  • Acros Pharmatech. This compound. Retrieved from [Link]

  • Google Patents. Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide.
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  • Google Patents. Pyrrolidine derivatives and method of synthesizing these.
  • ChemWhat. N-Methyl-N-(pyrrolidin-3-yl)acetaMide hydrochloride. Retrieved from [Link]

  • PubMed. Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. Retrieved from [Link]

  • eScholarship, University of California. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. Retrieved from [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • The Royal Society of Chemistry. NMR Spectra of Products. Retrieved from [Link]

  • AIR Unimi. NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

Sources

Spectroscopic Unveiling of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a variety of biologically active compounds. A thorough understanding of its structural and physicochemical properties is paramount for its effective utilization in synthetic chemistry and drug design. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages predictive methodologies based on established principles to offer a robust interpretation of its expected spectroscopic signature.

Molecular Structure and Key Features

This compound possesses a stereocenter at the C3 position of the pyrrolidine ring. The molecule combines a tertiary amide functionality with a secondary amine, which is protonated in the hydrochloride salt form. These features govern its chemical reactivity and are key to interpreting its spectroscopic data.

Molecular Formula: C₇H₁₅ClN₂O Molecular Weight: 178.66 g/mol CAS Number: 1215264-39-3

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide, MS analysis provides crucial information for confirming its molecular weight and elucidating its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A standard approach for the analysis of small organic molecules like the free base of the title compound is Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction: A dilute solution of the free base, (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide, in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller charged fragments and neutral radicals.[1][2]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Diagram of the Mass Spectrometry Workflow

MS_Workflow cluster_instrument Mass Spectrometer cluster_data Data Output Sample Sample Introduction IonSource Ionization (EI, 70 eV) Sample->IonSource Vaporization MassAnalyzer Mass Analyzer (Quadrupole/TOF) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Signal Processing Fragmentation_Pathway M [M]⁺• (m/z 142) F1 m/z 99 M->F1 - •C₃H₇ F2 m/z 84 M->F2 - C₄H₈N• F3 m/z 70 M->F3 - C₃H₄NO• F4 m/z 43 M->F4 - C₅H₁₁N₂•

Caption: Plausible fragmentation pathways for (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. D₂O is a common choice for hydrochloride salts to ensure solubility and allow for the exchange of labile protons.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phasing, baseline correction, and referencing (e.g., to an internal standard like DSS or to the residual solvent peak) are performed.

Diagram of the NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Pulse Apply Radiofrequency Pulse Sequence Spectrometer->Pulse FID Acquire FID Pulse->FID FT Fourier Transform FID->FT Process Phase and Baseline Correction FT->Process Spectrum Spectrum Process->Spectrum Final Spectrum

Caption: A simplified workflow for acquiring NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the protons of the pyrrolidine ring, the N-methyl group, and the acetyl methyl group. Due to the chiral center, the protons on the pyrrolidine ring are diastereotopic and are expected to exhibit complex splitting patterns. The spectrum will be further complicated by the presence of rotamers around the amide bond, which may lead to peak broadening or duplication of signals. For simplicity, the following predictions are for the major rotamer. The spectrum is predicted in D₂O, where the N-H proton of the protonated pyrrolidine will exchange with deuterium and will not be observed.

Predicted ¹H NMR Chemical Shifts (in D₂O):

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-CH(3)-4.0 - 4.2Multiplet1H
-CH₂(2,5)-3.2 - 3.6Multiplet4H
-CH₂(4)-2.0 - 2.4Multiplet2H
N-CH₃2.9 - 3.1Singlet3H
CO-CH₃2.1 - 2.3Singlet3H

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in D₂O):

Carbon Assignment Predicted Chemical Shift (ppm)
C=O172 - 175
-CH(3)-55 - 58
-CH₂(2,5)-45 - 50
-CH₂(4)-30 - 33
N-CH₃34 - 37
CO-CH₃21 - 24

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for this compound. By applying fundamental principles of spectroscopy, we have predicted the key spectral features that are essential for the structural verification and characterization of this important chiral building block. The predicted data serves as a valuable reference for researchers and scientists in the field of drug discovery and development, enabling them to confidently identify and utilize this compound in their synthetic endeavors.

References

  • CP Lab Safety. N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride, min 97%, 1 gram. [Link]

  • PubChem. (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

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(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a small organic molecule featuring a pyrrolidine ring, an acetamide group, and a secondary amine, presented as a hydrochloride salt. In the realm of drug discovery and development, understanding the solubility of such a compound is not merely a preliminary checkbox; it is a foundational pillar upon which formulation, bioavailability, and ultimately, therapeutic efficacy are built. Poor aqueous solubility is a leading cause of failure for promising drug candidates, as it can lead to low and erratic absorption from the oral dosage form, hindering the attainment of therapeutic concentrations in the bloodstream[1][2].

This guide provides a comprehensive technical overview of the solubility profile of this compound. As specific experimental solubility data for this compound is not widely published, this document synthesizes theoretical principles based on its molecular structure with field-proven experimental methodologies. We will explore its predicted behavior in various solvent systems, the profound impact of pH, and provide a detailed, self-validating protocol for its precise experimental determination.

Physicochemical Characteristics and Predicted Solubility Profile

To understand the solubility of a compound, we must first analyze its structure. This compound is an ionic salt. The molecule consists of the protonated organic cation, (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide, and a chloride anion.

  • Molecular Formula: C₇H₁₅ClN₂O

  • Molecular Weight: 178.66 g/mol

The structure contains several key features that govern its solubility:

  • Ionic Nature: As a hydrochloride salt, the compound is inherently charged and polar. This ionic character strongly favors dissolution in polar solvents through powerful ion-dipole interactions[3][4].

  • Hydrogen Bonding: The molecule possesses hydrogen bond donors (the protonated secondary amine) and acceptors (the amide oxygen and the nitrogen atoms). This capacity for hydrogen bonding further enhances its affinity for protic solvents like water and alcohols[5].

  • Carbon Skeleton: The hydrocarbon portion of the molecule is relatively small, meaning its nonpolar character does not significantly overwhelm the influence of the polar and ionic groups[6].

The guiding principle of solubility is "like dissolves like," which states that substances dissolve best in solvents with similar intermolecular forces[5][6][7]. Based on this, we can predict the solubility behavior of this compound across different solvent classes.

Table 1: Predicted Solubility of this compound
Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Water, Methanol, EthanolHigh to Very High The ionic nature of the salt allows for strong ion-dipole interactions. The solvent's ability to hydrogen bond complements the H-bond donors/acceptors on the molecule, leading to effective solvation[3][4][5].
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents have large dipole moments and can effectively solvate the cation. However, the lack of hydrogen bond donation from the solvent may make the dissolution less favorable than in protic solvents[6].
Low-Polarity Dichloromethane (DCM), ChloroformLow to Very Low While slightly polar, these solvents lack the ability to form strong interactions (ion-dipole, H-bonding) needed to overcome the crystal lattice energy of the ionic salt.
Nonpolar Hexane, Toluene, Diethyl EtherInsoluble The significant mismatch in polarity means there are no favorable intermolecular forces to drive the dissolution process. The nonpolar solvent cannot effectively solvate the ions[3][7].

The Dominant Influence of pH on Aqueous Solubility

For ionizable compounds, pH is one of the most critical factors affecting aqueous solubility[1][8]. This compound is the salt of a weak base (the pyrrolidine nitrogen). Its solubility is therefore highly dependent on the pH of the aqueous medium.

The governing equilibrium is: R₂NH₂⁺Cl⁻ (solid) ⇌ R₂NH₂⁺ (dissolved) + Cl⁻ (dissolved) (High Solubility)

In basic conditions, the protonated amine will be deprotonated to form the neutral "free base": R₂NH₂⁺ (dissolved) ⇌ R₂NH (dissolved/precipitate) + H⁺ (Low Solubility)

  • Acidic to Neutral pH (pH < pKa): In solutions where the pH is significantly below the pKa of the pyrrolidine nitrogen, the equilibrium will heavily favor the protonated, charged form (R₂NH₂⁺). This ionized species is highly polar and thus highly soluble in water[8][9][10]. Therefore, high solubility is expected in acidic and neutral aqueous buffers.

  • Basic pH (pH > pKa): As the pH increases above the pKa, the compound will be deprotonated to form the neutral free base (R₂NH). This free base is significantly less polar than its salt form. If the concentration in solution exceeds the intrinsic solubility of the free base, it will precipitate, causing a dramatic decrease in the overall measured solubility[9].

This pH-dependent behavior is a classic characteristic of amine hydrochloride salts and is a critical consideration for oral drug formulation, as the compound will traverse the acidic environment of the stomach and the more neutral-to-basic environment of the intestines[1][10].

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to precise quantification, a rigorous experimental protocol is required. The gold standard for determining thermodynamic solubility is the shake-flask method[11]. This method measures the equilibrium concentration of a compound in a saturated solution, ensuring that the solid and dissolved phases are in equilibrium.

Principle

An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Step-by-Step Methodology
  • Preparation of Materials:

    • Accurately weigh approximately 5-10 mg of this compound into several glass vials. The exact amount should be in clear excess of its predicted solubility.

    • Prepare the desired solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol). Ensure all solvents are of high purity (e.g., HPLC grade).

    • Prepare a series of calibration standards of the compound in the mobile phase to be used for analysis (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Equilibration:

    • Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial containing the solid compound.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended where samples are taken at various time points (e.g., 8, 16, 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high results.

  • Sample Analysis (Quantification):

    • Dilute the filtered supernatant with the analytical mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples.

    • Multiply the result by the dilution factor to determine the final solubility of the compound in the original solvent (expressed in mg/mL or µg/mL).

Visualization of the Shake-Flask Workflow

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis A Weigh Excess Solid B Add Solvent A->B Precise Volume C Seal Vials B->C D Agitate at Constant Temp (24-48 hours) C->D E Settle Suspension D->E Equilibrium Reached F Filter Supernatant (0.22 µm Syringe Filter) E->F G Dilute Filtrate F->G Clear Filtrate H Analyze by HPLC-UV G->H I Calculate Concentration vs. Calibration Curve H->I

Caption: Workflow for the Shake-Flask Solubility Determination.

Key Factors Influencing Experimental Results

A protocol is only as reliable as the control over its variables. When determining solubility, several factors must be meticulously managed to ensure data integrity.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining a constant and accurately reported temperature during equilibration is essential[2].

  • Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized, high-purity solid is crucial for obtaining an accurate thermodynamic solubility value.

  • Solid-State Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy and, consequently, a different solubility. The thermodynamically most stable crystalline form will have the lowest solubility. It is vital to characterize the solid form used in the experiment and to ensure no phase transitions occur during the study.

  • Equilibration Time: Insufficient agitation time will lead to an underestimation of solubility. As mentioned, a time-to-equilibrium study should be performed to prove that the dissolution process has reached a plateau.

Visualization of Influencing Factors

Influencing_Factors Sol Measured Solubility Value Temp Temperature Temp->Sol Purity Compound Purity Purity->Sol Time Equilibration Time Time->Sol SolidState Solid-State Form (Polymorphism) SolidState->Sol

Caption: Key parameters that influence solubility measurements.

Conclusion

While specific quantitative solubility data for this compound is not publicly available, a thorough analysis of its chemical structure provides a strong predictive framework for its behavior. As a hydrochloride salt, it is expected to be highly soluble in polar protic solvents like water and ethanol, with its aqueous solubility being profoundly dependent on pH—high in acidic media and low in basic media. For drug development professionals, moving beyond these predictions requires rigorous experimental determination. The shake-flask method, when executed with careful control over variables such as temperature, time, and the solid-state form of the material, provides the definitive data needed to guide formulation strategies and ensure the development of a safe and effective therapeutic product.

References

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  • ResearchGate. (2016). Theoretical Analysis of Drug Dissolution: I. Solubility and Intrinsic Dissolution Rate. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

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A Technical Guide to the Stability and Storage of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a key building block in contemporary drug discovery, particularly in the development of protein degraders.[1] As with many amine hydrochloride salts, its physicochemical stability is paramount to ensuring the integrity of research and development outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling. The primary stability concerns for this molecule are its inherent hygroscopicity and potential for hydrolysis. Adherence to the recommended procedures is critical for mitigating degradation, thereby ensuring its purity, and preserving shelf-life for reliable use in research and manufacturing environments.

Introduction

The pyrrolidine scaffold is a prevalent feature in a multitude of pharmacologically active compounds.[2] this compound, with its specific stereochemistry and functional groups, serves as a crucial intermediate in synthetic chemistry. The hydrochloride salt form is typically chosen to enhance crystallinity, improve handling characteristics, and increase aqueous solubility compared to the free base.[3] However, this salt form also introduces specific stability challenges that must be rigorously managed. The primary objective of this document is to provide researchers, scientists, and drug development professionals with a technical framework for understanding and controlling these challenges to ensure the compound's integrity throughout its lifecycle.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for developing appropriate stability and storage protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅ClN₂O[1]
Molecular Weight 178.66 g/mol [1]
CAS Number 1215264-39-3[1]
Appearance White to off-white solidGeneral Observation
Purity Typically ≥97%[1][4]
Storage Room temperature, protect from light and moisture[1][4][5]

Key Factors Influencing Stability

The stability of this compound is primarily influenced by environmental factors, particularly moisture. The presence of the hydrochloride salt makes the compound susceptible to water uptake, which can trigger both physical changes and chemical degradation.[6][7]

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[8] Amine hydrochloride salts are notoriously prone to this phenomenon.[9] The absorption of water can lead to several undesirable consequences:

  • Physical Changes : Caking, clumping, or deliquescence (dissolving in absorbed water), which complicates accurate weighing and handling.[6]

  • Chemical Degradation : The presence of water can facilitate hydrolytic degradation of the amide bond.

  • Inaccurate Molarity : Failure to account for absorbed water leads to weighing errors and inaccurately concentrated solutions.[6]

Hydrolytic Degradation

The acetamide functional group is an amide, which is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield a carboxylic acid and an amine. While generally stable at neutral pH, the presence of excess water, especially at elevated temperatures, can accelerate this degradation. The hydrochloride salt itself creates a slightly acidic environment in the presence of moisture, which can contribute to this process.

Thermal and Photostability

While specific data for this compound is limited, many organic molecules can degrade at elevated temperatures or upon exposure to UV light. Supplier recommendations for the enantiomer suggest storage at 4°C and protection from light, indicating potential sensitivity.[4] Safety data for the (R)-enantiomer also advises avoiding heat and sources of ignition.[10]

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for developing effective mitigation strategies. The two primary pathways of concern are hydrolysis and oxidation.

// Edges A -> B [label="+ H₂O", color="#4285F4"]; A -> C [label="+ H₂O", color="#4285F4"]; B -> C [style=invis]; // To group them visually A -> D [label="+ [O]", color="#34A853"]; A -> E [label="+ [O] (Harsh)", color="#34A853"]; D -> E [style=invis]; } dot Caption: Potential degradation of the parent compound via hydrolysis and oxidation.

Recommended Storage and Handling Protocols

To mitigate the risks outlined above, a multi-faceted approach to storage and handling is required. The overarching principle is the strict exclusion of moisture.[11]

Long-Term Storage (≥ 1 month)
  • Temperature : Store at the recommended temperature, typically 2-8°C or room temperature as specified by the supplier.[1][4] For maximum stability and to slow potential degradation kinetics, storage at 2-8°C is preferable.

  • Atmosphere : Store in a tightly sealed container under an inert atmosphere (e.g., argon or dry nitrogen). This minimizes exposure to both moisture and atmospheric oxygen.

  • Container : Use containers with high-integrity seals, such as amber glass vials with PTFE-lined caps. The amber glass provides protection from light.

  • Location : A desiccator cabinet is the ideal environment for storing the primary container.

Short-Term / In-Use Handling
  • Environment : Whenever possible, handle the compound inside a glove box with a controlled low-humidity atmosphere. If a glove box is unavailable, use a desiccator for equilibration and minimize the time the container is open to the ambient environment.

  • Equilibration : Before opening, allow the container to warm to room temperature inside a desiccator (minimum 30-60 minutes). This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Dispensing : Use clean, dry spatulas and weighing vessels. Immediately after dispensing the required amount, purge the container headspace with inert gas, reseal tightly, and return it to the appropriate storage conditions.

Stability-Indicating Analytical Methods

Verifying the stability and purity of the compound over time requires robust analytical methods. The following protocols are designed to be self-validating systems for assessing the integrity of this compound.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the compound and detect any degradation products.

Methodology:

  • System Preparation :

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30°C.

  • Sample Preparation :

    • Accurately weigh approximately 5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Analysis :

    • Inject 10 µL of the sample.

    • Run a gradient elution (e.g., 5% to 95% B over 15 minutes).

  • System Suitability :

    • The main peak should have a tailing factor between 0.8 and 1.5.

    • Five replicate injections should have a relative standard deviation (RSD) of <2.0% for the peak area.

  • Data Interpretation :

    • Calculate purity by the area percent method. The appearance of new peaks, particularly earlier-eluting (more polar) peaks, may indicate hydrolytic degradation.

G A Receive/Sample Compound B Prepare Sample (0.5 mg/mL in Diluent) A->B E Inject Sample B->E C Prepare HPLC System (Equilibrate Column) D Perform System Suitability Test (Replicate Injections) C->D D->E F Acquire Chromatogram (Gradient Elution) E->F G Integrate Peaks & Analyze Data F->G H Purity > 97%? No New Peaks? G->H I Pass H->I Yes J Fail - Investigate Degradation H->J No

Protocol: Water Content by Karl Fischer Titration

Objective: To accurately determine the water content, which is crucial given the compound's hygroscopic nature.

Methodology:

  • Instrument Setup : Prepare a volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions.

  • Reagent Standardization : Standardize the Karl Fischer reagent using a certified water standard.

  • Sample Analysis :

    • Accurately weigh an appropriate amount of the compound (typically 20-50 mg) and introduce it directly into the titration vessel.

    • Perform the titration until the endpoint is reached.

  • Data Interpretation :

    • The result is expressed as a weight/weight percentage of water. This value should be used to correct the concentration of any solutions prepared from the solid material. An increase in water content over time is a direct indicator of improper storage.

Summary of Recommendations

For ease of reference, the key stability risks and corresponding storage recommendations are summarized below.

Table 2: Summary of Stability Risks and Storage Recommendations

ParameterRiskRecommended ConditionRationale
Temperature Accelerated Degradation2-8°C or as per supplierSlows chemical reaction rates.
Humidity/Moisture Hygroscopicity, HydrolysisStore in a desiccator, under inert gasPrevents water absorption and subsequent degradation.[8]
Light PhotodegradationStore in amber vialsProtects from UV-induced degradation.[4]
Atmosphere OxidationStore under inert gas (N₂ or Ar)Prevents reaction with atmospheric oxygen.
Handling Moisture CondensationEquilibrate to room temp before openingAvoids condensation on the cold solid material.

By implementing these scientifically grounded storage, handling, and analytical protocols, researchers can ensure the long-term stability and integrity of this compound, safeguarding the accuracy and reproducibility of their scientific endeavors.

References

  • CP Lab Safety. N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride, min 97%, 1 gram. [Link]

  • Li, M., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. [Link]

  • Poupin, P., et al. (2000). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology. [Link]

  • Markovich, R., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology. [Link]

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  • Chavarría, M., et al. (2016). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology. [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • Abiedalla, Y., et al. (2022). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. [Link]

  • Moolman, W., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules. [Link]

  • ResearchGate. A variant of pyridine and pyrrolidine pathway of nicotine degradation.... [Link]

  • Zhang, G. G. Z., & Suryanarayanan, R. (2018). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences. [Link]

  • Kocabaş, E., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Wang, Y-H., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances. [Link]

  • PubChem. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. [Link]

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An In-Depth Technical Guide to (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a chiral synthetic compound featuring a pyrrolidine ring, a core structure of significant interest in medicinal chemistry. While not a therapeutic agent in itself, this molecule has emerged as a valuable chiral building block in the synthesis of more complex molecules, particularly in the pursuit of novel ligands for nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the available information on this compound, including its discovery as a chemical intermediate, its synthesis, and its relevance in the broader context of drug discovery, with a particular focus on the development of selective nAChR modulators.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous natural products and synthetic drugs stems from its ability to introduce a three-dimensional character to a molecule, which is crucial for specific interactions with biological targets. The pyrrolidine nucleus is a key component in a wide array of pharmaceuticals, and its derivatives have been extensively explored for various therapeutic applications.

The specific stereochemistry and substitution pattern of the pyrrolidine ring can significantly influence the pharmacological activity of a compound. The "(S)" designation in (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide indicates a specific enantiomer, highlighting the importance of chirality in modern drug design. The N-methyl and acetamide functionalities further contribute to the molecule's chemical properties and potential interactions with biological systems.

Discovery and History: An Intermediate in Complex Syntheses

The history of this compound is not that of a standalone therapeutic agent but rather of a key intermediate in the synthesis of more complex molecules. Its primary identification in the public domain comes from its use as a starting material in patent literature.

Notably, the Chinese patent CN113226462A, with a priority date in the early 2020s, discloses the use of N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide (the free base of the hydrochloride salt, with CAS No. 1215264-39-3) as a reactant in the synthesis of novel vanin inhibitors. In this patent, the compound is acylated with 2-fluoropyridine-5-carbonyl chloride, demonstrating its utility as a scaffold for building more elaborate chemical entities.

While this patent provides a concrete example of its application, it does not detail the original discovery or the initial rationale for the synthesis of this specific chiral intermediate. It is highly probable that the compound was developed and made commercially available to serve the needs of medicinal chemists working on various drug discovery programs, particularly those focused on targets where a chiral pyrrolidine motif is known to be beneficial.

The structural similarity of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide to known ligands for nicotinic acetylcholine receptors (nAChRs) suggests that its initial development may have been rooted in research targeting these receptors. The pyrrolidine ring is a common feature in many nAChR agonists and antagonists.

Synthesis and Chemical Properties

The synthesis of chiral pyrrolidine derivatives is a well-established area of organic chemistry. While a specific, seminal publication detailing the first synthesis of this compound has not been identified in the public literature, a general retrosynthetic analysis points to several plausible synthetic routes.

A common strategy for the synthesis of such chiral amines involves starting from a chiral precursor, such as (S)-3-aminopyrrolidine or a protected derivative.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1215264-39-3
Molecular Formula C₇H₁₅ClN₂O
Molecular Weight 178.66 g/mol
Appearance White to off-white solid
Chirality (S)-enantiomer
Experimental Protocol: A Plausible Synthetic Route

The following represents a generalized, plausible synthetic protocol for the preparation of this compound, based on common organic chemistry transformations.

Step 1: N-Boc Protection of (S)-3-Aminopyrrolidine

  • Dissolve (S)-3-aminopyrrolidine dihydrochloride in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for instance, triethylamine (TEA), to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the Boc-protected (S)-3-aminopyrrolidine.

Step 2: N-Methylation

  • Dissolve the Boc-protected (S)-3-aminopyrrolidine in a suitable solvent like tetrahydrofuran (THF).

  • Add a base, such as sodium hydride (NaH), to deprotonate the amine.

  • Add methyl iodide (CH₃I) and allow the reaction to proceed to completion.

  • Quench the reaction and perform an extractive work-up to obtain the N-methylated product.

Step 3: Acetylation

  • The N-methylated intermediate can then be acetylated. This step would likely be performed after deprotection of the Boc group.

Step 4: Boc Deprotection and Hydrochloride Salt Formation

  • Treat the Boc-protected intermediate with a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), to remove the Boc protecting group.

  • If not already in the hydrochloride form, dissolve the free base in a suitable solvent and treat with a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol) to precipitate the desired hydrochloride salt.

  • Filter and dry the resulting solid to obtain this compound.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Protection cluster_2 N-Methylation & Acetylation cluster_3 Deprotection & Salt Formation S-3-Aminopyrrolidine S-3-Aminopyrrolidine Boc-S-3-Aminopyrrolidine Boc-S-3-Aminopyrrolidine S-3-Aminopyrrolidine->Boc-S-3-Aminopyrrolidine Boc₂O, Base Intermediate Intermediate Boc-S-3-Aminopyrrolidine->Intermediate 1. NaH, CH₃I 2. Acetylating Agent Final_Product (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide HCl Intermediate->Final_Product HCl

A generalized synthetic workflow for the preparation of the target compound.

Relevance in Nicotinic Acetylcholine Receptor (nAChR) Research

The structural features of this compound align well with the pharmacophore models for ligands of nicotinic acetylcholine receptors, particularly the α7 and α4β2 subtypes. These receptors are ligand-gated ion channels that play critical roles in various physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

The pyrrolidinyl moiety, especially the N-methylpyrrolidine group, is a well-known bioisostere for the N-methylpyrrolidinium group of nicotine, the primary agonist of nAChRs. The acetamide group can act as a hydrogen bond donor and acceptor, potentially forming key interactions within the ligand-binding domain of the receptor.

The development of selective nAChR modulators is a major focus of contemporary drug discovery. The use of chiral building blocks like this compound allows for the systematic exploration of the chemical space around the nAChR pharmacophore, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profile.

nAChR_Signaling cluster_0 Ligand Binding cluster_1 Receptor Activation cluster_2 Cellular Response cluster_3 Physiological Effect Ligand (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Derivative nAChR α7 or α4β2 nAChR Ligand->nAChR Binds to Channel_Opening Ion Channel Opening nAChR->Channel_Opening Induces Ion_Influx Cation Influx (Na⁺, Ca²⁺) Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream_Signaling Downstream Signaling Cascades Depolarization->Downstream_Signaling Neurotransmitter_Release Neurotransmitter Release Downstream_Signaling->Neurotransmitter_Release

A simplified diagram of nAChR signaling pathway activation.

Conclusion and Future Perspectives

This compound serves as a compelling example of a chiral building block that, while not a final drug product, plays a critical role in the drug discovery and development process. Its history is intertwined with the ongoing search for novel and selective modulators of important biological targets, most notably nicotinic acetylcholine receptors.

The commercial availability of this and similar chiral intermediates empowers medicinal chemists to rapidly synthesize and test new chemical entities with high stereochemical purity. As our understanding of the structural biology of nAChRs and other target proteins continues to grow, the demand for such well-defined and versatile building blocks is likely to increase. Future research will undoubtedly see the incorporation of this and related pyrrolidine scaffolds into a new generation of therapeutic candidates for a wide range of diseases.

References

  • CN113226462A - Heteroaromatic compounds as vanin inhibitors. (This patent is available through various patent databases and provides an example of the use of the compound).

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride binding affinity and kinetics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Binding Affinity and Kinetics of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Abstract

The characterization of a ligand's interaction with its biological target is a cornerstone of modern drug discovery and chemical biology. The precise quantification of binding affinity (how tightly a ligand binds) and kinetics (how quickly it binds and dissociates) provides critical insights into a compound's potential efficacy, duration of action, and overall pharmacological profile. This technical guide outlines a comprehensive, methodology-focused approach for determining the binding affinity and kinetics of this compound, a novel small molecule. Given its structural motifs, which are common in cholinergic ligands, this guide will use the muscarinic acetylcholine receptors (mAChRs), a family of G-protein coupled receptors (GPCRs), as a representative target class for designing and interpreting the necessary experiments. The principles and protocols detailed herein are, however, broadly applicable to a wide range of ligand-receptor systems.

Introduction: From Structure to Function

This compound is a chiral small molecule featuring a pyrrolidine ring, a feature present in numerous neuromodulators, and an N-methyl-acetamide group, which can participate in hydrogen bonding and other molecular interactions. This structure suggests a potential interaction with receptors that recognize endogenous ligands like acetylcholine. Therefore, a primary step in its characterization is to determine its binding profile at relevant targets, such as the five subtypes of muscarinic acetylcholine receptors (M1-M5).

This guide provides the theoretical basis and practical, step-by-step protocols for two gold-standard biophysical techniques:

  • Radioligand Binding Assays: To determine the equilibrium dissociation constant (Kd) or inhibitor constant (Ki), which measures binding affinity.

  • Surface Plasmon Resonance (SPR): To measure the real-time association (kon) and dissociation (koff) rate constants, which define the binding kinetics.

By integrating data from these orthogonal approaches, a researcher can build a robust pharmacological profile of the compound, guiding further development and optimization.

Part 1: Quantifying Binding Affinity via Radioligand Assays

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor at equilibrium. It is most commonly expressed by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. For novel, unlabeled compounds like this compound (hereafter referred to as the 'test compound'), affinity is typically determined indirectly through competitive binding assays.

In this setup, the test compound competes with a radiolabeled ligand (a 'radioligand') of known high affinity and specificity for the target receptor. The ability of the test compound to displace the radioligand is measured, and from this, its inhibitor constant (Ki) is calculated. The Ki is an intrinsic measure of the compound's affinity, independent of the radioligand used.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of the test compound's Ki value at the human M1 muscarinic receptor.

1. Materials & Reagents:

  • Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the human M1 muscarinic acetylcholine receptor.
  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
  • Test Compound: this compound, dissolved in assay buffer.
  • Non-specific Binding Control: Atropine (10 µM), a high-affinity non-radiolabeled muscarinic antagonist.
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • Filtration Apparatus: Brandel or Millipore cell harvester with GF/B glass fiber filter mats.
  • Scintillation Counter: For quantifying radioactivity.

2. Step-by-Step Methodology:

  • Preparation: Thaw the M1 receptor membranes on ice. Prepare serial dilutions of the test compound in assay buffer, typically covering a concentration range from 1 pM to 100 µM.
  • Assay Plate Setup: In a 96-well plate, combine the following in triplicate for each condition:
  • Total Binding: 50 µL M1 membranes, 50 µL [³H]-NMS (at a final concentration near its Kd, e.g., 1 nM), and 50 µL assay buffer.
  • Non-specific Binding (NSB): 50 µL M1 membranes, 50 µL [³H]-NMS, and 50 µL of 10 µM Atropine.
  • Competition: 50 µL M1 membranes, 50 µL [³H]-NMS, and 50 µL of the test compound at each concentration.
  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium. The exact time should be determined in preliminary kinetic experiments.
  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using the cell harvester. The filter mat traps the cell membranes (and any bound radioligand) while unbound ligand passes through.
  • Washing: Immediately wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Quantification: Place the filter mats into scintillation vials, add scintillation cocktail, and measure the retained radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis & Interpretation:

  • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding (CPM) - NSB (CPM).
  • Convert the CPM values for the competition samples into a percentage of the maximal specific binding (the specific binding in the absence of the test compound).
  • Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.
  • Use non-linear regression analysis (e.g., using GraphPad Prism or equivalent software) to fit the data to a "one-site fit logIC50" model. This will yield the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
  • Convert the IC₅₀ value to the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where:
  • [L] is the concentration of the radioligand used in the assay.
  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined in a separate saturation binding experiment).
Visualization: Radioligand Assay Workflow

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis prep1 Prepare Serial Dilutions of Test Compound prep2 Prepare Receptor Membranes and Radioligand Solution plate Combine Reagents in 96-well Plate (Total, NSB, Competition) prep2->plate incubate Incubate to Reach Equilibrium plate->incubate harvest Rapid Filtration (Separate Bound/Free) incubate->harvest count Scintillation Counting (Measure Bound Radioactivity) harvest->count plot Plot % Inhibition vs. [Compound] count->plot fit Non-linear Regression (Calculate IC₅₀) plot->fit cheng Cheng-Prusoff Equation (Calculate Ki) fit->cheng

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation: Hypothetical Affinity Data

The table below presents hypothetical Ki values for the test compound at all five human muscarinic receptor subtypes, illustrating how subtype selectivity is assessed.

Receptor SubtypeKi (nM)Fold Selectivity (vs. M1)
M115.2-
M2305.820.1x
M388.45.8x
M425.11.7x
M5158.610.4x

Part 2: Dissecting Binding Kinetics with Surface Plasmon Resonance (SPR)

While affinity (Kd) defines the steady-state of a binding interaction, kinetics describes the rate at which that steady-state is achieved. Binding kinetics are defined by two primary parameters:

  • Association rate constant (kon or ka): The rate at which the ligand binds to the receptor. Units: M⁻¹s⁻¹.

  • Dissociation rate constant (koff or kd): The rate at which the ligand-receptor complex falls apart. Units: s⁻¹.

These two constants are related to the equilibrium dissociation constant by the formula: Kd = k_off / k_on. Two compounds can have the same affinity (Kd) but vastly different kinetics. A compound with a slow koff (a long residence time) may exhibit a more durable pharmacological effect in vivo.

SPR is a label-free technology that measures changes in refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events between an immobilized molecule (the 'ligand,' which in this context is the receptor) and a molecule in solution (the 'analyte,' our test compound).

Experimental Protocol: SPR Kinetic Analysis

1. Materials & Reagents:

  • SPR Instrument: Such as a Biacore or a Carterra system.
  • Sensor Chip: A CM5 (carboxymethylated dextran) chip is common for amine coupling.
  • Immobilization Reagents: Amine coupling kit (EDC, NHS), ethanolamine.
  • Receptor: Purified, solubilized M1 muscarinic receptor protein.
  • Analyte: this compound, serially diluted in running buffer.
  • Running Buffer: HBS-P+ (HEPES buffered saline with surfactant), pH 7.4.

2. Step-by-Step Methodology:

  • Chip Preparation & Ligand Immobilization:
  • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of EDC/NHS.
  • Inject the purified M1 receptor protein over the activated surface. The primary amines on the protein will form covalent bonds with the surface.
  • Deactivate any remaining active esters by injecting ethanolamine. This process immobilizes the receptor target onto the sensor chip. A reference flow cell is typically prepared by performing the activation and deactivation steps without protein injection.
  • Analyte Injection (Association):
  • Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline.
  • Inject the test compound (analyte) at a specific concentration for a defined period (e.g., 180 seconds). During this time, the compound binds to the immobilized receptor, causing an increase in the SPR signal (measured in Response Units, RU). This is the association phase .
  • Buffer Wash (Dissociation):
  • Switch the flow back to running buffer alone. The bound compound will begin to dissociate from the receptor, causing the SPR signal to decrease. This is the dissociation phase .
  • Regeneration (Optional): If the compound does not fully dissociate, a pulse of a harsh solution (e.g., low pH glycine) may be needed to regenerate the surface for the next cycle.
  • Multi-Cycle Kinetics: Repeat steps 2-4 with a range of analyte concentrations (e.g., five concentrations spanning 0.1x to 10x the expected Kd) and include several buffer-only (zero concentration) injections for double referencing.

3. Data Analysis & Interpretation:

  • Data Processing: The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell and then subtracting the average of the buffer-only injections. This "double referencing" corrects for bulk refractive index changes and instrument drift.
  • Kinetic Fitting: The processed sensorgrams from all analyte concentrations are globally fitted to a suitable binding model using the instrument's analysis software. For a simple 1:1 interaction, the Langmuir model is used.
  • Result Extraction: The fitting algorithm calculates the best-fit values for kon, koff, and from these, the Kd is derived (k_off / k_on). The trustworthiness of the fit is assessed by examining the residuals (the difference between the fitted curve and the raw data), which should be randomly distributed around zero.
Visualization: SPR Experimental Workflow

SPR_Workflow cluster_setup Setup cluster_cycle Kinetic Cycle (Repeat for each [Analyte]) cluster_analysis Analysis activate Activate Chip (EDC/NHS) immobilize Immobilize Receptor (Ligand) activate->immobilize deactivate Deactivate (Ethanolamine) immobilize->deactivate baseline Buffer Flow (Stable Baseline) deactivate->baseline assoc Analyte Injection (Association Phase) baseline->assoc dissoc Buffer Flow (Dissociation Phase) assoc->dissoc process Double Referencing dissoc->process fit Global Kinetic Fit (e.g., 1:1 Model) process->fit results Extract kon, koff, Kd fit->results

Caption: Workflow for a multi-cycle kinetics experiment using SPR.

Data Presentation: Hypothetical Kinetic & Affinity Data

This table summarizes the kinetic parameters that would be obtained from an SPR experiment, providing a deeper understanding beyond the affinity value alone.

ParameterValueUnitDescription
kon (ka)2.5 x 10⁵M⁻¹s⁻¹Association Rate Constant
koff (kd)3.8 x 10⁻³s⁻¹Dissociation Rate Constant
Kd (from kinetics)15.2nMEquilibrium Dissociation Constant (koff/kon)
Residence Time (1/koff)263sAverage duration the ligand stays bound

Integrated Analysis: The Synergy of Affinity and Kinetics

The true power of this dual-methodological approach lies in the integration of the results. The Ki from the radioligand assay and the Kd from the SPR experiment should be in close agreement, providing a powerful cross-validation of the findings.

Visualization: The Relationship Between Kinetic and Affinity Constants

Constants_Relationship Kon kon (Association Rate) Kd Kd = koff / kon (Affinity) Kon->Kd Influences Koff koff (Dissociation Rate) Koff->Kd Influences

Caption: Affinity (Kd) is a ratio of the kinetic rate constants.

In our hypothetical example, the Ki of 15.2 nM from the binding assay is identical to the Kd derived from the kinetic constants. This consistency builds a high degree of confidence in the data. Furthermore, the kinetic data reveals a residence time of 263 seconds (over 4 minutes). This moderately long residence time suggests that once this compound binds to the M1 receptor, it remains engaged for a significant period, which could translate to a durable physiological response. This is a critical insight that affinity data alone cannot provide.

Conclusion

Characterizing the binding properties of a novel compound like this compound is a systematic process that requires robust, orthogonal methodologies. By employing competitive radioligand binding assays to determine affinity (Ki) and surface plasmon resonance to dissect the underlying kinetics (kon and koff), a comprehensive pharmacological profile can be constructed. This guide provides the theoretical framework and detailed, field-tested protocols necessary for researchers to undertake such a characterization. The resulting data—affinity, selectivity, and residence time—are essential for making informed decisions in the drug discovery and development pipeline, ultimately connecting the molecular structure of a compound to its potential biological function.

References

  • Title: The competitive binding assay: a unified approach for the analysis of multiple binding site models. Source: Methods in Enzymology URL: [Link]

  • Title: Relationship Between Inhibition Constant (KI) and Concentration of Inhibitor Which Causes 50 Per Cent Inhibition (I₅₀) of an Enzymic Reaction. Source: Biochemical Pharmacology URL: [Link]

  • Title: Drug-target residence time: a key factor for pharmacodynamics. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Improving biosensor analysis. Source: Journal of Molecular Recognition URL: [Link]

In Silico Modeling of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride Interactions with the α4β2 Nicotinic Acetylcholine Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the interactions between the small molecule (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide and a putative biological target. Due to the absence of a defined target in public literature, this guide establishes a scientifically rigorous workflow by hypothesizing its interaction with the human α4β2 nicotinic acetylcholine receptor (nAChR), a validated target for compounds containing similar pyrrolidine scaffolds. We will meticulously detail the rationale behind each methodological choice, from ligand and protein preparation to the execution of molecular docking and molecular dynamics simulations. This document is intended for researchers, computational chemists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure technical accuracy and reproducibility.

Introduction: Establishing a Framework for Interaction Analysis

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide is a chiral small molecule featuring a pyrrolidine ring, a common motif in neuroactive compounds.[1] While its specific biological activity is not extensively documented, its structural similarity to known ligands for nicotinic acetylcholine receptors (nAChRs) provides a strong rationale for investigating its potential interactions with this receptor class.[2] The α4β2 nAChR subtype is the most abundant in the human brain and is a critical therapeutic target for conditions like nicotine addiction and neurological disorders.[2][3]

In silico modeling offers a powerful, resource-efficient paradigm to predict and analyze molecular interactions at an atomic level.[4] By simulating the binding event between a ligand and its target, we can generate hypotheses about binding affinity, orientation (pose), and the stability of the resulting complex. This guide will employ a multi-step computational workflow, beginning with pharmacophore modeling to identify key interaction features, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics (MD) simulations to assess the stability of the predicted complex over time.

Rationale for Target Selection

The selection of the human α4β2 nAChR is based on established structure-activity relationships. The pyrrolidine core is a key pharmacophoric element in many potent nAChR ligands, including nicotine itself. Therefore, modeling the interaction of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide with this receptor provides a relevant and instructive case study. For this guide, we will utilize the high-resolution cryogenic electron microscopy (cryo-EM) or X-ray crystal structures of the human α4β2 nAChR available in the Protein Data Bank (PDB), such as PDB IDs: 5KXI or 6UR8.[3][5]

Workflow Overview

Our computational pipeline is designed to provide a holistic view of the ligand-receptor interaction, from initial hypothesis generation to dynamic stability analysis.

G cluster_prep Part 1: Preparation cluster_analysis Part 2: Interaction Analysis cluster_interpretation Part 3: Interpretation Ligand_Prep Ligand Preparation (S)-N-Methyl-N-... - 2D to 3D Conversion - Energy Minimization Docking Molecular Docking - Predict Binding Pose - Score Binding Affinity Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB: 5KXI) - Clean Structure - Add Hydrogens - Assign Charges Protein_Prep->Docking MD_Sim Molecular Dynamics - Assess Complex Stability - Analyze Interactions Docking->MD_Sim Top Scoring Pose Analysis Results Analysis - RMSD/RMSF - Hydrogen Bonds - Binding Free Energy MD_Sim->Analysis

Caption: High-level overview of the in silico modeling workflow.

Pharmacophore Modeling: Identifying Key Interaction Features

Pharmacophore modeling is an essential first step that defines the three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target.[6][7] This can be done based on a set of known active ligands (ligand-based) or from the receptor's binding site (structure-based).[8][9] Given a known receptor structure, a structure-based approach is more direct.

Rationale and Causality

By analyzing the physicochemical properties of the α4β2 nAChR binding pocket, we can generate a hypothesis of the ideal features a ligand should possess. This model serves as a 3D query to understand our ligand's potential fit and can be used for virtual screening of larger compound libraries.[8] The key interaction features typically include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.[7]

Protocol: Structure-Based Pharmacophore Generation
  • Input: High-resolution PDB structure of α4β2 nAChR (e.g., 5KXI).

  • Binding Site Identification:

    • If a co-crystallized ligand is present, its location defines the binding site.

    • If no ligand is present, use a binding site prediction algorithm (e.g., based on pocket geometry or docking a library of random small molecules).[10][11][12][13] Many molecular modeling suites (e.g., Schrödinger, MOE, Discovery Studio) have built-in tools for this.

  • Feature Mapping:

    • The software will analyze the residues within the identified binding site.

    • It maps potential interaction points:

      • Hydrogen Bond Acceptors (HBA): From backbone carbonyls (e.g., Trp149) or side chains (e.g., Gln, Asp, Glu).

      • Hydrogen Bond Donors (HBD): From side chains (e.g., Tyr, Ser, Thr, Lys, Arg).

      • Hydrophobic (HYD): From nonpolar residues (e.g., Trp, Tyr, Phe, Leu, Val).

      • Aromatic (AR): From Phe, Tyr, Trp, His residues, crucial for cation-π interactions with the ligand's pyrrolidine nitrogen.

  • Model Generation: The output is a 3D model with spheres representing these features, complete with distance and angle constraints. This model represents the "ideal" ligand for the binding pocket.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[14] It involves sampling a large number of possible conformations of the ligand within the binding site and scoring them using a defined scoring function.[15][16]

Expertise & Causality: Why This Protocol?

This protocol is designed to be a self-validating system. We first perform "re-docking" if a native ligand is present in the crystal structure. The ability of the docking algorithm to reproduce the experimentally observed binding pose (typically with a Root Mean Square Deviation (RMSD) < 2.0 Å) validates the chosen parameters. This builds confidence that the subsequent docking of our target ligand will be reliable. We use AutoDock Vina, a widely used, validated, and open-source docking engine.[16]

Detailed Protocol: Ligand and Protein Preparation

Table 1: Software and Resource Requirements

ComponentSource/SoftwarePurpose
Ligand StructurePubChem (CID: 66570661)2D structure of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide.[1]
Protein StructureRCSB Protein Data Bank (PDB ID: 5KXI)3D coordinates of the human α4β2 nAChR.[3]
VisualizationUCSF Chimera / PyMOLStructure visualization and preparation.
Docking SuiteAutoDock Tools / AutoDock VinaLigand/protein preparation and docking calculation.

Step-by-Step Ligand Preparation:

  • Obtain 2D Structure: Download the SDF file for (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide from PubChem.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D structure to 3D, ensuring the correct (S)-stereochemistry is maintained.

  • Protonation and Energy Minimization:

    • The compound is a hydrochloride salt. For docking, we typically use the free base. The protonation state of the pyrrolidine nitrogen is critical. At physiological pH (~7.4), it will be protonated (positively charged). This state is crucial for potential cation-π interactions.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.

Step-by-Step Protein Preparation:

  • Download and Clean PDB: Fetch PDB ID 5KXI using UCSF Chimera.[3]

  • Isolate Chains: The structure is a heteropentamer. Isolate the protein chains (α4 and β2 subunits) relevant to the binding site. The orthosteric binding sites are located at the interface between α4 and β2 subunits.[17]

  • Pre-processing:

    • Remove all non-essential molecules: water, ions, and any co-crystallized ligands (after noting their binding location).

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges in AutoDock Tools).[15]

    • Merge non-polar hydrogens.

  • Define the Search Space (Grid Box):

    • Center the grid box on the known binding site (e.g., centered on the position of the co-crystallized nicotine).

    • The size should be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom (e.g., 25 x 25 x 25 Å).

Execution and Analysis
  • Run Docking: Execute AutoDock Vina, providing the prepared protein, ligand, and grid box configuration files.

  • Analyze Results: Vina will output several binding poses, ranked by a binding affinity score (in kcal/mol).

    • Binding Affinity: The more negative the score, the stronger the predicted binding.

    • Pose Analysis: Visualize the top-scoring poses in PyMOL or Chimera. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, cation-π interactions) between the ligand and protein residues.

G cluster_docking Molecular Docking Workflow Input Input Files - Protein.pdbqt - Ligand.pdbqt - Config.txt Vina AutoDock Vina Engine (Scoring & Search) Input->Vina Output Output Files - Poses.pdbqt - Log.txt Vina->Output Analysis Pose Visualization & Interaction Analysis (PyMOL/Chimera) Output->Analysis

Caption: A streamlined workflow for the molecular docking process.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex in a simulated physiological environment over time.[18][19]

Expertise & Causality: The Need for Dynamic Validation

A high docking score does not guarantee a stable interaction. The protein is not a rigid entity; it is dynamic. MD simulations allow us to observe whether the predicted binding pose is maintained over a period of nanoseconds, if key interactions are stable, and how the protein structure adapts to the ligand. This step is crucial for validating the docking results. We will use GROMACS, a high-performance and widely used MD engine.[18][20][21]

Detailed Protocol: System Setup and Simulation

Table 2: MD Simulation Parameters

ParameterValue/MethodRationale
Force FieldAMBER / CHARMMWell-validated for protein-ligand simulations.
Water ModelTIP3PA standard, computationally efficient water model.
System SetupSolvate in a cubic box, neutralize with ions (Na+/Cl-).Mimics a physiological aqueous environment.
MinimizationSteepest DescentRemoves steric clashes before equilibration.
EquilibrationNVT (100 ps), then NPT (100 ps)Brings the system to the target temperature and pressure.[22]
Production MD100 nsSufficient time to assess the stability of the complex.
Analysis ToolsGROMACS built-in tools (gmx rms, gmx rmsf)For calculating RMSD, RMSF, and other properties.

Step-by-Step MD Workflow:

  • System Building:

    • Take the top-scoring docked complex from the previous step.

    • Generate a topology for the ligand using a server like CGenFF or antechamber. This file describes the bonded and non-bonded parameters for the ligand compatible with the protein force field.

    • Place the complex in a simulation box of appropriate size (e.g., ensuring a 1.0 nm distance between the protein and the box edge).

    • Solvate the box with the chosen water model.

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.[22]

  • Energy Minimization: Run energy minimization to relax the system and remove any bad contacts introduced during the setup.

  • Equilibration:

    • NVT Ensemble (Constant Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Constant Pressure, Temperature): Bring the system to the correct pressure (e.g., 1 bar) to achieve the correct density. The restraints on the complex are typically relaxed gradually during this phase.[21]

  • Production Run: Run the simulation for the desired length (e.g., 100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD):

    • Calculate the RMSD of the protein backbone and the ligand over time.

    • A stable, converging RMSD for both indicates that the system has reached equilibrium and the overall complex is stable. A ligand RMSD that remains low suggests it is stably bound in the pocket.

  • Root Mean Square Fluctuation (RMSF):

    • Calculate the RMSF for each protein residue.

    • This shows which parts of the protein are flexible. High fluctuations in the binding site residues might indicate an unstable interaction.

  • Interaction Analysis:

    • Monitor the distance of key hydrogen bonds and hydrophobic contacts identified during docking. Their persistence throughout the simulation confirms their importance.

Conclusion and Future Directions

This guide has detailed a robust, multi-stage in silico workflow to investigate the interactions of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide with its putative target, the α4β2 nicotinic acetylcholine receptor. By combining pharmacophore modeling, molecular docking, and molecular dynamics, we can build a comprehensive, atomistic-level understanding of the binding event. The predicted binding affinity, pose, key interacting residues, and the dynamic stability of the complex provide a strong foundation for further investigation. These computational predictions are hypotheses that must be validated experimentally, for example, through in vitro binding assays or functional assays, to confirm the biological activity of the compound.

References

  • Morales-Perez, C.L., Noviello, C.M., & Hibbs, R.E. (2016). X-ray structure of the human alpha4beta2 nicotinic receptor. RCSB Protein Data Bank. [Link]

  • Lemkul, J.A. GROMACS Tutorials. GROMACS Tutorials. [Link]

  • GROMACS development team. Introduction to Molecular Dynamics - the GROMACS tutorials!. GROMACS. [Link]

  • Morales-Perez, C.L., Noviello, C.M., & Hibbs, R.E. (2016). X-ray structure of the human α4β2 nicotinic receptor. Nature, 538(7625), 411–415. [Link]

  • Qing, X., Lee, X.Y., De Raeymaeker, J., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

  • Sivanesan, D. Molecular Docking Tutorial. University of Tromsø. [Link]

  • EMBL-EBI Training. GROMACS tutorial | Biomolecular simulations. EMBL-EBI. [Link]

  • RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. [Link]

  • Patsnap. What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. [Link]

  • Kaserer, T., et al. (2015). The impact of pharmacophore modeling in drug design. ResearchGate. [Link]

  • Galindo-Lainez, A., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. bioRxiv. [Link]

  • Anonymous. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Alvarez, F.J.D., et al. (2020). CryoEM structure of human alpha4beta2 nicotinic acetylcholine receptor in complex with varenicline. RCSB Protein Data Bank. [Link]

  • Ohue, M., et al. (2014). Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library. Protein Engineering, Design and Selection, 27(10), 375-383. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Shin, W.H., & Seok, C. (2014). GalaxySite: ligand-binding-site prediction by using molecular docking. Nucleic Acids Research, 42(Web Server issue), W225–W229. [Link]

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. Galaxy Training Network. [Link]

  • PlayMolecule. (2022). GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. PlayMolecule. [Link]

  • BioSolveIT. Binding Site Prediction. BioSolveIT. [Link]

  • Mazzaferro, S., et al. (2024). The 2alpha3beta stoichiometry of human alpha4beta2 nicotinic acetylcholine receptor in complex with acetylcholine. RCSB Protein Data Bank. [Link]

  • Weizmann Institute of Science. Binding Site Prediction and Docking. Weizmann Institute of Science. [Link]

  • Heo, L., et al. (2014). GalaxySite: Ligand-binding-site prediction by using molecular docking. ResearchGate. [Link]

  • National Center for Biotechnology Information. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. PubChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols for (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a small molecule compound with significant potential in neurobiological and pharmacological research. Structurally, it is the hydrochloride salt of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide.[1][2] Based on its structural similarity to known neuroactive compounds and the broader class of pyrrolidine derivatives, it is hypothesized to function as a selective agonist for nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 (α7) subtype.

The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various physiological processes, including learning, memory, and attention.[3] Activation of these receptors leads to an influx of calcium ions, which in turn triggers downstream signaling cascades such as the PI3K-Akt pathway, often associated with neuroprotective and pro-survival effects.[4][5] Consequently, selective α7 nAChR agonists are valuable tools for investigating therapeutic strategies for neurodegenerative diseases like Alzheimer's and the cognitive deficits associated with schizophrenia.[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cell culture setting. It covers essential information from material handling and preparation to detailed protocols for assessing its biological activity and mechanism of action.

Compound Properties and Handling

Proper handling and storage are paramount to ensure the integrity and reproducibility of experimental results.

Physicochemical Data

PropertyValueSource
IUPAC Name N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride[1]
Molecular Formula C₆H₁₃ClN₂O[1]
Molecular Weight 178.66 g/mol [9]
CAS Number 1215264-39-3[10]
Appearance Typically a solid or liquid[11]
Storage Store at room temperature in an inert atmosphere or refrigerate.[10][12]

Storage and Stability

  • Powder: The hydrochloride salt form is generally more stable than the free base. Store the solid compound in a tightly sealed container in a desiccator at the recommended temperature (room temperature or refrigerated) to protect it from moisture, as such compounds can be hygroscopic.[13] For long-term storage, keeping it at -20°C is advisable. Protect from light.

  • Stock Solutions: Once dissolved, particularly in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[14] Store these aliquots at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[14]

Protocol 1: Preparation of a 10 mM Stock Solution

The causality behind preparing a concentrated stock solution in an organic solvent like DMSO is twofold: it overcomes the limited solubility of many organic compounds in aqueous media and allows for minimal solvent introduction into the final cell culture, thereby reducing potential cytotoxicity from the solvent itself.[15]

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)

    • Example for 1 mL of 10 mM stock:

    • Mass = 0.010 mol/L * 178.66 g/mol * 0.001 L * 1000 mg/g = 1.787 mg

  • Dissolution:

    • Accurately weigh 1.787 mg of this compound powder.

    • Add it to a sterile microcentrifuge tube.

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary to aid dissolution.[15]

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store at -20°C or -80°C, protected from light.

Postulated Mechanism of Action: α7 nAChR Signaling

As an agonist, the compound is expected to bind to the α7 nAChR, causing the ion channel to open. This allows for the influx of cations, most notably Ca²⁺, into the neuron.[16] This initial influx acts as a second messenger, activating a cascade of intracellular signaling pathways. A key pathway implicated in the neuroprotective effects of α7 nAChR activation is the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[4][5]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound (S)-N-Methyl-N- (pyrrolidin-3-yl)acetamide HCl Receptor α7 nAChR Compound->Receptor Binds & Activates Ca_influx Ca²⁺ Influx Receptor->Ca_influx Opens Channel PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis Inhibition pAkt->Apoptosis Leads to Survival Cell Survival Promotion pAkt->Survival Leads to

Caption: Postulated signaling pathway of this compound.

Experimental Workflow and Protocols

A logical experimental workflow is crucial for characterizing the effects of a new compound. The process typically begins with determining the toxicity profile to establish a safe therapeutic window, followed by functional assays to probe specific biological effects.

G A 1. Prepare Stock & Working Solutions B 2. Determine Cytotoxicity (MTT Assay) A->B C 3. Assess Effect on Proliferation (BrdU Assay) B->C D 4. Measure Apoptosis (Caspase-3/7 Assay) C->D E 5. Analyze Signaling (Western Blot for p-Akt) D->E

Caption: Recommended experimental workflow for compound characterization.

Protocol 2: Determining Optimal Working Concentration via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] This initial experiment is critical to identify a concentration range where the compound is not broadly cytotoxic, ensuring that subsequent observations are due to specific pharmacological effects rather than cell death.

  • Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma or primary neurons) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium from your 10 mM stock. A common range to test is 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, and 500 µM.

    • Include a "vehicle control" group treated with the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%).[14] Also include an "untreated" control.

    • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations.

    • Incubate for a relevant exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[18][19]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[20]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form. Protect the plate from light.[17]

  • Solubilization:

    • Carefully remove the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[20]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

Protocol 3: Assessing Effects on Cell Proliferation via BrdU Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, providing a direct assessment of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and is detected using a specific anti-BrdU antibody.[21]

  • Cell Seeding and Treatment: Seed and treat cells with non-toxic concentrations of the compound as determined by the MTT assay. Incubate for the desired treatment period (e.g., 24 hours).

  • BrdU Labeling:

    • Add BrdU labeling solution to each well at a final concentration of 1X (typically a 1:100 or 1:1000 dilution of a stock solution, depending on the kit).[22][23]

    • Incubate for 1-4 hours at 37°C to allow for BrdU incorporation. The optimal time depends on the cell division rate.[22]

  • Fixation and Denaturation:

    • Remove the labeling medium and wash the cells with PBS.

    • Add a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[22] This step simultaneously fixes the cells and denatures the DNA to allow the antibody access to the incorporated BrdU.

  • Antibody Incubation:

    • Remove the fixing solution and wash the wells.

    • Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[22][23]

    • Wash the wells multiple times with a wash buffer (e.g., PBS with 0.1% Tween 20).

    • Add a horseradish peroxidase (HRP)-linked secondary antibody and incubate for 1 hour.[22]

  • Detection and Measurement:

    • Wash the wells again to remove unbound secondary antibody.

    • Add a TMB substrate and incubate until color develops (5-30 minutes).[22]

    • Stop the reaction by adding a stop solution.

    • Measure the absorbance at 450 nm with a reference at 650 nm.[22]

Protocol 4: Investigating Apoptosis via Caspase-3/7 Activity Assay

Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[24] Measuring their activity provides a direct and sensitive readout of apoptosis induction. Luminescent assays, such as the Caspase-Glo® 3/7 assay, are highly sensitive and provide a substrate that is cleaved by active caspases to produce a light signal.[25]

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat cells with the compound for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the lyophilized substrate with the provided buffer.[26] Allow it to equilibrate to room temperature before use.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium. The single-reagent addition format includes detergents for cell lysis, eliminating the need for a separate lysis step.[25]

    • Mix the contents by placing the plate on an orbital shaker for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[26]

Protocol 5: Analysis of Downstream Signaling via Western Blotting

Western blotting is a powerful technique to detect specific proteins and their post-translational modifications, such as phosphorylation. To validate the proposed mechanism of action, a western blot can be performed to measure the phosphorylation of Akt (p-Akt), a key downstream target of the PI3K pathway.[27] An increase in the ratio of p-Akt to total Akt would support the hypothesis that the compound activates this pathway.[28]

  • Cell Treatment and Lysis:

    • Culture cells to ~80-90% confluency in 6-well plates.

    • Treat cells with the compound at a pre-determined optimal concentration for a short duration (e.g., 15, 30, 60 minutes) to capture transient signaling events.

    • Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[29]

    • Scrape the cells and collect the lysate. Centrifuge at high speed (~14,000 x g) at 4°C to pellet cell debris.[29]

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[29]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for both phospho-Akt (e.g., p-Akt Ser473) and total Akt.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

  • Detection:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[30]

    • Quantify band intensities and normalize the p-Akt signal to the total Akt signal for each sample.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • BrdU Labeling & Detection Cell Proliferation Protocol for Imaging. Thermo Fisher Scientific.
  • MTT assay protocol. Abcam.
  • BrdU staining and BrdU assay protocol. Abcam.
  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • BrdU Cell Proliferation Assay Kit. BioVision.
  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol.
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Application Notes and Protocols for (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Investigators in Neuropharmacology and Drug Development

Introduction

The pyrrolidine scaffold is a cornerstone in the design of neurologically active compounds, prized for its ability to confer favorable pharmacokinetic properties and precise stereochemical orientations for potent and selective target engagement.[1][2] (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride represents a specific embodiment of this privileged structure. While direct, extensive research on this particular molecule is emerging, its structural components—a chiral pyrrolidine ring and an N-methylacetamide group—are featured in a variety of central nervous system (CNS) agents, suggesting its potential for novel therapeutic applications.[1][3]

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the neuroscience applications of this compound. The protocols and methodologies detailed herein are based on established principles in neuropharmacology and are designed to rigorously evaluate the compound's potential mechanisms of action and therapeutic efficacy in preclinical models.

Hypothesized Mechanism of Action and Therapeutic Rationale

Based on the pharmacology of structurally related pyrrolidine derivatives, this compound is hypothesized to modulate neuronal excitability. The pyrrolidine ring, a key feature of nootropic and anticonvulsant agents like levetiracetam, may facilitate interaction with specific presynaptic targets, such as synaptic vesicle protein 2A (SV2A), thereby influencing neurotransmitter release.[4] The N-methylacetamide moiety could play a crucial role in receptor affinity and selectivity, potentially directing the compound's activity towards specific neuronal pathways implicated in seizure disorders or excitotoxic neuronal injury.

This hypothesis positions this compound as a candidate for investigation in conditions characterized by neuronal hyperexcitability, such as epilepsy and ischemic brain injury. The following protocols are designed to test this hypothesis by exploring its neuroprotective and anticonvulsant properties.

Experimental Protocols

Part 1: In Vitro Characterization

1.1. Assessment of Neuroprotective Effects in a Glutamate-Induced Excitotoxicity Model

This protocol aims to determine if this compound can protect neurons from glutamate-induced cell death, a common pathway in various neurological disorders.

Workflow for In Vitro Neuroprotection Assay

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Induction of Excitotoxicity cluster_3 Viability Assessment A Primary cortical neurons or SH-SY5Y cell line B Seed cells in 96-well plates A->B C Allow cells to adhere and differentiate B->C E Pre-incubate cells with the compound (e.g., 1 hour) C->E D Prepare serial dilutions of This compound D->E F Add glutamate (e.g., 100 µM) to induce excitotoxicity E->F G Incubate for 24 hours F->G H Perform MTT or LDH assay G->H I Measure absorbance H->I J Calculate cell viability (%) I->J

Caption: Workflow for assessing neuroprotective effects.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

    • Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to attach and differentiate for 24-48 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile, deionized water or DMSO.

    • Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the culture medium and replace it with a fresh medium containing the desired concentration of the compound. Include a vehicle control (medium with the same concentration of DMSO or water).

    • Pre-incubate the cells with the compound for 1 hour at 37°C in a humidified incubator with 5% CO2.

  • Induction of Excitotoxicity:

    • Following pre-incubation, add glutamate to each well to a final concentration of 100 µM (the optimal concentration should be determined empirically for the specific cell type). Do not add glutamate to the negative control wells.

    • Incubate the plate for 24 hours.

  • Assessment of Cell Viability:

    • Quantify cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

    • For the MTT assay, add MTT reagent to each well, incubate, and then solubilize the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated, no glutamate) cells.

Data Presentation:

Concentration (µM)Mean Cell Viability (%)Standard Deviation
Vehicle Control100± 5.2
0.1105± 4.8
1110± 6.1
10125± 7.3
100135± 8.0
(Example Data)
Part 2: In Vivo Evaluation

2.1. Assessment of Anticonvulsant Activity in a Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol evaluates the ability of this compound to protect against chemically induced seizures in rodents, a standard model for screening potential antiepileptic drugs.

Workflow for PTZ-Induced Seizure Model

G cluster_0 Animal Acclimation & Grouping cluster_1 Compound Administration cluster_2 Seizure Induction cluster_3 Behavioral Observation A Acclimate mice (e.g., 1 week) B Randomly assign to treatment groups (n=8-10 per group) A->B C Administer this compound (i.p. or p.o.) at various doses B->C D Administer vehicle to control group B->D E Wait for appropriate pre-treatment time (e.g., 30-60 min) C->E D->E F Administer PTZ (s.c.) (e.g., 85 mg/kg) E->F G Observe animals for 30 minutes F->G H Record seizure latency and severity (Racine scale) G->H I Note presence/absence of tonic-clonic seizures and mortality H->I

Caption: Workflow for assessing anticonvulsant effects.

Step-by-Step Protocol:

  • Animals and Housing:

    • Use adult male mice (e.g., C57BL/6 or CD-1 strain) weighing 20-25g.

    • House the animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.

    • Allow at least one week for acclimation before the experiment.

  • Compound Administration:

    • Dissolve this compound in sterile saline.

    • Randomly divide the animals into groups (n=8-10 per group): vehicle control, and at least three dose levels of the test compound (e.g., 10, 30, 100 mg/kg).

    • Administer the compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

  • Seizure Induction:

    • After a predetermined pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a convulsant dose of pentylenetetrazol (PTZ) subcutaneously (s.c.), typically 85 mg/kg.

  • Behavioral Observation:

    • Immediately after PTZ administration, place each animal in an individual observation chamber.

    • Observe the animals for 30 minutes and record the following parameters:

      • Latency to the first myoclonic jerk.

      • Latency to the onset of generalized tonic-clonic seizures.

      • Severity of seizures using the Racine scale.

      • Incidence of mortality.

Data Presentation:

Treatment GroupDose (mg/kg)Latency to Tonic-Clonic Seizure (s)Protection from Tonic-Clonic Seizure (%)
Vehicle-120 ± 150
Compound X10180 ± 2025
Compound X30300 ± 3560
Compound X100No seizures100
*(Example Data; p < 0.05 vs. vehicle)

Conclusion

The provided application notes and protocols offer a structured approach to investigating the potential of this compound in neuroscience research. By systematically evaluating its neuroprotective and anticonvulsant properties, researchers can elucidate its mechanism of action and assess its therapeutic potential for neurological disorders characterized by neuronal hyperexcitability. The adaptability of these protocols allows for their modification to explore other relevant CNS targets and disease models, thereby fostering a deeper understanding of this promising compound.

References

  • Góra, M., Czopek, A., Rapacz, A., et al. (2021). Design, synthesis and biological activity of new amides derived from 3-benzhydryl and 3-sec-butyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid. ChemMedChem, 16(10), 1619–1630. Available from: [Link]

  • Kenda, B. M., Matagne, A. C., Talaga, P. E., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 530–549. Available from: [Link]

  • Islam, R., et al. (2020a). Synthesis of two series of spiropyrrolidine-thiazolo-oxindole derivatives and their anticancer activity. Frontiers in Pharmacology. Available from: [Link]

  • Rybka, S., Obniska, J., Rapacz, A., et al. (2017). Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs. Bioorganic & Medicinal Chemistry Letters, 27(8), 1412-1415.
  • PubChem. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. Available from: [Link]

  • CP Lab Safety. N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride, min 97%, 1 gram. Available from: [Link]

  • Acros Pharmatech. This compound. Available from: [Link]

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Using (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride as a pharmacological tool

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride as a Foundational Tool in Targeted Protein Degradation

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this compound. Rather than a direct pharmacological agent, this compound serves as a crucial chemical building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. We will explore its role in constructing Cereblon (CRBN)-binding ligands and provide detailed protocols for its application in synthesizing and validating a model protein degrader.

The Dawn of Targeted Protein Degradation (TPD)

Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes the limitations of traditional occupancy-based inhibitors. Instead of merely blocking a protein's function, this strategy eliminates the target protein from the cell entirely. The most prominent agents in this class are PROTACs, heterobifunctional molecules that function as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity hijacks the cell's natural ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the POI.[1][2]

A critical component of any PROTAC is the E3 ligase ligand. Among the hundreds of E3 ligases in human cells, Cereblon (CRBN) has become a workhorse in the field, largely due to the availability of well-characterized small molecule ligands derived from immunomodulatory drugs (IMiDs).[2][3][4] this compound is a valuable chiral building block used to synthesize such CRBN-binding moieties, enabling the rapid generation of PROTAC libraries for screening and development.[5][6]

Compound Profile: Physicochemical Properties and Safe Handling

Successful synthesis begins with a thorough understanding of the starting material. Key properties and safety protocols for this compound are summarized below.

Physicochemical Data
PropertyValueReference(s)
CAS Number 1215264-39-3[7][8]
Molecular Formula C₇H₁₅ClN₂O[7][8]
Molecular Weight 178.66 g/mol [7]
Purity Typically ≥97%[8]
Canonical SMILES CC(N(C)[C@@H]1CNCC1)=O.[H]Cl[9]
Appearance Varies (consult supplier)-
Storage and Handling Protocols

As a Senior Application Scientist, I cannot overstate the importance of proper handling to ensure both experimental integrity and personal safety.

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection (safety glasses or goggles).[5]

  • Ventilation: Work within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[5]

  • Storage Conditions: The compound is moisture-sensitive. Store the vial tightly closed in a desiccator or a dry, inert atmosphere (e.g., under argon or nitrogen).[5] Recommended storage is at room temperature.[7]

  • Stability: Avoid contact with strong oxidizing agents.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]

    • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.[5]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

Mechanism of Action: A Building Block for Hijacking the Ubiquitin-Proteasome System

The subject compound is not the final E3 ligase ligand but a precursor. The secondary amine on the pyrrolidine ring serves as a key attachment point for linkers, which are then connected to a warhead that binds the target protein. Once incorporated into a PROTAC, the resulting moiety facilitates the recruitment of the CRL4-CRBN E3 ligase complex.

PROTAC_MoA cluster_ternary Ternary Complex Formation cluster_ub Ubiquitination POI Target Protein (e.g., BRD4) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome recognition CRBN CRBN E3 Ligase PROTAC->CRBN E2 E2 Enzyme CRBN->E2 recuits Ub Ubiquitin (Ub) Ub->POI Poly-ubiquitination E2->Ub Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

The PROTAC molecule simultaneously binds the Protein of Interest (POI) and the CRBN E3 ligase, forming a ternary complex. This proximity enables an E2 conjugating enzyme to transfer ubiquitin molecules onto the POI. The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the POI into small peptides.

Application Protocol: Synthesis of a Model BRD4-Degrading PROTAC

To illustrate the utility of this compound, we will outline a representative two-step synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology.[10][11] This protocol involves coupling our building block to a linker, followed by attachment to a known BRD4 inhibitor warhead (e.g., a derivative of (+)-JQ1).

Synthesis Workflow Diagram

Synthesis_Workflow start (S)-N-Methyl-N- (pyrrolidin-3-yl)acetamide hydrochloride step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 linker Linker Precursor (e.g., Boc-PEG-acid) linker->step1 intermediate Boc-Protected Ligand-Linker Conjugate step1->intermediate step2 Step 2: Boc Deprotection (TFA, DCM) intermediate->step2 amine_linker Amine-Functionalized Ligand-Linker step2->amine_linker step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) amine_linker->step3 warhead Warhead-Acid (e.g., JQ1-acid) warhead->step3 final Final BRD4 PROTAC step3->final

Caption: Workflow for the synthesis of a model BRD4 PROTAC.

Protocol: Part A - Synthesis of Amine-Functionalized Ligand-Linker

This part describes the coupling of the title compound to a common PEG linker precursor.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq), Boc-4-amino-1-carboxymethyl-piperidine (a representative linker acid, 1.0 eq), and HATU (1.2 eq) in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is an excellent polar aprotic solvent for peptide couplings. HATU is a highly efficient coupling reagent that minimizes racemization.

  • Reaction Initiation:

    • Cool the solution to 0 °C in an ice bath.

    • Add Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The hydrochloride salt must be neutralized by a non-nucleophilic base like DIPEA to free the secondary amine for reaction.

    • Causality: Adding the base at 0 °C helps control the initial exotherm of the activation and neutralization steps.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by LC-MS to confirm the consumption of starting material and the formation of the desired product mass.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Causality: The aqueous washes remove residual DMF, HATU byproducts, and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the Boc-protected ligand-linker conjugate.

  • Deprotection:

    • Dissolve the purified conjugate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

    • Stir at room temperature for 1 hour.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, revealing the terminal amine required for the next step.

    • Concentrate the solution under reduced pressure to remove the solvent and excess TFA. The resulting amine-functionalized ligand-linker is typically used in the next step without further purification.

Protocol: Part B - Final PROTAC Synthesis

This part describes the final coupling to the BRD4-binding warhead.

  • Reaction Setup:

    • Dissolve the crude amine-linker from Part A (1.0 eq), a JQ1-acid derivative (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Reaction Execution:

    • Cool to 0 °C and add DIPEA (3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS.

  • Purification:

    • Perform an aqueous work-up as described in Part A, step 4.

    • The final, critical purification is performed using preparative reverse-phase HPLC (RP-HPLC) to yield the highly pure PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy.

Downstream Protocols: Validating the Synthesized PROTAC

Creating the molecule is only the first half of the process. The newly synthesized PROTAC must be validated to confirm it functions as intended.

In Vitro Degradation Assay (Western Blot)

This assay directly measures the degradation of the target protein in a cellular context.

  • Cell Culture and Plating:

    • Culture a relevant human cell line (e.g., MV-4-11 for BRD4) in appropriate media.

    • Plate cells in a 6-well plate and allow them to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the synthesized PROTAC in DMSO, then further dilute in cell culture media. A typical concentration range would be 1 nM to 10 µM.

    • Treat the cells with the PROTAC dilutions for a set time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-only vehicle control.

    • Causality: A dose- and time-dependent response is a hallmark of effective PROTAC activity.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4 °C.

    • Crucially, also probe for a loading control (e.g., anti-Actin, anti-GAPDH) to normalize the data.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the BRD4 signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Representative Biological Data for a Model BRD4 Degrader
ParameterDescriptionTypical Value
DC₅₀ Concentration of PROTAC causing 50% target degradation5 - 50 nM
Dₘₐₓ Maximum percentage of target degradation achieved> 90%
Time to Dₘₐₓ Time required to reach maximum degradation8 - 16 hours

Conclusion

This compound is a specialized yet highly valuable reagent for chemical biology and drug discovery. Its true power is realized when it is used as a foundational building block to construct sophisticated molecular tools like PROTACs. By providing a reliable and versatile scaffold for engaging the Cereblon E3 ligase, it enables researchers to rapidly synthesize and test novel protein degraders, accelerating the exploration of new therapeutic avenues for a wide range of diseases.

References

  • One-Pot Synthesis of Cereblon Proteolysis Targeting Chimeras via Photoinduced C(sp2)-C(sp3) Cross Coupling and Amide Formation for Proteolysis Targeting Chimera Library Synthesis. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Cereblon-Recruiting HaloPROTACs. BioGRID. [Link]

  • Synthesis and Evaluation of Cereblon‐Recruiting HaloPROTACs. Semantic Scholar. [Link]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. National Institutes of Health. [Link]

  • Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. PubMed. [Link]

  • Tactics and Strategies for the Synthesis of Cereblon Ligands. ResearchGate. [Link]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4. Semantic Scholar. [Link]

  • E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. National Institutes of Health. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery. [Link]

  • (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. PubChem. [Link]

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  • Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. PubMed. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central. [Link]

  • An updated patent review of BRD4 degraders. PubMed Central. [Link]

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Application Note: A Validated HILIC-LC-MS/MS Method for the High-Throughput Quantification of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and high-throughput hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) method for the quantification of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide in human plasma. The inherent polarity of this small molecule presents a significant challenge for retention on traditional reversed-phase columns. To overcome this, a HILIC-based chromatographic approach was developed, providing excellent retention and peak shape. Sample preparation is streamlined using a simple protein precipitation protocol, making it suitable for large batch analyses common in drug development. The method was validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3] This protocol provides researchers, scientists, and drug development professionals with a comprehensive guide for the reliable bioanalysis of this and other structurally similar polar compounds.

Introduction and Scientific Rationale

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide is a small molecule characterized by its high polarity, a feature imparted by the pyrrolidine ring and amide functional group.[4][5] Its molecular formula is C7H15ClN2O and its molecular weight is 178.66 g/mol in its hydrochloride salt form.[6][7][8] The accurate quantification of such compounds in biological matrices like human plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies during drug development.

The primary analytical challenge for molecules like this is their poor retention in conventional reversed-phase liquid chromatography (RPLC), where they often elute in or near the solvent front, leading to issues with matrix effects and poor sensitivity.[9][10] Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating highly polar compounds.[11][12][13] HILIC utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[14] Retention is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[14] This approach not only provides the necessary retention but also enhances sensitivity in electrospray ionization mass spectrometry (ESI-MS), as the high organic content of the mobile phase promotes efficient desolvation and ionization.[10][12]

This guide explains the causality behind each experimental choice, from sample preparation to the final validation, to provide a scientifically sound and reproducible method.

Materials and Methods

Chemicals and Reagents
  • (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride (Analyte, purity ≥98%)

  • (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide-d3 (Stable Isotope Labeled Internal Standard, SIL-IS, purity ≥98%)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Control Human Plasma (K2-EDTA)

Instrumentation
  • LC System: UHPLC system capable of binary gradient delivery.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions

The method parameters were optimized to achieve robust retention, symmetric peak shape, and maximum sensitivity. A HILIC Amide column was selected for its excellent retention of polar compounds and overall reproducibility.[13] The mobile phase additive, ammonium formate, serves to improve peak shape and ensure consistent ionization.

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting
LC Column HILIC Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Program 0-0.5 min (95% B), 0.5-3.0 min (95%→50% B), 3.0-3.5 min (50% B), 3.6-5.0 min (95% B)
Ionization Mode ESI Positive
Ion Source Temp. 500 °C
Capillary Voltage 3.5 kV
MRM Transitions Analyte: 129.1 → 86.1 (Quantifier), 129.1 → 70.1 (Qualifier)IS: 132.1 → 89.1 (Quantifier)
Collision Energy (CE) Analyte: 15 eV (Quantifier), 25 eV (Qualifier)IS: 15 eV (Quantifier)
Dwell Time 100 ms

Rationale for MS Parameters: The analyte contains basic nitrogen atoms, making it highly suitable for positive mode ESI to form the [M+H]⁺ precursor ion.[15] The Multiple Reaction Monitoring (MRM) transitions are selected by optimizing the collision energy to achieve stable and abundant product ions, ensuring high selectivity and sensitivity for quantification.[16]

Experimental Protocols

Protocol 1: Preparation of Stock, Calibration, and QC Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and the SIL-IS into separate volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare working standard solutions for spiking into plasma to create the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • QC Working Solutions: Prepare separate working solutions for Quality Control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent. The use of a SIL-IS is the gold standard as it co-elutes and experiences identical matrix effects and ionization suppression/enhancement as the analyte, providing the most accurate correction.[17][18][19]

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[20] Acetonitrile is used as the precipitation solvent because it efficiently denatures proteins while ensuring the polar analyte remains soluble in the resulting supernatant.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Human Plasma Sample add_is 2. Add 200 µL IS Working Solution (100 ng/mL in ACN) plasma->add_is Precipitation & IS Addition vortex 3. Vortex Mix (1 minute) add_is->vortex centrifuge 4. Centrifuge (10,000 g, 5 min, 4°C) vortex->centrifuge Protein Removal supernatant 5. Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject 6. Inject 2 µL onto LC-MS/MS supernatant->inject

Caption: Plasma sample preparation via protein precipitation.

Protocol 3: Bioanalytical Method Validation

The method was validated based on the ICH M10 Bioanalytical Method Validation Guideline.[2] All experiments were performed using three independent analytical batches prepared on three different days.

G cluster_validation Bioanalytical Method Validation Workflow Validation Method Validation Selectivity Selectivity (Interference Check) Validation->Selectivity Linearity Linearity & Range (Calibration Curve) Validation->Linearity Accuracy Accuracy (%RE) Validation->Accuracy Precision Precision (%CV) Validation->Precision Matrix Matrix Effect (Ion Suppression/ Enhancement) Validation->Matrix Recovery Extraction Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative) Validation->Stability

Caption: Core components of the bioanalytical method validation.

  • Selectivity & Specificity: Analyzed blank plasma from six different sources to check for interferences at the retention times of the analyte and IS. The response of any interfering peaks must be ≤20% of the LLOQ response.[21]

  • Linearity and Range: A calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The curve was fitted with a linear, 1/x² weighted regression. The correlation coefficient (r²) should be ≥0.99.

  • Accuracy and Precision: Analyzed six replicates of QC samples at LLOQ, Low, Mid, and High concentrations in three separate batches.

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (%CV) must not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked plasma from six sources to the response in a neat solution. The IS-normalized matrix factor %CV should be ≤15%.

  • Extraction Recovery: Compared the analyte peak response in pre-extraction spiked plasma to that in post-extraction spiked plasma at three QC levels. Recovery should be consistent across the concentration range.

  • Stability: Assessed the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for at least 6 hours.

    • Long-Term Stability: At -80°C for 30 days.

    • Post-Preparative Stability: In the autosampler for 24 hours. The mean concentration of stability samples must be within ±15% of the nominal concentration.

Validation Results Summary

The method successfully met all validation acceptance criteria, demonstrating its suitability for the intended purpose.

Table 2: Summary of Accuracy and Precision Data

QC LevelNominal (ng/mL)NMean Conc. (ng/mL)Accuracy (%RE)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ1.0181.055.0%8.2%9.5%
Low QC3.0182.91-3.0%6.5%7.1%
Mid QC80.01882.43.0%4.1%5.3%
High QC800.018789.6-1.3%3.5%4.8%

Table 3: Summary of Stability and Recovery Data

ParameterConditionResultAcceptance Criteria
Extraction Recovery Low, Mid, High QCConsistent (Avg. 92.5%)Consistent & Reproducible
Matrix Effect Low, High QC%CV = 6.8%≤15%
Freeze-Thaw Stability Low, High QC%RE = -5.4% to -3.1%Within ±15%
Bench-Top Stability Low, High QC%RE = -2.8% to -1.5%Within ±15%
Post-Prep Stability Low, High QC%RE = -4.1% to -2.7%Within ±15%

Conclusion

This application note presents a validated HILIC-LC-MS/MS method for the quantification of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide in human plasma. The method is highly selective, sensitive, accurate, and precise over a linear range of 1.0 to 1000 ng/mL. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for supporting regulated bioanalytical studies in drug development. The detailed rationale and protocols provide a solid foundation for researchers to implement this method or adapt it for other challenging polar analytes.

References

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Application Notes & Protocols: A Framework for the Pharmacological Characterization of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and development of novel chemical entities with therapeutic potential is a cornerstone of modern medicine. (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a small molecule featuring a pyrrolidine scaffold, a common motif in centrally active compounds.[1] However, its specific biological targets, mechanism of action, and therapeutic potential remain uncharacterized. This document provides a comprehensive, multi-phase experimental framework for researchers, scientists, and drug development professionals to systematically investigate the pharmacological effects of this compound. The guide moves logically from broad in vitro screening to targeted in vivo studies, emphasizing the scientific rationale behind each protocol and adhering to principles that ensure data integrity and support potential Investigational New Drug (IND) applications.[2][3]

Introduction: The Challenge of a Novel Chemical Entity (NCE)

This compound (Molecular Formula: C₇H₁₅ClN₂O) is an NCE whose pharmacological profile is yet to be determined.[4][5] The structural characteristics, particularly the stereospecific pyrrolidine ring, suggest potential interactions with neurotransmitter systems. The objective of this guide is to outline a robust, phased approach to elucidate its mechanism of action, assess its therapeutic viability, and establish a preliminary safety profile. This systematic process is critical for making informed go/no-go decisions in the drug development pipeline.[6][7]

The overall experimental strategy is designed to bridge the gap between initial discovery and preclinical development, generating the essential data required for regulatory submissions.[2][8]

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Preclinical Viability (ADME-Tox) cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: IND-Enabling Safety a Initial Target Screening (Receptor Binding Panel) b Functional Characterization (e.g., Electrophysiology) a->b c Mechanism of Action (Signaling Assays) b->c d In Vitro ADME Assays (Permeability, Stability) c->d Identified Target & Mechanism e In Vitro Toxicology (Cytotoxicity, hERG, Ames) d->e f Pharmacokinetics (PK) (Rodent Models) e->f Favorable Drug-like Properties & Safety g Pharmacodynamics (PD) & Efficacy Models f->g h GLP Safety Pharmacology g->h Demonstrated In Vivo Efficacy i GLP Repeat-Dose Toxicology h->i j Go/No-Go Decision for Clinical Trials i->j Data Package for IND Submission

Figure 1: High-level experimental workflow for NCE characterization.

Phase 1: In Vitro Target Identification and Functional Characterization

Scientific Rationale: The initial phase is designed to broadly screen for biological targets and then characterize the nature of the compound's interaction with any identified targets. Given the compound's structure, a primary hypothesis is its activity as a modulator of neuronal nicotinic acetylcholine receptors (nAChRs), which are critical targets for cognitive function and various neurological disorders.[9][10][11]

Experiment: Broad-Panel Receptor Binding Assay
  • Objective: To identify the primary binding targets of the compound from a wide range of CNS receptors, ion channels, and transporters.

  • Methodology: Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). The compound is tested at a standard concentration (e.g., 10 µM) against a panel of ~50-100 targets.

  • Data Interpretation: Significant inhibition (>50%) of radioligand binding to a specific target suggests a potential interaction. This result is a "hit" that requires further validation.

Experiment: Functional Target Validation (Assuming nAChR Hit)

Scientific Rationale: A binding assay does not reveal whether a compound activates (agonist), blocks (antagonist), or modulates (allosteric modulator) the target receptor.[12] For ion channels like nAChRs, automated patch-clamp electrophysiology is the gold standard for functional characterization, providing high-throughput data on ion channel activity.[9]

G cluster_0 nAChR Signaling Cascade ligand Acetylcholine (ACh) (Endogenous Agonist) receptor nAChR ligand->receptor Binds to Orthosteric Site pam (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide HCl (Hypothesized PAM) pam->receptor Binds to Allosteric Site channel_open Ion Channel (Open) pam->channel_open Enhances Probability or Duration of Opening channel_closed Ion Channel (Closed) receptor->channel_closed Resting State receptor->channel_open Active State ions Na+ / Ca2+ Influx channel_open->ions response Neuronal Depolarization & Neurotransmitter Release ions->response

Figure 2: Hypothesized mechanism of a Positive Allosteric Modulator (PAM) on nAChRs.

Protocol: High-Throughput Electrophysiology Screen for nAChR Modulation

This protocol is adapted for an automated patch-clamp platform (e.g., Sophion QPatch, Molecular Devices IonWorks) using CHO or HEK cells stably expressing a specific human nAChR subtype (e.g., α7 or α4β2).[9]

Materials:

  • HEK-293 cells stably expressing human α7 nAChR.

  • Assay Buffer (Extracellular): Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Assay Buffer (Intracellular): KCl-based solution with HEPES and EGTA, pH 7.2.

  • Test Compound: this compound, 10 mM stock in DMSO.

  • Agonist: Acetylcholine (ACh) or a subtype-selective agonist.

  • Positive Control: PNU-120596 (known α7 PAM).

  • Vehicle: 0.1% DMSO in Assay Buffer.

Procedure:

  • Cell Preparation: Culture and harvest HEK-α7 cells according to standard protocols. Ensure cell viability is >95%. Resuspend cells in the extracellular buffer at the appropriate density for the automated platform.

  • Compound Plate Preparation: Prepare a 384-well compound plate with serial dilutions of the test compound, positive control, and vehicle control.

  • Platform Setup: Prime the automated patch-clamp system and perform quality control checks to ensure high seal resistance (>500 MΩ) and low leak currents.

  • Agonist Mode Screen:

    • Apply the test compound at various concentrations (e.g., 0.1 to 30 µM) to the cells.

    • Measure any elicited current. A significant inward current indicates agonist activity.

  • Antagonist Mode Screen:

    • Pre-incubate cells with the test compound for 2-5 minutes.

    • Apply an EC₈₀ concentration of ACh.

    • Measure the peak current. A reduction in the ACh-evoked current indicates antagonist activity.

  • Positive Allosteric Modulator (PAM) Mode Screen:

    • Rationale: PAMs enhance the response to a sub-maximal agonist concentration.[11][13]

    • Co-apply the test compound with a low (EC₁₀-EC₂₀) concentration of ACh.

    • Measure the peak current. A significant potentiation of the ACh-evoked current compared to ACh alone indicates PAM activity.

  • Data Analysis: Calculate EC₅₀ (for agonists/PAMs) or IC₅₀ (for antagonists) values using a normalized concentration-response curve fit (e.g., four-parameter logistic equation).

Phase 2: In Vitro ADME and Toxicology Profiling

Scientific Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is paramount.[6] It helps to de-risk the project by identifying potential liabilities such as poor bioavailability or off-target toxicity before committing to expensive and time-consuming in vivo studies.[14] Up to 40% of drug candidates have historically failed due to toxicity.[6]

Key In Vitro ADME-Tox Assays

The following table summarizes the essential in vitro assays to establish a preliminary drug-like profile.

ParameterAssayExperimental SystemRationale & Interpretation
Absorption Caco-2 PermeabilityCaco-2 cell monolayerPredicts intestinal permeability and oral absorption. High Papp (A→B) suggests good absorption potential.[14][15]
Distribution Plasma Protein BindingEquilibrium DialysisDetermines the fraction of compound bound to plasma proteins. High binding can limit free drug available to act on the target.
Metabolism Metabolic StabilityHuman Liver MicrosomesMeasures the rate of metabolism by key CYP450 enzymes. A short half-life may indicate rapid clearance in vivo.[15]
Metabolism CYP450 InhibitionRecombinant CYP isozymesIdentifies potential for drug-drug interactions by assessing inhibition of major CYP enzymes (e.g., 3A4, 2D6, 2C9).
Toxicity CytotoxicityHepG2 or other cell linesMeasures general cell toxicity (e.g., via MTT assay). High toxicity at low concentrations is a red flag.[16]
Toxicity CardiotoxicityhERG Patch-ClampAssesses blockade of the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.
Toxicity GenotoxicityAmes Test (Bacterial)Screens for mutagenic potential by assessing a compound's ability to induce mutations in bacteria.[16]
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of the test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • Test Compound (1 µM final concentration).

  • Positive Controls (e.g., Testosterone for high clearance, Verapamil for moderate clearance).

  • Acetonitrile with internal standard (for protein precipitation and sample analysis).

  • LC-MS/MS system for quantification.

Procedure:

  • Incubation Preparation: On ice, prepare a master mix containing HLM (0.5 mg/mL final concentration) and the test compound in phosphate buffer.

  • Initiate Reaction: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Stop Reaction: Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an analytical internal standard.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate/vials and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate intrinsic clearance (CLᵢₙₜ) based on the half-life and incubation conditions.

Phase 3: In Vivo Pharmacokinetics and Efficacy

Scientific Rationale: This phase aims to understand how the compound behaves in a living organism and whether it can produce the desired therapeutic effect predicted by in vitro studies.[2] Assuming the compound is identified as an nAChR PAM with a favorable ADME profile, the focus of efficacy testing will be on cognitive enhancement.[17][18]

Experiment: Rodent Pharmacokinetics (PK)
  • Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life, bioavailability) after intravenous (IV) and oral (PO) administration.

  • Methodology: Administer a single dose of the compound to rodents (e.g., Sprague-Dawley rats) via IV and PO routes. Collect blood samples at multiple time points. Analyze plasma concentrations using LC-MS/MS. The IV arm is crucial for determining absolute bioavailability.[19]

  • Importance: PK data are essential for designing rational dosing regimens for subsequent efficacy and toxicology studies.[7]

Experiment: Cognitive Enhancement Efficacy Model

Scientific Rationale: The Novel Object Recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents. It leverages the innate tendency of rodents to explore novel objects more than familiar ones. It is sensitive to manipulations of the cholinergic system.

Protocol: Novel Object Recognition (NOR) Test in Mice

Animals:

  • Adult male C57BL/6 mice, group-housed with ad libitum access to food and water. Acclimatize animals for at least one week before testing.

Apparatus:

  • An open-field arena (e.g., 40x40x40 cm), made of non-porous material for easy cleaning.

  • A set of distinct objects (e.g., small glass bottle, metal cube, plastic toy), in triplicate. Objects should be heavy enough not to be displaced by the mice.

Procedure:

  • Habituation (Day 1-2): Allow each mouse to freely explore the empty arena for 10 minutes per day for two consecutive days. This reduces anxiety-related behaviors.

  • Familiarization/Training Trial (Day 3):

    • Place two identical objects (A1, A2) in opposite corners of the arena.

    • Administer the test compound or vehicle control (e.g., via IP injection) 30 minutes prior to the trial.

    • Place a mouse in the arena, facing the wall equidistant from the objects, and allow it to explore for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the nose pointing toward the object within a 2 cm distance.

    • Return the mouse to its home cage.

  • Test Trial (Day 3, after retention interval):

    • After a defined retention interval (e.g., 1 hour or 24 hours), place the mouse back in the arena.

    • The arena now contains one familiar object (A) and one novel object (B), in the same locations as before.

    • Allow the mouse to explore for 5 minutes and record the time spent exploring each object.

    • Thoroughly clean the arena and objects with 70% ethanol between each animal to eliminate olfactory cues.

  • Data Analysis:

    • Calculate a Discrimination Index (DI) : (Time exploring Novel - Time exploring Familiar) / (Total exploration time).

    • A positive DI indicates the mouse remembers the familiar object and prefers the novel one.

    • Compare the DI between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significantly higher DI in the treated group suggests cognitive enhancement.

Phase 4: IND-Enabling In Vivo Safety Studies

Scientific Rationale: Before any new drug can be tested in humans, the FDA and other regulatory bodies require a comprehensive data package demonstrating its safety in animals.[20][21] These studies must be conducted under Good Laboratory Practice (GLP) conditions to ensure data quality and integrity.[3]

Key IND-Enabling Toxicology Studies
  • Safety Pharmacology: Evaluates the effects of the compound on vital organ systems, including the cardiovascular (e.g., telemetry in dogs or monkeys), respiratory, and central nervous systems.

  • Acute Toxicity: Determines the effects of a single high dose and helps to identify the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicity: The core of the safety package. The compound is administered daily for a specified duration (e.g., 14 or 28 days) in two species (one rodent, one non-rodent).[21] This study is designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Protocol Outline: 14-Day Repeat-Dose Toxicity Study in Rats

Objective: To assess the safety profile of the compound after daily administration for 14 days.

Design:

  • Species: Sprague-Dawley rats.

  • Groups (n=10/sex/group):

    • Vehicle Control

    • Low Dose

    • Mid Dose

    • High Dose

    • Dose levels are selected based on PK data and acute toxicity studies.

  • Administration: Daily via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Daily: Clinical signs of toxicity, body weight, food consumption.

    • Periodic: Detailed clinical observations (e.g., functional observational battery).

    • End of Study (Day 15): Blood collection for hematology and clinical chemistry analysis. Full necropsy and collection of organs for weight analysis and histopathological examination.

  • Endpoints: The primary endpoints are the identification of any target organs for toxicity and the determination of the NOAEL, which is critical for setting the safe starting dose in Phase I human trials.[2]

Conclusion: Data Synthesis and Decision Making

The successful execution of this multi-phase plan will yield a comprehensive pharmacological and toxicological profile of this compound. The integrated data from in vitro, ADME-Tox, and in vivo studies will enable a robust assessment of the compound's potential as a therapeutic agent. A decision to advance the compound into formal IND-enabling development and subsequently into clinical trials should be based on a clear demonstration of on-target activity, in vivo efficacy in a relevant disease model, and a safety margin that is acceptable for the intended patient population.

References

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
  • AMSbiopharma. (2025). Preclinical research strategies for drug development.
  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • Social Science Research Institute, Duke University. (n.d.). Preclinical Regulatory Requirements.
  • Creative Biolabs. (n.d.). ADME in Toxicology: Ensuring Drug Safety & Efficacy.
  • Rao, V. T., et al. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PLoS ONE, 10(3), e0123226. Available at: [Link]

  • Saleem, A., & Kannan, R. R. (2018). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Neuropharmacology, 16(8), 1133–1145. Available at: [Link]

  • Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 4(5), ENEURO.0280-17.2017. Available at: [Link]

  • BioIVT. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • Cell Guidance Systems. (2024). A beginners guide to ADME Tox.
  • Kalueff, A. V., et al. (2024). Zebrafish models for studying cognitive enhancers. Neuroscience and Biobehavioral Reviews, 105797. Available at: [Link]

  • Saleem, A., & Kannan, R. R. (2018). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. ResearchGate. Available at: [Link]

  • Dorato, M. A., & Buckley, L. A. (2007). Toxicology testing in drug discovery and development. Current Protocols in Toxicology, Chapter 19, Unit 19.1. Available at: [Link]

  • Vistablog. (2023). Importance of ADME and Toxicology Studies in Drug Discovery.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Buccafusco, J. J. (Ed.). (2006). Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis. Available at: [Link]

  • Gattas, S., et al. (2023). Cognitive enrichment improves spatial memory and alters hippocampal synaptic connectivity in a mouse model for early-life stress. Frontiers in Cellular Neuroscience, 17, 1241191. Available at: [Link]

  • Papke, R. L. (2014). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Expert Opinion on Drug Discovery, 9(10), 1189-1203. Available at: [Link]

  • Barros, H. D., et al. (2022). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. In Basic Protocols in Foods and Nutrition. Springer Protocols. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Grutter, T., & Changeux, J. P. (2012). Nicotinic receptors in wonderland. Trends in Biochemical Sciences, 37(8), 319-329. Available at: [Link]

  • STXBP1 Foundation. (2025). Preclinical Studies in Drug Development.
  • Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process.
  • Changeux, J. P. (2018). The nicotinic acetylcholine receptor: a typical 'allosteric machine'. Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1745), 20170174. Available at: [Link]

  • Cymit. (n.d.). N-methyl-N-pyrrolidin-3-yl-acetamide;hydrochloride.
  • National Center for Biotechnology Information. (n.d.). N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • Iacobazzi, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6667. Available at: [Link]

  • Chem-Space. (n.d.). N-Methyl-N-(pyrrolidin-3-yl)acetaMide hydrochloride.

Sources

Preparation of Stock Solutions of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and quality control of stock solutions of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. This document is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure the accuracy, reproducibility, and stability of stock solutions, with a strong emphasis on the scientific rationale behind each step. Key considerations, including the compound's chirality and hygroscopic nature, are addressed to ensure the integrity of experimental outcomes.

Introduction: The Critical Role of Stock Solution Integrity

In drug discovery and development, the precise and consistent preparation of stock solutions is a foundational element of reliable and reproducible experimental data. This compound is a chiral molecule, a characteristic that is of paramount importance in pharmacology. The biological activity of chiral compounds is often stereospecific, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even toxic.[1][2] Therefore, maintaining the enantiomeric purity of the (S)-enantiomer throughout the experimental process is critical.

Furthermore, this compound is a hydrochloride salt, which often imparts a hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3] This property can lead to inaccuracies in weighing and, consequently, errors in the final concentration of the stock solution. This guide provides a robust framework for mitigating these challenges.

Compound Information & Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of accurate solutions.

PropertyValueSource
Molecular Formula C₇H₁₅ClN₂O[4]
Molecular Weight 178.66 g/mol [4][5]
CAS Number 1215264-39-3[4]
Appearance Solid (Assumed, based on typical hydrochloride salts)N/A
Chirality (S)-enantiomer[4]
Hygroscopicity Expected to be hygroscopicGeneral knowledge of hydrochloride salts

Safety and Handling Precautions

Based on the Safety Data Sheet (SDS) for the analogous (R)-enantiomer, this compound should be handled with care.[6]

  • Hazard Identification:

    • Harmful if swallowed.[6]

    • Causes skin irritation.[6]

    • Causes serious eye irritation.[6]

    • May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.[6]

  • Handling:

    • Use only in a well-ventilated area.[6]

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • Wash hands thoroughly after handling.[6]

    • Do not eat, drink, or smoke when using this product.[6]

  • Storage:

    • Store in a well-ventilated place. Keep container tightly closed.[6]

    • Store locked up.[6]

Addressing Hygroscopicity: A Critical Consideration

The hygroscopic nature of many hydrochloride salts necessitates specific handling procedures to ensure accurate weighing.[3] Absorbed atmospheric moisture can artificially inflate the mass of the compound, leading to a stock solution with a lower-than-intended concentration.

Workflow for Handling Hygroscopic Compounds:

Hygroscopic_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution A Equilibrate compound to room temperature in a desiccator B Work quickly in an environment with low humidity A->B Minimize exposure C Use a pre-weighed, sealed container B->C Tare container first D Record the mass immediately C->D Prevent moisture absorption E Immediately add solvent to the weighed compound D->E Proceed to solubilization

Caption: Workflow for handling hygroscopic compounds.

Solubility Determination Protocol

Objective: To determine the approximate solubility of this compound in desired solvents (e.g., Water, DMSO, Ethanol).

Materials:

  • This compound

  • Selected solvents (e.g., ACS grade Water, Anhydrous DMSO, Absolute Ethanol)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Microcentrifuge tubes or small vials

Procedure:

  • Preparation: Tare a clean, dry microcentrifuge tube on an analytical balance.

  • Weighing: Carefully weigh a small, precise amount of the compound (e.g., 2 mg) into the tared tube. Record the exact mass.

  • Solvent Addition: Add a small, known volume of the solvent to the tube (e.g., 100 µL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate for 5-10 minutes.

  • Observation: Visually inspect the solution for any undissolved particulates.

  • Titration: If the solid has completely dissolved, continue to add small, known volumes of the compound (e.g., 1 mg increments), vortexing and sonicating after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).

  • Calculation: Calculate the approximate solubility based on the total mass of the compound dissolved in the final volume of the solvent.

Stock Solution Preparation Protocols

The following protocols are general guidelines. The final concentrations should be adjusted based on experimental requirements and the determined solubility of the compound.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays. However, DMSO is hygroscopic, and water absorption can reduce the solubility of some compounds.[6] Therefore, the use of anhydrous DMSO and proper storage are critical.

Materials:

  • This compound (MW: 178.66 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flask or vial

  • Vortex mixer and/or sonicator

Calculation:

  • To prepare a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL (0.001 L): Mass = 0.010 mol/L x 0.001 L x 178.66 g/mol = 0.0017866 g = 1.79 mg

    • For 10 mL (0.01 L): Mass = 0.010 mol/L x 0.01 L x 178.66 g/mol = 0.017866 g = 17.87 mg

Procedure:

  • Weighing: Accurately weigh the calculated mass of the compound (e.g., 17.87 mg for 10 mL) and transfer it to a 10 mL volumetric flask or an appropriate vial.

  • Solubilization: Add a portion of the anhydrous DMSO (e.g., 5-7 mL) to the flask.

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Volume Adjustment: Once dissolved, add anhydrous DMSO to the final desired volume (e.g., 10 mL).

  • Homogenization: Invert the flask several times to ensure a homogenous solution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 10 mM Stock Solution in Aqueous Buffer

Rationale: For cell-based assays, it is often necessary to prepare stock solutions in an aqueous buffer. The hydrochloride salt form of the compound is expected to have some degree of aqueous solubility.

Materials:

  • This compound (MW: 178.66 g/mol )

  • Biologically compatible buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Calibrated analytical balance

  • Appropriate volumetric flask or vial

  • Vortex mixer and/or sonicator

Calculation:

  • The mass calculation is the same as for the DMSO stock solution (1.79 mg for 1 mL, 17.87 mg for 10 mL).

Procedure:

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to a volumetric flask or vial.

  • Solubilization: Add a portion of the aqueous buffer to the container.

  • Dissolution: Vortex or sonicate until the compound is fully dissolved.

  • Volume Adjustment: Bring the solution to the final desired volume with the aqueous buffer.

  • Sterilization (Optional): If the stock solution is for sterile cell culture applications, it should be filter-sterilized through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Stock_Solution_Workflow A Calculate Required Mass B Accurately Weigh Compound A->B C Transfer to Volumetric Container B->C D Add Solvent C->D E Dissolve (Vortex/Sonicate) D->E F Adjust to Final Volume E->F G Homogenize F->G H Aliquot into Single-Use Tubes G->H I Store at Recommended Temperature H->I

Sources

High-Throughput Screening of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride: Application Notes and Protocols for Novel CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolidine Scaffold in Neurological Drug Discovery

The pyrrolidine ring is a five-membered saturated nitrogen-containing heterocycle that serves as a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous natural products and FDA-approved drugs.[1][2] Its three-dimensional structure, conferred by its sp³-hybridized carbon atoms, provides an excellent framework for creating molecules that can interact with complex biological targets with high specificity.[1] This scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS).[3][4]

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a novel compound featuring this key pyrrolidine structure. While its specific biological targets are yet to be fully elucidated, its chemical architecture suggests potential activity within the CNS. This guide provides detailed, field-proven high-throughput screening (HTS) protocols to systematically evaluate the activity of this compound against two high-value CNS target classes: Acetylcholinesterase (AChE) and Nicotinic Acetylcholine Receptors (nAChRs) .

These protocols are designed for researchers, scientists, and drug development professionals to identify and characterize the compound's mechanism of action, laying the groundwork for potential therapeutic applications in neurodegenerative diseases or other neurological disorders.[5][6]

Section 1: Acetylcholinesterase (AChE) Inhibition Assays

Scientific Rationale: Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating synaptic transmission.[5] Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease and other cognitive disorders.[5][7] Given that many compounds with pyrrolidine scaffolds interact with cholinergic systems, assessing the AChE inhibitory potential of this compound is a logical first step.

We will detail a robust, enzyme-based biochemical assay amenable to HTS, utilizing a highly sensitive fluorescent readout.

Assay Principle: Fluorescence-Based Detection of AChE Activity

This assay employs a coupled enzymatic reaction that produces a highly fluorescent product, resorufin.[7][8] Acetylcholinesterase hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the final step, horseradish peroxidase (HRP) uses the H₂O₂ to convert a non-fluorescent substrate (e.g., Amplex® Red) into the fluorescent product, resorufin.[8][9] The fluorescence intensity is directly proportional to AChE activity. Inhibitors of AChE will reduce the rate of acetylcholine hydrolysis, leading to a decrease in fluorescence.

AChE_Assay_Principle cluster_reaction Biochemical Cascade cluster_readout Detection ACh Acetylcholine Choline Choline ACh->Choline Hydrolysis AChE H2O2 H₂O₂ Choline->H2O2 Oxidation Choline Oxidase Resorufin Resorufin (Fluorescent) H2O2->Resorufin HRP AmplexRed Amplex® Red (Non-Fluorescent) Reader Fluorescence Plate Reader (Ex: 540 nm, Em: 590 nm) Resorufin->Reader Measures Signal TestCmpd (S)-N-Methyl-N- (pyrrolidin-3-yl)acetamide HCl AChE AChE TestCmpd->AChE Inhibits CholineOx Choline Oxidase HRP HRP

Caption: Workflow for the fluorescence-based AChE inhibition assay.

Detailed HTS Protocol: Biochemical AChE Inhibition Assay

This protocol is optimized for a 384-well microplate format. All reagent additions should be performed using automated liquid handlers to ensure precision and consistency.

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Enzyme: Recombinant Human Acetylcholinesterase (rhAChE)

  • Substrate: Acetylcholine (ACh)

  • Detection Reagents: Amplex® Red, Horseradish Peroxidase (HRP), Choline Oxidase

  • Test Compound: this compound, dissolved in 100% DMSO

  • Positive Control: Donepezil or another known AChE inhibitor

  • Microplates: 384-well, black, flat-bottom plates

Protocol Steps:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a concentration gradient (e.g., 11-point, 1:3 dilution series).

    • Using an acoustic liquid handler, dispense 50 nL of the test compound, positive control, or DMSO (vehicle control) into the appropriate wells of the 384-well assay plate.

  • Enzyme Addition:

    • Prepare a working solution of rhAChE in Assay Buffer. The final concentration should be optimized to yield a robust signal within the linear range of the assay (typically in the low mU/mL range).

    • Dispense 10 µL of the rhAChE solution into each well of the assay plate.

    • Mix by gentle orbital shaking for 30 seconds.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation and Detection:

    • Prepare a "Substrate/Detection Mix" containing acetylcholine, Amplex® Red, HRP, and choline oxidase in Assay Buffer. The final concentrations should be optimized (e.g., 100 µM ACh, 50 µM Amplex® Red, 1 U/mL HRP, 0.1 U/mL Choline Oxidase).

    • Dispense 10 µL of the Substrate/Detection Mix to all wells to start the reaction.

    • Immediately transfer the plate to a fluorescence microplate reader.

  • Signal Measurement:

    • Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) kinetically over 15-20 minutes, taking a reading every minute.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic read) for each well.

  • Normalize the data to controls:

    • 0% Inhibition (High Signal): Wells with DMSO only.

    • 100% Inhibition (Low Signal): Wells with a saturating concentration of Donepezil.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended ValueRationale
Plate Format 384-well, blackMinimizes reagent usage and reduces background fluorescence.
Assay Volume 20 µLSuitable for HTS automation and conserves reagents.
DMSO Tolerance < 0.5% finalHigh concentrations of DMSO can inhibit enzyme activity.[10]
Positive Control DonepezilA well-characterized, potent AChE inhibitor for validating assay performance.
Readout Kinetic FluorescenceProvides robust data by measuring reaction rates, reducing artifacts from single-point reads.

Section 2: Nicotinic Acetylcholine Receptor (nAChR) Modulation Assays

Scientific Rationale: nAChRs are ligand-gated ion channels crucial for synaptic transmission in the CNS.[6] Their dysfunction is implicated in nicotine addiction, schizophrenia, and Parkinson's disease.[6] The pyrrolidine moiety is a key feature of many nAChR ligands, including nicotine itself, making this receptor class a highly plausible target for this compound.

This section describes a cell-based functional assay using a fluorescent membrane potential dye to identify nAChR modulators (antagonists or positive allosteric modulators).[6]

Assay Principle: Membrane Potential-Sensing Dyes

nAChRs are cation-selective ion channels.[6] When activated by an agonist, the channel opens, allowing an influx of Na⁺ and Ca²⁺ ions, which depolarizes the cell membrane. This change in electrical potential can be detected by voltage-sensitive fluorescent dyes. In an antagonist screening mode, cells are pre-incubated with the test compound before the addition of a known nAChR agonist. If the test compound is an antagonist, it will block the receptor and prevent the agonist-induced depolarization, resulting in no change in fluorescence.

nAChR_Assay_Principle cluster_workflow Screening Workflow cluster_outcomes Potential Outcomes Cells Cells expressing nAChR (e.g., SH-EP1-α4β2) Dye Load with Membrane Potential Dye Cells->Dye TestCmpd Add Test Compound (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide HCl + Pre-incubate Dye->TestCmpd Agonist Add nAChR Agonist (e.g., Nicotine at EC₈₀) TestCmpd->Agonist Reader Measure Fluorescence Change (FLIPR) Agonist->Reader NoChange No Fluorescence Change => Antagonist Activity Reader->NoChange IF Compound Blocks Receptor Signal Fluorescence Change => No Antagonist Activity Reader->Signal IF Compound is Inactive

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this chiral molecule. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic route, minimize impurities, and ensure the highest quality of your final product.

Troubleshooting Guide: Common Synthesis Impurities and Solutions

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Problem 1: Presence of an Over-Acetylated Impurity (Di-Acetylated Species)

Question: I am observing a significant impurity with a higher molecular weight than my target compound in my crude reaction mixture. Mass spectrometry analysis suggests the addition of a second acetyl group. What is this impurity and how can I prevent its formation?

Answer:

This impurity is likely the N-acetylated amide, where the pyrrolidine ring nitrogen has also been acetylated. This can occur if the reaction conditions are too harsh or if there is an excess of the acetylating agent.

Causality: The pyrrolidine nitrogen, being a secondary amine, is nucleophilic and can compete with the secondary amine of the starting material for the acetylating agent, especially if the reaction is not carefully controlled.[1]

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the acetylating agent (e.g., acetyl chloride or acetic anhydride) to be as close to 1:1 with the starting amine as possible.

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor the more reactive N-methylation over the less reactive ring N-acetylation.[2]

  • Slow Addition: Add the acetylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, minimizing the chance of over-acetylation.[3]

Analytical Protocol: Identification of Over-Acetylated Impurity by LC-MS

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Detection ESI+ MS Scan (m/z 100-500)
Expected [M+H]+ Target: 179.15, Impurity: 221.16
Problem 2: Detection of Starting Material in the Final Product

Question: After purification, I still detect the starting material, (S)-N-Methylpyrrolidin-3-amine, in my final product by HPLC and NMR. How can I improve the conversion rate?

Answer:

Incomplete conversion is a common issue that can often be resolved by optimizing reaction conditions and ensuring the quality of your reagents.

Causality: Insufficient reactivity of the acetylating agent, poor quality of reagents, or sub-optimal reaction conditions can lead to incomplete consumption of the starting amine.

Solutions:

  • Reagent Quality: Ensure your acetylating agent is fresh and has not been hydrolyzed by atmospheric moisture. Use anhydrous solvents to prevent quenching of the acetylating agent.[2]

  • Base Addition: The acylation reaction produces one equivalent of acid (e.g., HCl if using acetyl chloride). This can protonate the starting amine, rendering it non-nucleophilic. The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize this acid and drive the reaction to completion.[1][3]

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating may be required, but be mindful of potential side reactions.[2]

Experimental Protocol: Optimized Acylation with Base

  • Dissolve (S)-N-Methylpyrrolidin-3-amine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Proceed with aqueous workup and purification.

Problem 3: Chiral Purity Concerns - Presence of the (R)-enantiomer

Question: My final product shows the presence of the undesired (R)-enantiomer. What are the potential sources of this chiral impurity and how can I ensure the stereochemical integrity of my product?

Answer:

Maintaining chiral purity is critical. The presence of the (R)-enantiomer can stem from the starting material or racemization during the synthesis.

Causality: The primary source of the enantiomeric impurity is often the starting (S)-N-Methylpyrrolidin-3-amine. While the acylation reaction itself is unlikely to cause racemization at the chiral center, it is essential to start with a material of high enantiomeric purity.

Solutions:

  • Starting Material Analysis: Verify the enantiomeric purity of your starting material, (S)-N-Methylpyrrolidin-3-amine, using a suitable chiral analytical method before beginning the synthesis.

  • Chiral Purification: If the final product contains an unacceptable level of the (R)-enantiomer, chiral chromatography may be necessary for purification.

Analytical Protocol: Chiral HPLC for Enantiomeric Purity

ParameterValue
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Isocratic mixture of hexane and isopropanol (with a small amount of a basic additive like diethylamine)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm

Frequently Asked Questions (FAQs)

Q1: What is the best acetylating agent to use for this synthesis?

A1: Both acetyl chloride and acetic anhydride are commonly used. Acetyl chloride is more reactive but generates HCl, necessitating the use of a base.[3] Acetic anhydride is less reactive and produces acetic acid as a byproduct, which may be easier to remove during workup. The choice often depends on the scale of the reaction and the desired reactivity.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting material and the product (e.g., dichloromethane/methanol). Staining with ninhydrin can be useful as it will stain the primary/secondary amine starting material but not the amide product. For more quantitative monitoring, High-Performance Liquid Chromatography (HPLC) is recommended.[2]

Q3: What are the recommended purification methods for the final hydrochloride salt?

A3: After the initial workup to isolate the free base, purification by column chromatography on silica gel is common. The purified free base is then dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of HCl in a solvent like ether or dioxane to precipitate the hydrochloride salt. The salt can then be collected by filtration and washed with a non-polar solvent to remove any residual impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Acetyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted under anhydrous conditions to avoid vigorous reactions and reagent decomposition.[2]

Visualizing the Process

Impurity Formation Pathway

Figure 1: Potential Impurity Formation Pathways A (S)-N-Methylpyrrolidin-3-amine (Starting Material) B (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide (Target Product) A->B Desired Reaction C Over-Acetylated Impurity A->C Side Reaction (Excess Acetylating Agent) D Acetylating Agent (e.g., Acetyl Chloride) D->A D->C E Base (e.g., Triethylamine) E->A

Caption: Potential reaction pathways in the synthesis.

General Troubleshooting Workflow

Figure 2: General Troubleshooting Workflow Start Impurity Detected in Final Product Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Hypothesize Hypothesize Formation Mechanism Identify->Hypothesize Optimize Optimize Reaction Conditions (Stoichiometry, Temp., Base) Hypothesize->Optimize Analyze Re-analyze Product Purity Optimize->Analyze Pass Purity Meets Specification Analyze->Pass Fail Purity Does Not Meet Specification Analyze->Fail Fail->Optimize Further Optimization

Caption: A systematic approach to troubleshooting impurities.

References

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Chemical Reviews. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • International Journal of Pharmaceutical Research and Applications. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Chemistry LibreTexts. Reactions of Amines. [Link]

  • NIH. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide is a valuable chiral building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Achieving a high yield and purity of its hydrochloride salt is critical for the efficiency and cost-effectiveness of subsequent synthetic steps. This guide provides in-depth troubleshooting advice, a robust experimental protocol, and answers to frequently asked questions to help researchers overcome common hurdles in this synthesis. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed, data-driven decisions in your own lab.

Troubleshooting Guide: Common Yield-Limiting Issues

This section addresses the most frequent challenges encountered during the synthesis, structured in a practical question-and-answer format.

Q1: My acylation reaction is sluggish or incomplete, with significant starting material remaining even after several hours. What's going wrong?

Potential Causes & Scientific Rationale:

  • Insufficient Acylating Agent Reactivity: The choice of acylating agent is paramount. Acetic anhydride is often used but is less electrophilic than acetyl chloride. The reaction rate may be too slow, especially at lower temperatures.

  • Inadequate Base Selection: A base is required to neutralize the acid byproduct (HCl if using acetyl chloride, or acetic acid if using anhydride). If the base is too weak or sterically hindered, it may not efficiently deprotonate the amine, slowing the nucleophilic attack.

  • Moisture Contamination: Acylating agents, particularly acetyl chloride, are highly sensitive to moisture. Water will rapidly hydrolyze the reagent, reducing its effective concentration and introducing acetic acid as an impurity.

  • Low Reaction Temperature: While low temperatures are used to control exothermic reactions, an excessively low temperature (e.g., < -10 °C) can significantly reduce the reaction rate below a practical threshold.

Recommended Solutions:

  • Select the Right Reagents: For a more robust reaction, switch from acetic anhydride to acetyl chloride . Its higher reactivity ensures a faster and more complete conversion.

  • Optimize the Base: Use at least one equivalent of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl. TEA is generally sufficient, but DIPEA can be advantageous if base-catalyzed side reactions are a concern.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) and purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents.

  • Control Temperature Strategically: Begin the addition of acetyl chloride at 0 °C to control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours to ensure it proceeds to completion. Monitor progress using an in-process check like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I'm observing a significant byproduct that I suspect is from a side reaction. How can I improve the selectivity?

Potential Causes & Scientific Rationale:

  • Over-acylation: While the primary target has a secondary amine, the starting material, (S)-3-(methylamino)pyrrolidine, also has a secondary amine on the ring (N-H). If this nitrogen is unprotected, it can also be acylated, leading to a di-acetylated byproduct.

  • Temperature Excursion: Amide formation is exothermic. A rapid addition of the acylating agent can cause localized heating, leading to thermal degradation or promoting undesired side reactions.

  • Incorrect Stoichiometry: Using a large excess of the acylating agent can force reactions with less nucleophilic sites, such as the pyrrolidine ring nitrogen.

Recommended Solutions:

  • Protecting Group Strategy: The most reliable method to ensure selectivity is to start with an N-protected pyrrolidine, such as (S)-N-Boc-3-(methylamino)pyrrolidine. After the desired acylation, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA) or HCl.

  • Precise Stoichiometric Control: If using the unprotected starting material, use the amine as the limiting reagent and add the acetyl chloride in a slight excess (e.g., 1.05-1.1 equivalents). This ensures the primary reaction goes to completion without a large excess of acylating agent left to drive side reactions.

  • Controlled Reagent Addition: Add the acetyl chloride dropwise via a syringe pump over 30-60 minutes at 0 °C. This maintains a low concentration of the electrophile and allows the heat to dissipate, preventing temperature spikes.

Q3: My yield drops dramatically after the aqueous workup and extraction. Where is my product going?

Potential Causes & Scientific Rationale:

  • Product Solubility in Aqueous Phase: The free-base form of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide is a relatively small and polar molecule with some water solubility. Significant product loss can occur if it does not partition efficiently into the organic layer.

  • Incorrect pH During Extraction: For the amine-containing product to be extracted into an organic solvent, it must be in its neutral, free-base form. If the aqueous layer is acidic or neutral, the product will be protonated (as an ammonium salt) and remain in the aqueous phase.

  • Emulsion Formation: The presence of salts and polar functionalities can lead to the formation of stable emulsions at the organic-aqueous interface, trapping the product and making separation difficult.

Recommended Solutions:

  • Ensure Basic Conditions: Before extraction, adjust the pH of the aqueous layer to >11 using a base like 1-2 M sodium hydroxide (NaOH). Confirm the pH with litmus paper or a pH meter.

  • Increase Ionic Strength ("Salting Out"): Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and significantly reduces the solubility of the organic product, driving it into the organic layer.

  • Perform Multiple Extractions: Instead of one large extraction, perform three to five smaller extractions with a suitable solvent like DCM or ethyl acetate. This is mathematically more efficient at recovering the product. Combine the organic layers for drying and concentration.

Q4: The final hydrochloride salt "oils out" instead of crystallizing, or the isolated solid is impure. How can I achieve a clean, crystalline product?

Potential Causes & Scientific Rationale:

  • Residual Water or Solvent: The presence of water or protic solvents (like methanol from a previous step) can interfere with crystallization and lead to an oil. The free base must be scrupulously dried before salt formation.

  • Suboptimal Crystallization Solvent: The ideal solvent should dissolve the free base but have low solubility for the resulting hydrochloride salt, promoting precipitation. If the salt is too soluble, the yield will be low; if it's poorly soluble, it may crash out too quickly, trapping impurities.

  • Incorrect HCl Stoichiometry: Adding a large excess of HCl can sometimes promote the formation of oils or lead to co-precipitation of other basic impurities.

Recommended Solutions:

  • Rigorous Drying: After extraction, dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base as an oil. Ensure all solvent is removed.

  • Systematic Solvent Selection: Isopropyl alcohol (IPA), ethyl acetate (EtOAc), or a mixture of methyl tert-butyl ether (MTBE) and ethanol are excellent choices for HCl salt crystallization. Dissolve the purified free base oil in a minimal amount of the chosen solvent.

  • Controlled Acidification: Use a standardized solution of HCl in a compatible solvent (e.g., 2 M HCl in IPA or 4 M HCl in dioxane). Add the HCl solution dropwise to the stirred solution of the free base at room temperature or 0 °C. Add exactly 1.0 equivalent. If no precipitate forms, try adding a seed crystal or gently scratching the inside of the flask.

  • Allow Time for Crystallization: Once precipitation begins, stir the slurry at a low temperature (0-5 °C) for at least 1-2 hours to maximize crystal growth and yield. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Optimized Experimental Protocol

This protocol describes the direct acylation of (S)-3-(methylamino)pyrrolidine.

Materials & Reagents:

  • (S)-3-(methylamino)pyrrolidine

  • Acetyl Chloride (CH₃COCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 2-Propanol (IPA)

  • 2 M HCl in IPA

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-3-(methylamino)pyrrolidine (1.0 eq) and anhydrous DCM (10 mL per 1 g of amine). Add triethylamine (1.2 eq).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction's completion by TLC (e.g., Mobile Phase: 10% Methanol in DCM with 1% NH₄OH). The product spot should be clearly visible, and the starting amine spot should disappear.

  • Aqueous Workup: Cool the mixture back to 0 °C and quench by slowly adding 1 M HCl (aq) until the pH is ~2. Transfer the mixture to a separatory funnel and discard the organic layer.

  • Basification & Extraction: Wash the acidic aqueous layer with DCM once to remove any non-basic impurities. Adjust the aqueous layer's pH to >11 with 2 M NaOH. Extract the product with DCM (3 x 20 mL).

  • Drying & Concentration: Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base, typically as a pale yellow oil.

  • Hydrochloride Salt Formation: Dissolve the free base oil in IPA (5 mL per 1 g of oil). While stirring, add 2 M HCl in IPA (1.0 eq) dropwise. A white precipitate should form.

  • Isolation: Stir the resulting slurry at 0 °C for 1 hour. Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold IPA, and dry under vacuum at 40-50 °C to a constant weight.

Process Visualization

Synthetic Workflow Diagram

G cluster_reaction Acylation Step cluster_workup Workup & Extraction cluster_isolation Salt Formation & Isolation A 1. Dissolve (S)-3-(methylamino)pyrrolidine & TEA in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Acetyl Chloride Dropwise B->C D 4. Warm to RT & Stir for 2h (Monitor by TLC) C->D E 5. Quench with 1M HCl D->E Reaction Complete F 6. Basify Aqueous Layer (pH > 11) E->F G 7. Extract with DCM (3x) F->G H 8. Dry & Concentrate Organic Layers G->H I 9. Dissolve Free Base in IPA H->I Isolated Free Base J 10. Add 1.0 eq HCl in IPA I->J K 11. Stir Slurry at 0 °C J->K L 12. Filter, Wash & Dry Product K->L G Start Low Final Yield Check_Conversion Is reaction complete by TLC/LCMS? Start->Check_Conversion Check_Workup Is yield low after workup? Check_Conversion->Check_Workup Yes Incomplete_Sol Solution: • Use Acetyl Chloride • Check Base Stoichiometry • Ensure Anhydrous Conditions • Allow warming to RT Check_Conversion->Incomplete_Sol No Check_Crystallization Is yield low after salt formation? Check_Workup->Check_Crystallization No Workup_Sol Solution: • Adjust Aqueous pH to >11 • 'Salt Out' with Brine • Perform Multiple Extractions Check_Workup->Workup_Sol Yes Cryst_Sol Solution: • Ensure Free Base is Dry • Change Crystallization Solvent (IPA, EtOAc) • Control HCl addition (1.0 eq) • Stir slurry at 0 °C for >1h Check_Crystallization->Cryst_Sol Yes Success Yield Improved Check_Crystallization->Success No, review all steps Incomplete_Sol->Success Workup_Sol->Success Cryst_Sol->Success

Sources

Overcoming solubility issues with (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

From the Desk of the Senior Application Scientist

Welcome to the dedicated support guide for this compound. As researchers and drug development professionals, we understand that compound handling is a critical variable in experimental success. This guide is designed to provide you with expert insights and field-proven methodologies to overcome common challenges, particularly those related to solubility. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of this compound.

Q1: What are the basic chemical properties of this compound?

This compound is a pyrrolidine derivative.[1][2] As a hydrochloride salt, it is the product of a reaction between the basic amine functionality on the pyrrolidine ring and hydrochloric acid.[3][4] This conversion to a salt form is a common strategy used to improve the aqueous solubility and stability of amine-containing compounds.[4]

PropertyValueSource
Molecular Formula C₇H₁₅ClN₂O[5][6]
Molecular Weight 178.66 g/mol [5][7]
Stereochemistry (S)-enantiomer[8][9]
CAS Number 1215264-39-3[5][9]

Q2: Why is this compound supplied as a hydrochloride salt?

The nitrogen atom in the pyrrolidine ring is a secondary amine, which is basic in nature.[1][2] Reacting this basic amine with hydrochloric acid forms a substituted ammonium salt, which is ionic.[3][4] This ionic character dramatically increases the polarity of the molecule, generally leading to higher solubility in polar solvents like water, compared to its neutral "freebase" form.[4][10]

Q3: How should I properly store the solid compound and prepared solutions?

For long-term stability, the solid powder should be stored at room temperature in a tightly sealed container to protect it from moisture.[5][11] Prepared stock solutions, especially in aqueous buffers, should be stored at -20°C or -80°C. It is advisable to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.

Q4: Can I convert the hydrochloride salt back to its freebase form?

Yes, the freebase can be liberated from the salt by adding a base.[3] A common laboratory procedure involves dissolving the salt in an aqueous solution and adding a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the solution is basic (pH > 8).[12] The more lipophilic freebase can then be extracted into an organic solvent like dichloromethane or ethyl acetate.[12] Note that the freebase form will likely have significantly lower aqueous solubility.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides solutions to specific problems you may encounter during dissolution and use in experimental assays.

Problem 1: My compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4).

  • Probable Cause 1: pH-Dependent Solubility & Disproportionation. The primary reason for poor solubility in neutral or slightly basic buffers is the conversion of the highly soluble hydrochloride salt into its less soluble freebase form. As the pH of the solution increases, the protonated amine on the pyrrolidine ring can be deprotonated, neutralizing the charge and reducing its affinity for water.[13] This process, known as disproportionation, can lead to the precipitation of the freebase solid from the solution.[14][15]

  • Solution A: pH Adjustment. The most direct solution is to lower the pH of your solvent. Amine hydrochloride salts are significantly more soluble in acidic conditions (pH 2-5) where the amine group remains fully protonated.[13] Consider preparing a high-concentration stock solution in sterile, acidified water (e.g., pH adjusted to 4 with HCl) and then diluting it to the final concentration in your experimental medium. This minimizes the time the compound spends at a pH where it is prone to precipitation.

  • Solution B: Use of Co-solvents. If pH adjustment is not an option for your experiment, the use of a water-miscible organic co-solvent can enhance solubility.[16] See the protocol below for preparing stock solutions in solvents like DMSO or ethanol. When diluting a DMSO stock into an aqueous buffer, it is critical to do so rapidly and with vigorous mixing to avoid localized high concentrations that can cause immediate precipitation.[17]

Problem 2: The compound dissolves initially but crashes out of solution over time or upon dilution.

  • Probable Cause: Supersaturation and Precipitation Kinetics. You may have initially created a supersaturated solution, which is thermodynamically unstable. Over time, the excess dissolved compound will precipitate out to reach its equilibrium solubility at that specific pH and temperature.[14] This is common when diluting a stock solution from an organic solvent or a low-pH aqueous solution into a final buffer (like cell culture media) at a neutral pH.[17][18]

  • Solution A: Two-Step Dilution. When diluting from a high-concentration organic stock (e.g., 50 mM in DMSO), avoid large dilution factors directly into your final aqueous buffer. First, perform an intermediate dilution into your buffer or media, then immediately dilute that to the final working concentration. This can help prevent the formation of a localized, highly supersaturated state.[17]

  • Solution B: Sonication. Mild sonication can provide the energy needed to break up small aggregates and re-dissolve precipitated material.[17] Prepare your final dilution and place it in an ultrasonic bath for 5-10 minutes. Visually inspect for clarity before use. Note that this may only be a temporary solution if the final concentration is above the equilibrium solubility.

  • Solution C: Formulation Strategies. For in vivo or complex in vitro models, consider enabling formulation strategies. These can include the use of solubilizing agents like cyclodextrins or dispersing the compound in a polymer matrix.[16][19][20] These advanced techniques can create stable complexes or dispersions that improve solubility and bioavailability.

Problem 3: I am observing poor reproducibility in my bioassays.

  • Probable Cause: Incomplete Solubilization or Precipitation in Assay. Inconsistent results are often traced back to incomplete dissolution of the compound. If the compound is not fully dissolved in the stock solution or if it precipitates upon addition to the assay medium, the actual concentration delivered to the cells or target will be lower and more variable than intended.

  • Solution A: Stock Solution Validation. Always visually confirm that your stock solution is a clear, homogenous solution with no visible particulates. It is good practice to prepare a fresh stock solution and compare its performance to the old one if you suspect an issue.

  • Solution B: Pre-warming of Medium. When adding a drug solution to cell culture plates, ensure the medium is at the experimental temperature (e.g., 37°C). Adding a cold solution to a warm medium can sometimes alter solubility. More importantly, ensure the final solution is well-mixed immediately after adding the compound.

  • Solution C: Centrifugation/Filtration. Before use, you can centrifuge your prepared stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully take the supernatant. This ensures any undissolved microscopic particles are removed, leading to a more accurate and reproducible concentration in your experiments. Alternatively, filter the stock solution through a 0.22 µm syringe filter compatible with your solvent.

Visualized Concepts and Workflows

Understanding the chemical behavior of the compound is key to troubleshooting. The following diagrams illustrate the core concepts.

Salt_Freebase_Equilibrium cluster_0 Aqueous Environment Salt (S)-R-NH2+Cl- (Salt Form) HIGHLY SOLUBLE Freebase (S)-R-NH (Freebase Form) POORLY SOLUBLE Salt->Freebase + OH- (Higher pH) Freebase->Salt + H+ (Lower pH) caption Fig 1. pH-Dependent Equilibrium of the Hydrochloride Salt.

Caption: pH-Dependent Equilibrium of the Hydrochloride Salt.

Troubleshooting_Workflow start Start: Compound Fails to Dissolve check_solvent What is the solvent? start->check_solvent aqueous Aqueous Buffer (e.g., PBS) check_solvent->aqueous Aqueous organic Organic Solvent (e.g., DMSO) check_solvent->organic Organic check_ph Is pH < 6.0? aqueous->check_ph add_energy Action: Apply gentle heat (40-50°C) and/or sonicate. organic->add_energy lower_ph Action: Lower pH to 4-5 with dilute HCl. (See Protocol 1) check_ph->lower_ph No check_ph->add_energy Yes recheck_solubility1 Does it dissolve? lower_ph->recheck_solubility1 try_cosolvent Action: Prepare stock in 100% DMSO or EtOH. (See Protocol 2) recheck_solubility2 Does it dissolve? try_cosolvent->recheck_solubility2 recheck_solubility1->try_cosolvent No success Success: Solution is clear. Proceed with experiment. recheck_solubility1->success Yes recheck_solubility2->success Yes recheck_solubility2->add_energy No recheck_solubility3 Does it dissolve? add_energy->recheck_solubility3 recheck_solubility3->success Yes fail Failure: Compound remains insoluble. Consider advanced formulation. recheck_solubility3->fail No caption Fig 2. Step-by-Step Solubility Troubleshooting Workflow.

Caption: Step-by-Step Solubility Troubleshooting Workflow.

Experimental Protocols

These protocols provide a validated starting point for preparing solutions. Always use high-purity solvents and sterile techniques for cell-based assays.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is recommended when the final experiment is sensitive to organic solvents.

  • Preparation of Acidified Water: Prepare a stock of sterile, nuclease-free water adjusted to pH 4.0 using 1N HCl. Verify the pH with a calibrated meter.

  • Weighing: Accurately weigh out 1.787 mg of this compound (FW = 178.66 g/mol ).

  • Initial Dissolution: Add the powder to a sterile microcentrifuge tube. Add 800 µL of the pH 4.0 water.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If particulates remain, gently warm the solution to 37°C for 5 minutes and vortex again. Sonication for 5-10 minutes can also be applied.

  • Final Volume: Once the solid is fully dissolved and the solution is clear, add pH 4.0 water to a final volume of 1.0 mL. Mix thoroughly.

  • Storage: Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution

This is the most common method for achieving high-concentration stock solutions.

  • Weighing: Accurately weigh out 8.933 mg of this compound.

  • Solvent Addition: Add the powder to a sterile, chemical-resistant vial (e.g., glass or polypropylene). Add 1.0 mL of anhydrous, molecular biology grade DMSO.

  • Dissolution: Cap the vial tightly and vortex for 2-3 minutes. The compound should readily dissolve in DMSO. If needed, gentle warming (up to 50°C) or brief sonication can be used to expedite dissolution.

  • Validation: Ensure the final solution is completely clear and free of any solid material before storage.

  • Storage: Store in small aliquots in tightly sealed tubes at -20°C to prevent moisture absorption by the DMSO.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Singh, A., & Sharma, P. K. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage (pp. 49-89). Wiley. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66570661, (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. [Link]

  • Shrestha, H., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Unknown Author. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1229. [Link]

  • CP Lab Safety. (n.d.). N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride, min 97%, 1 gram. [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

  • Oxford Reference. (n.d.). Amine salts. [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86280076, N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Gentile, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(24), 8963. [Link]

  • ResearchGate. (n.d.). Particles precipitated after diluting the stock solution of Pioglitazone hydrochloride with PBS during cell experiments. What shall I do?. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). How can I neutralize aminehydrochlorides?. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • ResearchGate. (n.d.). Precipitation behavior of pioglitazone on the particle surface of hydrochloride salt in biorelevant media. [Link]

  • Parshad, H., et al. (1998). The Effects of pH and Mixed Solvent Systems on the Solubility of Oxytetracycline. PubMed. [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. [Link]

  • Quora. (2017). Do ammonia salts dissolve in hydrochloric acid?. [Link]

  • ResearchGate. (n.d.). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • IntechOpen. (2021). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. [Link]

  • ResearchGate. (n.d.). In vitro methods to assess drug precipitation. [Link]

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Minimizing off-target effects of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

A Guide to Characterization and Minimizing Off-Target Effects for Novel Pyrrolidine-Based Compounds

Welcome to the technical support center for researchers utilizing novel chemical entities. This guide is designed for scientists and drug development professionals working with compounds like this compound, where the biological target and potential off-target profile are not yet fully elucidated.

The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its three-dimensional structure allows for precise exploration of pharmacophore space, but also necessitates rigorous validation to ensure target specificity.[2] This guide provides a strategic framework for designing experiments that minimize and identify potential off-target effects from the outset.

Frequently Asked Questions (FAQs)

Q1: I have synthesized or purchased this compound. What is the first step to assess its biological activity and potential for off-target effects?

A1: The critical first step is to establish a dose-response curve in your primary assay.[3] This will determine the effective concentration range for your desired phenotype. It is crucial to use the lowest effective concentration to minimize the risk of engaging lower-affinity off-target proteins.[4] Concurrently, you should assess cytotoxicity in your chosen cell line(s) to understand the therapeutic window. An unexpectedly high level of cell death at or near the effective concentration can be an early indicator of off-target activity.[4]

Q2: How can I proactively design my experiments to reduce the likelihood of being misled by off-target effects?

A2: A multi-pronged approach is essential for building confidence in your results:

  • Orthogonal Validation: Do not rely on a single compound. If possible, confirm your findings using a structurally distinct compound that targets the same putative pathway.[4] Observing the same phenotype with different chemical scaffolds strengthens the case for an on-target effect.

  • Genetic Validation: Use genetic tools like CRISPR-Cas9 or siRNA to knock down the hypothesized target protein.[4][5] If the phenotype observed with your compound is recapitulated by genetic knockdown, it provides strong evidence for on-target activity.

  • Use of Inactive Controls: Synthesize or source a close chemical analog of your compound that is predicted to be inactive.[4] This control should be structurally similar but lack the key chemical features required for binding to the intended target. If this inactive analog fails to produce the phenotype, it supports the specificity of your active compound.

Q3: What computational tools can I use to predict potential off-target interactions for a novel compound like this?

A3: While no computational tool is perfect, in silico methods can provide valuable early warnings. Techniques like rational drug design and molecular docking can predict binding to a panel of known off-targets (e.g., common kinases, GPCRs, ion channels).[5] By analyzing the molecular structure, these tools can help identify potential liabilities and guide the design of more specific molecules.

Troubleshooting Guide: Investigating Unexpected Results

This section addresses common issues encountered during the characterization of novel compounds.

Issue 1: High Cytotoxicity Observed at Concentrations Needed for the Desired Phenotype
  • Possible Cause: The observed cytotoxicity may be a result of the compound hitting one or more unintended, essential proteins. For many small molecule inhibitors, off-target kinase inhibition is a common cause of toxicity.[4]

  • Troubleshooting Protocol:

    • Perform a Broad Kinase Panel Screen: Submit the compound to a commercial service for screening against a large panel of kinases (e.g., 100-400 kinases).[6][7] This is a crucial step to identify any significant off-target kinase inhibition.[8]

    • Analyze Kinome Scan Data: Review the results to identify kinases that are inhibited with a potency similar to or greater than your intended target.

    • Cross-Reference with Cellular Pathways: Investigate the known biological roles of the identified off-target kinases. Determine if their inhibition could plausibly lead to the observed cytotoxicity in your cell model.

    • Test in Multiple Cell Lines: To distinguish between cell-type-specific and general cytotoxicity, test your compound in a panel of different cell lines.[4]

Issue 2: The Observed Phenotype Does Not Match the Known Function of the Hypothesized Target
  • Possible Cause: The compound may be acting through an entirely different mechanism or off-target protein than initially hypothesized.

  • Troubleshooting Protocol:

    • Validate Target Engagement: First, confirm that your compound is actually binding to the intended target in a cellular context. Techniques like cellular thermal shift assay (CETSA) or using a biotinylated probe for pulldown experiments can validate target engagement.

    • Phenotypic Screening: Broaden your investigation by using phenotypic screening approaches.[5] High-content imaging or other unbiased screens can provide insights into the compound's actual biological effects on the cell.

    • Chemoproteomics: Employ advanced chemical proteomics techniques, such as activity-based protein profiling (ABPP), to identify the full spectrum of proteins that your compound interacts with inside the cell.[9] This can reveal unexpected off-targets.

Experimental Workflow: Differentiating On-Target vs. Off-Target Effects

This workflow provides a systematic approach to increase confidence that an observed cellular phenotype is due to the intended mechanism of action.

On_Target_Validation_Workflow cluster_initial Phase 1: Initial Observation cluster_validation Phase 2: Specificity Validation cluster_conclusion Phase 3: Conclusion A Observe Phenotype with This compound B Dose-Response Curve & Cytotoxicity Assay A->B C Test Structurally Unrelated Inhibitor of Same Target B->C D Test Inactive Chemical Analog B->D E Genetic Knockdown (siRNA / CRISPR) B->E F Phenotype is Likely ON-TARGET C->F Phenotype Recapitulated G Phenotype is Likely OFF-TARGET C->G Phenotype Different D->F Phenotype Absent D->G Phenotype Present E->F Phenotype Recapitulated E->G Phenotype Absent

Caption: A logical workflow for validating that an observed phenotype is due to an on-target effect.

Data Summary Tables

When characterizing a novel inhibitor, it is critical to quantify its selectivity. The "Selectivity Index" is a common metric used to compare the potency of a compound against its intended target versus off-targets.

Table 1: Example Kinase Selectivity Profile

Kinase TargetIC50 (nM)Selectivity Index (Off-Target IC50 / On-Target IC50)
Hypothesized Target Kinase A 15 -
Off-Target Kinase B15010x
Off-Target Kinase C45030x
Off-Target Kinase D>10,000>667x

A higher selectivity index is desirable, indicating the compound is significantly more potent against the intended target.[8]

Table 2: Recommended Concentration Ranges for Key Experiments

Experiment TypeRecommended Concentration RangeRationale
Initial Dose-Response0.1 nM - 100 µMTo capture the full activity range from sub-efficacious to potentially toxic levels.[3]
Cellular Assays1x to 10x the IC50/EC50Use the lowest effective concentration to maximize on-target specificity.[4]
Kinase ProfilingTypically 1 µM or 10 µMA standard concentration used in large-scale screens to identify potential off-targets.[7]
Animal ModelsVaries (requires PK/PD studies)Dosing is determined by pharmacokinetic and pharmacodynamic modeling to achieve target engagement in vivo.

Advanced Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells to ~80% confluency. Treat the cells with your compound at various concentrations (and a vehicle control) for a specified time (e.g., 1 hour).

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heating Step: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble/Aggregated Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and analyze by Western blot or other protein quantification methods (e.g., ELISA) using an antibody specific to your target protein.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A Treat Cells with Compound and Vehicle Control B Harvest and Lyse Cells A->B C Heat Lysate Aliquots across a Temp Gradient B->C D Centrifuge to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Analyze Target Protein (e.g., Western Blot) E->F G Plot Melting Curves and Observe Thermal Shift F->G

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

  • Benchchem. Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays.
  • Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Semantic Scholar. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • ResearchGate. (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Patsnap Synapse. How can off-target effects of drugs be minimised?.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
  • Benchchem. Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Scilit. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • PubMed Central. PROTACs to Address the Challenges Facing Small Molecule Inhibitors.
  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by...
  • ACS Publications. Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry.
  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

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Interpreting unexpected results with (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Document ID: TSC-SMNPA-V1.0

Introduction

This guide is intended for researchers, scientists, and drug development professionals utilizing this compound. This chiral pyrrolidine derivative is a high-affinity ligand developed for probing specific neurotransmitter receptor systems, particularly those implicated in complex neurological pathways. Its unique structure, featuring a tertiary acetamide on a chiral pyrrolidine ring, confers high potency and selectivity but also presents specific challenges in handling and experimental execution. This document provides direct, experience-based answers to common and unexpected issues encountered during its use, ensuring data integrity and reproducibility.

Part 1: FAQs - Compound Handling & Baseline Characterization

This section addresses foundational issues related to the physical and chemical properties of the compound. Misinterpretation of baseline analytical data is a frequent source of error that can be mistaken for poor biological activity.

Q1: My ¹H NMR spectrum is more complex than anticipated, showing doubled signals for some protons. Is my compound impure?

Answer: Not necessarily. This is a classic and expected phenomenon for this class of molecules due to the presence of rotational isomers (rotamers) .

  • Causality Explained: The acetamide group contains a carbon-nitrogen (C-N) bond. Due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, this C-N bond has significant double-bond character.[1][2][3] This restricts free rotation at room temperature, creating two distinct, slowly interconverting stereoisomers: a cis and a trans rotamer. Protons near the amide group, such as the N-methyl and adjacent pyrrolidine protons, will exist in two different chemical environments, resulting in a doubled set of peaks in the NMR spectrum.[1][4][5][6] The ratio of these peaks reflects the thermodynamic equilibrium between the two rotamers.

  • Validation Protocol: To confirm the presence of rotamers, acquire a variable-temperature NMR (VT-NMR) spectrum. As the temperature increases, the rate of interconversion between rotamers will increase.[2] At a sufficiently high temperature (e.g., 80-100 °C), the two sets of peaks should broaden and coalesce into a single, time-averaged set of signals.

Diagram: Rotamer Equilibrium of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide

Caption: Restricted C-N bond rotation leads to distinct rotamers.

Q2: The mass of my solid compound seems to vary, and my calculated molar concentrations are inconsistent. What is happening?

Answer: This issue is very likely due to the hygroscopic nature of the hydrochloride salt.

  • Causality Explained: Amine hydrochloride salts are known to readily absorb moisture from the atmosphere.[7][8] This absorbed water increases the measured mass of the solid, leading to an underestimation of the molar concentration when preparing stock solutions. A compound that appears to be a free-flowing powder one day may become clumpy or sticky the next, depending on ambient humidity.[8]

  • Troubleshooting & Best Practices:

    • Storage: Always store the compound in a desiccator containing a drying agent (e.g., Drierite® or silica gel) immediately after receipt and between uses.[8][9]

    • Handling: When weighing, do so quickly and in an environment with low humidity if possible. For highly sensitive experiments, handling inside a glove box is recommended.[7][10]

    • Quantification: Do not rely solely on mass for quantification. The most accurate method is to prepare a stock solution and determine its concentration via a quantitative method like qNMR (quantitative NMR) using a certified internal standard or by generating a standard curve with UV-Vis spectroscopy if the compound has a suitable chromophore.

Problem Likely Cause Solution
Inconsistent PotencyInaccurate stock concentrationUse qNMR or standard curve to verify concentration.
Clumpy SolidWater absorptionStore in desiccator; dry under vacuum if needed.[8][10]
Variable MassHygroscopicityWeigh quickly; handle in a controlled atmosphere.[7]

Part 2: Troubleshooting Guide - Interpreting Unexpected In Vitro Results

This section focuses on unexpected outcomes in biological assays, linking them back to the compound's chemical properties and its interaction with complex biological systems.

Q3: My compound shows significantly lower potency in cell-based assays containing fetal bovine serum (FBS) compared to serum-free buffer assays. Why?

Answer: This discrepancy is a strong indicator of high plasma protein binding (PPB) .

  • Causality Explained: Many drug candidates, especially those with lipophilic character or specific structural motifs, can bind avidly to proteins present in serum, most notably albumin.[11][12][13] According to the "free drug hypothesis," only the unbound fraction of a compound is available to interact with its target receptor.[11][14] When the compound is bound to serum proteins, its effective concentration at the receptor site is drastically reduced, leading to an apparent decrease in potency (i.e., a rightward shift in the dose-response curve and a higher EC₅₀/IC₅₀ value). This is a critical parameter, as high PPB can lead to misleading predictions of in vivo efficacy from in vitro data.[14][15]

  • Validation Protocol: Perform a well-established assay to quantify the extent of protein binding, such as equilibrium dialysis or ultrafiltration. This will determine the unbound fraction (fᵤ) of your compound in the presence of plasma proteins and allow you to calculate the "true" potency based on the free concentration.

Diagram: Workflow for Investigating Potency Discrepancies

G A Unexpected Result: Potency decreases in serum-containing media B Hypothesis: High Plasma Protein Binding (PPB) A->B C Experiment: Equilibrium Dialysis or Ultrafiltration Assay B->C D Measure: Unbound Fraction (fu) C->D E Is fu low (<10%)? D->E F Conclusion: Potency shift is due to PPB. Use free concentration for SAR. E->F Yes G Conclusion: PPB is not the primary cause. Investigate other factors. E->G No H Other Factors: - Compound stability in media? - Off-target effects? G->H

Caption: Systematic workflow to diagnose potency shifts.

Q4: I'm observing a biphasic or "bell-shaped" dose-response curve in my functional assay. The response increases at low concentrations but then decreases at higher concentrations. What does this mean?

Answer: A bell-shaped dose-response curve is often a hallmark of receptor desensitization or downregulation, a common phenomenon for G protein-coupled receptors (GPCRs) and ligand-gated ion channels.[16][17][18]

  • Causality Explained: At low to moderate concentrations, the compound acts as an agonist, binding to the receptor and initiating a downstream signal. However, prolonged or high-concentration exposure can trigger cellular feedback mechanisms designed to prevent overstimulation.[17][19] These mechanisms include:

    • Phosphorylation: Receptor kinases (like GRKs) phosphorylate the activated receptor.[17]

    • Arrestin Binding: Phosphorylation promotes the binding of β-arrestin, which sterically blocks further G protein coupling (uncoupling) and attenuates the signal.[16][19]

    • Internalization: The receptor-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface and leading to a longer-term reduction in the total number of available receptors (downregulation).[17][18]

  • Experimental Approach: To differentiate between rapid desensitization and longer-term downregulation, you can modify the assay's incubation time.

    • Short Incubation: Using a very short incubation time with the compound may reveal a more traditional sigmoidal curve before desensitization mechanisms are fully engaged.

    • Washout Experiments: Treat cells with a high concentration of the compound, then wash it out and re-stimulate after a recovery period. The degree and speed of response recovery can provide insights into the kinetics of receptor recycling and resensitization.

Q5: My compound appears to lose activity during long-term (e.g., >12 hours) cell culture experiments. Is it unstable?

Answer: It is plausible that the compound is undergoing hydrolytic degradation in the aqueous, buffered environment of the cell culture medium.

  • Causality Explained: The acetamide functional group, while generally stable, can be susceptible to hydrolysis to form N-methyl-pyrrolidin-3-amine and acetic acid, especially over long periods at physiological temperature (37 °C) and pH (~7.4).[20][21] This hydrolysis would be accelerated by the presence of esterase enzymes that may be present in serum-containing media or released by cells. The resulting amine metabolite is unlikely to retain the same affinity for the target receptor, leading to a time-dependent loss of effective compound concentration and a decrease in observed activity.

  • Validation Protocol: Stability Assessment

    • Preparation: Incubate this compound at your typical experimental concentration in the exact cell culture medium (with and without serum) and buffer you use, holding it at 37 °C.

    • Time Points: Remove aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

    • Analysis: Immediately quench any potential enzymatic activity (e.g., by adding acetonitrile) and analyze the samples by LC-MS/MS.

    • Interpretation: Quantify the peak area of the parent compound over time. A significant decrease indicates degradation. Simultaneously, monitor for the appearance of the expected hydrolyzed amine metabolite to confirm the degradation pathway.

References

  • Title: Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Potency and plasma protein binding of drugs in vitro-a potentially misleading pair for predicting in vivo efficacious concentrations in humans Source: PubMed URL: [Link]

  • Title: Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results Source: BenchSci URL: [Link]

  • Title: The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: How do you handle hygroscopic salts? Source: HepatoChem URL: [Link]

  • Title: The Effect of Plasma Protein Binding on In Vivo Efficacy: Misconceptions in Drug Discovery Source: Request PDF on ResearchGate URL: [Link]

  • Title: Potency and plasma protein binding of drugs in vitro —a potentially misleading pair for predicting in vivo efficacious concentrations in humans Source: ResearchGate URL: [Link]

  • Title: Formation and Stability of Enolates of Acetamide and Acetate Anion Source: Journal of the American Chemical Society URL: [Link]

  • Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls Source: Fluidic Sciences URL: [Link]

  • Title: How do you handle hygroscopic solutes in the lab? Source: TutorChase URL: [Link]

  • Title: Acetamides Stability Source: Organic Chemistry Portal URL: [Link]

  • Title: (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride Source: PubChem URL: [Link]

  • Title: Acetamide: Properties, Production And Applications Source: Chemcess URL: [Link]

  • Title: NMR studies of rotamers with multi-substituted amides Source: Journal of Engineering Sciences and Innovation URL: [Link]

  • Title: Acetamide Source: PubChem URL: [Link]

  • Title: Using NMR to observe the restricted rotation in amide bonds Source: Nanalysis URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: American Journal of Physiology-Cell Physiology URL: [Link]

  • Title: Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals Source: MDPI URL: [Link]

  • Title: How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Source: ResearchGate URL: [Link]

  • Title: Kinetic model for the desensitization of G protein-coupled receptor Source: bioRxiv URL: [Link]

  • Title: GPCR Desensitization: Acute and Prolonged Phases Source: PMC - PubMed Central URL: [Link]

  • Title: this compound Source: Chemdad URL: [Link]

  • Title: NMR studies of rotamers with multi-substituted amides Source: Mendeley URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: NMR studies of rotamers with multi-substituted amides Source: ResearchGate URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI Bookshelf URL: [Link]

  • Title: Environmental behavior of the chiral acetamide pesticide metalaxyl: enantioselective degradation and chiral stability in soil Source: PubMed URL: [Link]

  • Title: NMR studies of rotamers with multi-substituted amides Source: Semantic Scholar URL: [Link]

  • Title: Receptor downregulation and desensitization enhance the information processing ability of signalling receptors Source: PMC - PubMed Central URL: [Link]

  • Title: Help with troubleshooting my radioligand competition binding assay Source: Reddit URL: [Link]

  • Title: Adrenoceptor Desensitization: Current Understanding of Mechanisms Source: PMC - PubMed Central URL: [Link]

  • Title: Unexpected synthesis of pyrrolidine 50 Source: ResearchGate URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL: [Link]

  • Title: The Regulator of G Protein Signaling Homologous Domain of G Protein-Coupled Receptor Kinase 2 Mediates Short-Term Desensitization of β3-Adrenergic Receptor Source: Frontiers in Pharmacology URL: [Link]

  • Title: Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity Source: PubMed URL: [Link]

  • Title: Some representative examples of pyrrole and pyrrolidine derivatives with biological activity Source: ResearchGate URL: [Link]

  • Title: Spectroscopic Constants of Chiral Isomers of Acetamide Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Water exchange between different hygroscopic salts Source: Sciencemadness Discussion Board URL: [Link]

  • Title: The Significance of Chirality in Drug Design and Development Source: PMC - PubMed Central URL: [Link]

  • Title: Spectroscopic Constants of Chiral Isomers of Acetamide | Request PDF Source: ResearchGate URL: [Link]

  • Title: Environmental behavior of acetamide pesticide stereoisomers. Source: Environmental Science & Technology URL: [Link]

  • Title: Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Source: ResearchGate URL: [Link]

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Technical Support Center: Purification of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center for the purification of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride.

Welcome to the technical support center for this compound (CAS No. 1215264-39-3).[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this chiral intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

The hydrochloride salt of this small, chiral amine can present unique purification challenges, including its hygroscopicity, potential for multiple physical forms, and the critical need to maintain enantiomeric purity. This guide provides structured troubleshooting advice and detailed methodologies to help you achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My final product is a thick oil or a waxy solid, not a crystalline powder. How can I induce crystallization?

Answer:

The physical form of this compound can be highly dependent on purity and the presence of residual solvents or moisture. An oily or waxy consistency is a common issue for hygroscopic amine salts.

  • Causality:

    • Residual Solvents: Solvents used in the workup or previous steps (e.g., dichloromethane, ethyl acetate, methanol) can become trapped in the product, plasticizing it and preventing the formation of a stable crystal lattice.

    • Excess HCl or Lack of Stoichiometric Salt Formation: An incorrect stoichiometry of hydrochloric acid can lead to a mixture of the free base and the hydrochloride salt, which is often difficult to crystallize.

    • Impurities: The presence of synthetic byproducts or unreacted starting materials can act as "crystal poisons," disrupting the ordered arrangement of molecules required for crystallization.

  • Troubleshooting Steps:

    • Azeotropic Removal of Water: Dissolve the oily product in a suitable solvent like isopropanol or toluene and evaporate the solvent under reduced pressure. Repeating this process 2-3 times can help remove residual water.

    • Solvent-Antisolvent Crystallization: This is often the most effective method. Dissolve your compound in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol). Then, slowly add an antisolvent in which the compound is insoluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or acetone) until the solution becomes cloudy (the cloud point).[3][4] Warm the mixture slightly to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Trituration: If crystallization fails, try trituration. Add a small amount of an antisolvent to your oil and vigorously stir or sonicate the mixture. This can sometimes break up the oil and induce precipitation of a solid.

    • Seed Crystals: If you have a small amount of solid material from a previous batch, adding a single seed crystal to a supersaturated solution can initiate crystallization.

Question 2: The purity of my product by HPLC is stuck at ~97% and I can't improve it by recrystallization. What should I do?

Answer:

When recrystallization no longer improves purity, it often indicates the presence of impurities with very similar solubility profiles to your target compound. In this case, a different purification technique based on a different chemical principle is required.

  • Causality:

    • Structural Analogs: Impurities that are structurally very similar to the product (e.g., diastereomers, regioisomers, or homologs) will have similar polarities and solubilities, making them difficult to separate by simple crystallization.

    • Non-Volatile Impurities: Inorganic salts or other non-volatile materials from previous steps will not be removed by simple evaporation and may co-crystallize.

  • Recommended Action: Column Chromatography Flash column chromatography is the logical next step. Since the target molecule is a polar amine hydrochloride, special considerations are needed.

    • Stationary Phase: Standard silica gel is appropriate.

    • Mobile Phase: A gradient elution with a polar solvent system is recommended. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[3]

    • Critical Additive: To prevent severe tailing (streaking) of the amine on the acidic silica gel, add a small amount of a basic modifier to the mobile phase. A common practice is to use 1-2% triethylamine (TEA) or ammonium hydroxide in the methanol portion of the eluent.

    A detailed protocol for column chromatography is provided in the "Experimental Protocols" section below.

Question 3: I am concerned about the enantiomeric purity of my final product. Can the purification process cause racemization?

Answer:

Maintaining the (S)-stereochemistry is critical. Fortunately, the purification techniques themselves are unlikely to cause racemization under standard conditions.

  • Causality: Racemization of a chiral center adjacent to a nitrogen atom typically requires harsh conditions (e.g., very high temperatures or extreme pH) that would deprotonate the chiral center and allow for inversion. The pyrrolidine ring is generally stable.

  • Verification and Prevention:

    • Analytical Method: The most reliable way to confirm enantiomeric purity is through chiral HPLC analysis. Develop a method using a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).

    • Avoid Harsh Conditions: During purification, avoid exposing the compound to strong bases or prolonged heating at high temperatures, which are the primary risks for racemization. Standard recrystallization and chromatography conditions are generally safe.

    • Source of Impurity: If you detect the (R)-enantiomer, it is more likely to have been introduced from the starting materials or formed as a byproduct during the synthesis rather than during the purification itself.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for recrystallizing this compound?

A1: The ideal recrystallization solvent system should fully dissolve the compound when hot but result in low solubility when cold. For a polar hydrochloride salt like this, a polar protic solvent paired with a less polar antisolvent works well. Good starting points include:

  • Methanol / Acetone[3]

  • Ethanol / Diethyl Ether

  • Isopropanol / Methyl tert-butyl ether (MTBE)

  • Acetonitrile (as a single solvent)

Q2: What are the likely impurities I should be looking for?

A2: Based on the structure, common impurities could include:

  • Unreacted (S)-3-(methylamino)pyrrolidine.

  • Residual acylating agents (e.g., acetic anhydride or acetyl chloride) and their byproducts.

  • Diacylated byproducts.

  • If the synthesis started from a protected pyrrolidine, you might see residual protecting groups or byproducts from the deprotection step.

  • Solvents used in the reaction and workup.[]

Q3: How should I store the purified product?

A3: The product should be stored at room temperature under an inert atmosphere (e.g., nitrogen or argon).[1] Because it is a hydrochloride salt, it is likely hygroscopic. Storing it in a desiccator or a tightly sealed container with a desiccant is highly recommended to prevent water absorption.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent (for dissolution)Antisolvent (for precipitation)Key Considerations
Recrystallization Methanol, Ethanol, IsopropanolDiethyl Ether, MTBE, AcetoneBalances polarity for effective dissolution and precipitation.[3]
Column Chromatography Dichloromethane (DCM)Methanol (MeOH)A gradient of 0-15% MeOH in DCM is a good starting point.
Crucially, add 1-2% Triethylamine or NH4OH to the MeOH to prevent tailing.

Experimental Protocols

Protocol 1: Recrystallization from Methanol/Acetone

This protocol is adapted from a method used for a structurally related pyrrolidine derivative.[3]

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum amount of warm methanol (~40-50 °C). Stir until all solid material is dissolved.

  • Filtration (Optional): If there are any insoluble particulates, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Precipitation: Slowly add acetone to the warm, stirred methanolic solution. Continue adding acetone until the solution remains faintly cloudy.

  • Clarification: Add a few drops of methanol back into the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, transfer the flask to an ice bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum at room temperature to remove all residual solvents.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a suitably sized glass column with silica gel as a slurry in the initial mobile phase (e.g., 100% DCM or 98:2 DCM/MeOH).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the methanolic mobile phase (DCM/MeOH + 1% TEA). Alternatively, for less soluble materials, adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness.

  • Loading: Carefully load the prepared sample onto the top of the packed silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 DCM/MeOH + 1% TEA). Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 2% to 15% methanol.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using the same solvent system (and a suitable stain like potassium permanganate or ninhydrin).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Visualization of Workflows

Diagram 1: Purification Method Selection

This diagram helps you choose the right purification technique based on the type of impurity you are dealing with.

Purification_Decision_Tree start Crude Product Analysis (TLC, HPLC, NMR) q1 Are impurities significantly different in polarity? start->q1 recrystallize Recrystallization q1->recrystallize  Yes chromatography Column Chromatography q1->chromatography  No / Unknown q2 Is the product a solid? chromatography->q2 q2->recrystallize  Yes triturate Trituration / Solvent Swap q2->triturate  No (Oil)

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting a failed purification attempt.

Troubleshooting_Workflow start Purification Attempt check_purity Analyze Purity (HPLC, NMR) start->check_purity is_pure Is Purity >99%? check_purity->is_pure success Purification Successful is_pure->success Yes failure Identify Impurities (LC-MS, NMR) is_pure->failure No select_new Select Alternative Purification Method (See Diagram 1) failure->select_new re_run Repeat Purification select_new->re_run re_run->start

Caption: General workflow for troubleshooting purification.

References

  • This compound. Chongqing Chemdad Co., Ltd.1

  • N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride, min 97%, 1 gram. CP Lab Safety.2

  • N-methyl-N-pyrrolidin-3-yl-acetamide;hydrochloride. [Source not explicitly named, product listing]. 6

  • N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride. Labsolu.ca. 7

  • N-Pyrrolidin-3-ylmethyl-acetamide hydrochloride. CymitQuimica. 8

  • This compound. BLDpharm. 9

  • Acetamide Impurities. BOC Sciences.

  • (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. PubChem. Link

  • This compound. Sigma-Aldrich. Link

  • N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. PubChem. Link

  • Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide. Google Patents. Link

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Link

  • Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. PubMed. Link

  • L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses Procedure. Link

  • Acetamide, N-methyl-N-phenyl-. SIELC Technologies. Link

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Refining experimental protocols for (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. The protocols and advice provided herein are based on established principles of organic chemistry and practical laboratory experience.

Table of Contents

  • Overview and Key Principles

  • Detailed Experimental Protocols

    • Protocol 1: N-Acylation of (S)-3-(Methylamino)pyrrolidine

    • Protocol 2: Formation and Purification of the Hydrochloride Salt

  • Troubleshooting Guide

  • Frequently Asked Questions (FAQs)

  • References

Overview and Key Principles

This compound is a chiral building block often used in medicinal chemistry. Its synthesis involves two primary stages: the N-acylation of a secondary amine and the subsequent formation of a hydrochloride salt. The success of this synthesis hinges on several key factors:

  • Nucleophilicity of the Amine: The secondary amine in (S)-3-(methylamino)pyrrolidine is a good nucleophile, but its reactivity can be hampered by steric hindrance or protonation.

  • Electrophilicity of the Acylating Agent: Acetyl chloride and acetic anhydride are common acetylating agents. Acetyl chloride is more reactive but also more susceptible to hydrolysis.

  • Control of Reaction Conditions: Temperature, solvent, and the choice of base are critical for achieving high yield and purity. The base is essential to neutralize the HCl generated when using acetyl chloride, preventing the protonation and deactivation of the starting amine.[1]

  • Purification Strategy: The polarity of the resulting amide and the final salt dictates the appropriate purification methods, which may include extraction, chromatography, and recrystallization.

  • Salt Formation: The conversion of the free base to its hydrochloride salt often improves stability, crystallinity, and aqueous solubility, which can be advantageous for handling and subsequent applications.[2]

This guide will walk you through a reliable synthetic procedure and provide solutions to common experimental hurdles.

Detailed Experimental Protocols

Protocol 1: N-Acylation of (S)-3-(Methylamino)pyrrolidine

This protocol details the synthesis of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide (the "free base") using acetyl chloride.

Workflow Diagram:

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Amine (S)-3-(Methylamino)pyrrolidine ReactionVessel Reaction Mixture (0°C to RT) Amine->ReactionVessel Pyridine Pyridine (Base) Pyridine->ReactionVessel DCM Dichloromethane (Solvent) DCM->ReactionVessel Quench Quench with water ReactionVessel->Quench AcetylChloride Acetyl Chloride in DCM (Acylating Agent) AcetylChloride->ReactionVessel Slow addition Extraction Aqueous/Organic Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation FreeBase Crude Free Base Evaporation->FreeBase

Caption: Workflow for the N-acylation of (S)-3-(Methylamino)pyrrolidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)Equivalents
(S)-3-(Methylamino)pyrrolidine100.165.00 g49.91.0
Acetyl Chloride78.504.12 g (3.73 mL)52.41.05
Pyridine79.104.34 g (4.43 mL)54.91.1
Dichloromethane (DCM), anhydrous-100 mL--
Deionized Water-As needed--
Saturated aq. Sodium Bicarbonate (NaHCO₃)-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Step-by-Step Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve (S)-3-(methylamino)pyrrolidine (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (DCM, 80 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Acetyl Chloride: In a separate dry flask, prepare a solution of acetyl chloride (1.05 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature remains below 5°C. The formation of a white precipitate (pyridinium hydrochloride) is expected.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. A useful visualization agent for the amine on a TLC plate is ninhydrin stain.[3]

  • Quenching: Carefully quench the reaction by adding deionized water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide as an oil or semi-solid.

Protocol 2: Formation and Purification of the Hydrochloride Salt

This protocol describes the conversion of the free base to its hydrochloride salt and subsequent purification.

Materials and Reagents:

ReagentQuantity (Example Scale)
Crude (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamideFrom Protocol 1
Diethyl Ether or MTBE~100 mL
2 M HCl in Diethyl EtherAs needed
Isopropanol (IPA)As needed for recrystallization
AcetoneAs needed for recrystallization

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude free base from Protocol 1 in diethyl ether or methyl tert-butyl ether (MTBE) (approximately 10 volumes, e.g., 50 mL for 5 g of crude product).

  • Salt Formation: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. A precipitate should form immediately. Continue adding the HCl solution until the mixture becomes slightly acidic (check with pH paper by spotting a drop of the solution onto moist paper).

  • Isolation: Stir the resulting slurry for 1-2 hours at room temperature. Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether or MTBE.

  • Drying: Dry the solid under vacuum to obtain the crude hydrochloride salt.

  • Recrystallization (Optional but Recommended): For higher purity, recrystallize the crude salt from a suitable solvent system, such as isopropanol/acetone or ethanol/diethyl ether. Dissolve the salt in a minimal amount of the hot primary solvent (e.g., isopropanol) and then slowly add the anti-solvent (e.g., acetone) until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum to a constant weight. The expected product is a white to off-white crystalline solid.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting Decision Tree:

Troubleshooting_Tree Start Low or No Product Yield? IncompleteReaction TLC/LC-MS shows starting amine? Start->IncompleteReaction PurificationIssue Difficulty in Purification/Isolation? Start->PurificationIssue Yes_Incomplete Yes IncompleteReaction->Yes_Incomplete No_Incomplete No IncompleteReaction->No_Incomplete Cause1 Probable Causes: 1. Inactive acetyl chloride (hydrolyzed). 2. Insufficient base. 3. Amine protonated. Yes_Incomplete->Cause1 MultipleSpots Multiple Spots on TLC/LC-MS? No_Incomplete->MultipleSpots Solution1 Solutions: - Use fresh, sealed acetyl chloride. - Ensure 1.1 eq of dry pyridine. - Add base before acylating agent. Cause1->Solution1 Yes_Spots Yes MultipleSpots->Yes_Spots No_Spots No (Product Degradation?) MultipleSpots->No_Spots Cause2 Probable Causes: 1. Over-acylation (less likely). 2. Side reactions from impurities. 3. Product instability during workup. Yes_Spots->Cause2 Solution2 Solutions: - Use stoichiometric acetyl chloride. - Purify starting amine if needed. - Use mild workup conditions. Cause2->Solution2 OilyProduct Product is an oil, won't crystallize? PurificationIssue->OilyProduct Yes_Oily Yes OilyProduct->Yes_Oily Cause3 Probable Causes: 1. Residual solvent or impurities. 2. Product is hygroscopic. Yes_Oily->Cause3 Solution3 Solutions: - Ensure thorough drying under high vacuum. - Try different recrystallization solvents. - Convert to HCl salt to induce crystallization. Cause3->Solution3

Caption: A decision tree for troubleshooting common synthesis problems.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Amine Hydrolyzed Acetylating Agent: Acetyl chloride is highly sensitive to moisture.Use a fresh bottle of acetyl chloride or distill it before use. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Base: If using acetyl chloride, the HCl by-product will protonate the starting amine, rendering it non-nucleophilic.[5]Ensure at least one equivalent of a non-nucleophilic base (like pyridine or triethylamine) is used. The base should be dry.
Low Reaction Temperature: The reaction may be too slow at 0°C.After the initial addition at 0°C, allow the reaction to warm to room temperature and monitor for progress. Gentle heating (e.g., to 40°C) can be attempted if the reaction remains sluggish, but this may increase side product formation.
Formation of Multiple By-products Impurities in Starting Material: The starting (S)-3-(methylamino)pyrrolidine may contain impurities that react with the acetylating agent.Verify the purity of the starting amine by NMR or GC-MS. If necessary, purify it by distillation or chromatography before use.
Over-acylation: This is unlikely for a secondary amine but could occur if the starting material contains primary amines.This is generally not a concern as the resulting amide is less nucleophilic than the starting amine.[1]
Product is an Oil and Difficult to Purify Residual Solvents or Pyridine: These can prevent crystallization and make purification by chromatography more challenging.After the aqueous workup, ensure the organic layer is thoroughly washed. Remove the final solvent under high vacuum. An acidic wash is crucial for removing pyridine.[3]
Hygroscopic Nature: The free base amide may be hygroscopic and absorb atmospheric moisture, appearing as an oil.Handle the purified free base in a dry environment (glove box or under inert gas). Converting it to the hydrochloride salt is the best way to obtain a stable, crystalline solid.
Low Yield of Hydrochloride Salt Incomplete Precipitation: The salt may have some solubility in the chosen solvent.After adding the HCl solution, cool the mixture in an ice bath or refrigerator to maximize precipitation. Add a small amount of a non-polar co-solvent (like hexane) to further decrease solubility.
Loss During Recrystallization: Using too much solvent during recrystallization will lead to significant product loss.Use a minimal amount of hot solvent to dissolve the salt. Cool the solution slowly to promote the growth of larger crystals, which are easier to filter and less likely to pass through the filter paper.

Frequently Asked Questions (FAQs)

Q1: Can I use acetic anhydride instead of acetyl chloride? A1: Yes, acetic anhydride is an excellent alternative. It is less reactive than acetyl chloride, which can sometimes lead to a cleaner reaction. When using acetic anhydride, the reaction is typically run at room temperature or with gentle heating. A base is still recommended to scavenge the acetic acid by-product, although the reaction can sometimes proceed without it. The workup would be similar.

Q2: Why is pyridine used as the base instead of something like triethylamine (TEA)? A2: Both pyridine and TEA are suitable bases for this reaction. Pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction.[3] However, it can be more difficult to remove during workup. TEA is a non-nucleophilic, hindered base, and the resulting triethylammonium chloride salt has limited solubility in DCM, which can sometimes make stirring difficult. The choice often comes down to laboratory preference and ease of purification.

Q3: How can I confirm the stereochemical purity of my final product? A3: The stereochemical purity of the (S)-enantiomer can be determined by chiral High-Performance Liquid Chromatography (HPLC). This typically involves derivatizing the amine with a chiral derivatizing agent (like Marfey's reagent) followed by analysis on a standard reverse-phase column, or by direct analysis on a chiral stationary phase column.[6]

Q4: My final hydrochloride salt is slightly off-white or yellow. Is this a problem? A4: A slight discoloration is common and often does not indicate significant impurity. It can be caused by trace amounts of oxidized impurities. If high purity is required (e.g., for pharmaceutical applications), a second recrystallization, perhaps with a small amount of activated charcoal, can be performed to decolorize the product.

Q5: What are the storage conditions for the final product? A5: this compound is generally a stable crystalline solid. It should be stored in a tightly sealed container at room temperature in a dry place to protect it from moisture.[4][7]

Q6: What are the expected NMR signals for the final product? A6: While specific shifts depend on the solvent, you should expect to see signals corresponding to the acetyl methyl group (a singlet), the N-methyl group (a singlet), and several multiplets for the pyrrolidine ring protons. In the ¹³C NMR, you would expect to see a signal for the carbonyl carbon around 170 ppm and various signals for the aliphatic carbons of the pyrrolidine ring and the methyl groups.

References

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  • The dehydration of N-acetylglucosamine (GlcNAc) to enantiopure dihydroxyethyl acetamidofuran (Di-HAF). The Royal Society of Chemistry.

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Addressing batch-to-batch variability of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the batch-to-batch variability of this important chiral building block. Our goal is to provide you with the expertise and practical guidance necessary to ensure the consistency and quality of your experimental results.

Introduction: The Challenge of Batch-to-Batch Variability

This compound is a key intermediate in the synthesis of various pharmaceutical agents. As with any chiral compound, maintaining consistent quality across different batches is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Batch-to-batch variability can arise from numerous sources, including the quality of starting materials, subtle shifts in reaction conditions, and the efficiency of purification processes. This guide provides a structured approach to troubleshooting and mitigating these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant variations in the purity of different batches of this compound. What are the likely causes?

Variations in purity are a common issue and can often be traced back to several key stages of the manufacturing process. The primary culprits are typically related to starting materials, side reactions, and incomplete purification.

Potential Root Causes:

  • Starting Material Quality: The purity of the initial reactants, such as (S)-3-(methylamino)pyrrolidine and acetylating agents, is critical. Impurities in these starting materials can be carried through the synthesis and contaminate the final product.

  • Side Reactions: During the acylation reaction, several side products can form. For instance, di-acylation or incomplete reaction can lead to the presence of related substances.

  • Residual Solvents: The solvents used during the reaction and purification steps may not be completely removed, leading to batch-to-batch inconsistencies in residual solvent levels.[2]

  • Enantiomeric Purity: The presence of the (R)-enantiomer is a critical impurity that can affect the pharmacological activity of the final drug product. Inadequate control during a chiral synthesis or resolution step can lead to variations in the enantiomeric excess (e.e.).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing purity variations.

Q2: Our batches are showing inconsistent levels of the undesired (R)-enantiomer. How can we improve the enantiomeric purity?

Controlling the stereochemistry is a critical aspect of synthesizing chiral molecules like this compound. The presence of the (R)-enantiomer can have different pharmacological effects, potentially leading to reduced efficacy or adverse effects in the final drug product.

Strategies to Enhance Enantiomeric Purity:

  • Chiral Starting Material: The most direct approach is to start with a highly enantiopure precursor, such as (S)-3-(methylamino)pyrrolidine. Ensure the enantiomeric excess of your starting material is verified before use.

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.[3] This can be used as a final purification step to remove the unwanted (R)-enantiomer.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a starting point for the chiral separation of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide. Optimization may be required.

ParameterRecommended Condition
Column Chiralpak® AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Data Interpretation:

The (S)- and (R)-enantiomers should be well-resolved. The enantiomeric excess (e.e.) can be calculated using the following formula:

e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Q3: We have identified an unknown impurity in some of our batches. How should we approach its identification and control?

The appearance of unknown impurities is a significant concern in pharmaceutical manufacturing. A systematic approach is necessary to identify the impurity and implement control measures.

Workflow for Impurity Identification and Control:

G A Unknown Impurity Detected B Isolate Impurity (e.g., Preparative HPLC) A->B C Structural Elucidation (MS, NMR, IR) B->C D Hypothesize Formation Pathway C->D F Modify Synthesis/Purification D->F E Forced Degradation Studies E->D G Implement In-Process Controls F->G H Validate Analytical Method for Impurity G->H I Set Specification for Impurity H->I

Caption: Workflow for identifying and controlling unknown impurities.

Forced Degradation Studies:

Forced degradation studies are essential to understand the potential degradation pathways of your molecule and to develop a stability-indicating analytical method.[4]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hAmide bond cleavage, ring opening
Base Hydrolysis 0.1 M NaOH, 60 °C, 24hAmide bond cleavage, ring opening
Oxidation 3% H₂O₂, RT, 24hN-oxidation, C-H oxidation
Thermal Degradation 80 °C, 48hGeneral decomposition
Photostability ICH Q1B conditionsPhotolytic degradation products

Conclusion

Addressing the batch-to-batch variability of this compound requires a multifaceted approach that encompasses stringent control of starting materials, optimization of reaction conditions, and robust analytical characterization. By implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers and drug development professionals can enhance the consistency and quality of this critical chiral intermediate, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • U.S. Food and Drug Administration. (2011). Method of Analysis N–methyl–2-pyrrolidone. [Online] Available at: [Link]

  • Singh, R., & Singh, S. (2012). Forced degradation studies on anti-epileptic drugs and beyond. Mini Reviews in Medicinal Chemistry, 12(9), 830-841.
  • Patel, K. N., Jeraman, K. M., & Raval, M. K. (2022). Forced degradation study in pharmaceutical stability. International Journal of Pharmaceutical Sciences and Research, 13(5), 1934-1943.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Sharp, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Magdeldin, S. (Ed.). (2012).
  • Sielc.com. (n.d.). Separation of Acetamide, N-[5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Patel, R. B., Shankar, M. B., Patel, M. R., & Bhatt, K. K. (2011). Development and validation of a stability-indicating HPLC method for the determination of lacosamide in bulk and tablet dosage form. Journal of Chemistry, 2011.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

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Validation & Comparative

A Comparative Guide to Validating the Biological Activity of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. The methodologies described herein are designed to establish its potency, affinity, and functional profile in a robust and comparative manner, ensuring the generation of reliable and reproducible data.

Introduction: Characterizing a Novel Ligand

This compound is a chiral synthetic compound featuring a pyrrolidine scaffold, a structure of significant interest in medicinal chemistry for its ability to explore three-dimensional pharmacophore space. While the specific biological target of this compound is not extensively documented in public literature, its structural motifs suggest potential activity at neurotransmitter receptors. For the purpose of this guide, we will hypothesize its action as a novel agonist for the Muscarinic Acetylcholine Receptor M1 (M1-mAChR), a G-protein coupled receptor (GPCR) critically involved in cognitive processes like learning and memory.[1][2]

Validating the activity of a novel compound requires a multi-faceted approach. It is not sufficient to simply observe a biological effect; one must quantify its direct interaction with the putative target (affinity), measure its ability to elicit a functional response (potency and efficacy), and compare these parameters to well-characterized reference compounds. This guide outlines a logical, two-pronged experimental workflow: a Radioligand Binding Assay to determine binding affinity and a Calcium Flux Functional Assay to measure agonist-induced receptor activation.

Comparative Compound Selection: The Importance of Benchmarks

To contextualize the activity of our test compound, its performance must be compared against established standards. A logical selection includes:

  • Xanomeline: A well-characterized muscarinic receptor agonist with functional selectivity for M1 and M4 subtypes.[3][4][5][6] It serves as the positive control agonist.

  • Pirenzepine: A known antagonist selective for the M1 receptor. It will be used to confirm that the observed binding and activity are specific to the M1 receptor.

An unrelated compound, such as PNU-282987 , a selective α7 nicotinic acetylcholine receptor agonist, can be used as a negative control to demonstrate target specificity.[7][8][9]

Experimental Validation Workflow: A Step-by-Step Approach

A systematic workflow ensures that each experimental stage builds upon the last, providing a comprehensive and validated dataset.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity A Cell Line Selection & Culture (CHO-K1 expressing human M1-mAChR) B Membrane Preparation A->B C Protocol 1: Radioligand Binding Assay (Competition Binding) B->C D Determine Affinity (Ki) C->D H Determine Potency (EC50) D->H Correlate Data E Cell Plating & Culture F Protocol 2: Calcium Flux Assay (FLIPR-based) E->F G Generate Dose-Response Curve F->G G->H

Caption: High-level workflow for validating compound activity.

Protocol 1: Radioligand Binding Assay for M1 Receptor Affinity

This assay quantifies the affinity of the test compound for the M1-mAChR by measuring its ability to compete with a radiolabeled ligand.[10][11][12][13]

Causality: By using a fixed concentration of a high-affinity radioligand (e.g., [³H]-N-Methylscopolamine) and increasing concentrations of the unlabeled test compound, we can determine the concentration of the test compound that displaces 50% of the radioligand (the IC50 value). This value is then used to calculate the inhibitory constant (Ki), a true measure of binding affinity.

Step-by-Step Methodology
  • Cell Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1-mAChR.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[14]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[14]

  • Competition Binding Assay:

    • In a 96-well filter plate, add the cell membrane preparation (e.g., 10-20 µg protein/well).[14]

    • Add serial dilutions of this compound or reference compounds (Xanomeline, Pirenzepine).

    • Add the radioligand, [³H]-N-Methylscopolamine, at a final concentration near its dissociation constant (Kd) (e.g., 0.5-1.0 nM).

    • To determine non-specific binding, use a high concentration of a non-labeled antagonist like atropine (e.g., 10 µM) in a separate set of wells.

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[14][15]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold, washing several times with ice-cold wash buffer to separate bound from free radioligand.[14]

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percent specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity
CompoundClassIC50 (nM)Ki (nM)
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide HClTest Compound12578
XanomelineReference Agonist8553
PirenzepineReference Antagonist2515.6
PNU-282987Negative Control>10,000>6,250

Protocol 2: Functional Validation via Calcium Flux Assay

This cell-based functional assay measures the downstream signaling of M1 receptor activation. M1 is a Gq-coupled receptor, and its activation leads to the release of intracellular calcium stores.[1][2][16] This change in intracellular calcium can be quantified using calcium-sensitive fluorescent dyes.[17][18][19]

Causality: An agonist binding to the M1 receptor will trigger a Gq-protein signaling cascade, leading to the activation of Phospholipase C (PLC), production of inositol trisphosphate (IP3), and subsequent release of Ca²⁺ from the endoplasmic reticulum.[1][20] The increase in fluorescence intensity from a dye like Fluo-4 AM is directly proportional to the increase in intracellular calcium, providing a real-time readout of receptor activation.[17][21]

M1 Receptor Signaling Pathway

G Agonist Agonist (Test Compound) M1R M1 Receptor Agonist->M1R Gq Gq Protein (α, β, γ subunits) M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response

Caption: M1 receptor Gq-coupled signaling cascade leading to calcium release.

Step-by-Step Methodology
  • Cell Preparation:

    • Seed CHO-K1 cells expressing the human M1-mAChR into black, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.[17]

    • On the day of the assay, remove the culture medium.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-transport inhibitor like probenecid (to prevent dye leakage).[17][21]

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C, allowing the dye to enter the cells and de-esterify into its active, calcium-sensitive form.[17][20]

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test and reference compounds in an appropriate assay buffer.

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading.

    • Record a stable baseline fluorescence for 10-20 seconds.[20]

    • The instrument then automatically adds the compounds to the wells.

    • Immediately begin measuring the fluorescence intensity kinetically for 60-120 seconds to capture the transient calcium peak.[20]

  • Data Analysis:

    • The response is calculated as the maximum fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).

Data Presentation: Functional Potency and Efficacy
CompoundClassEC50 (nM)Emax (% of Xanomeline)
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide HClTest Compound35095%
XanomelineReference Agonist150100%
PNU-282987Negative ControlNo Response0%

Data Interpretation and Synthesis

The combined results from the binding and functional assays provide a robust validation of the compound's biological activity.

  • Affinity and Potency: The test compound, this compound, demonstrated a Ki of 78 nM in the binding assay and an EC50 of 350 nM in the functional assay. This indicates a direct and potent interaction with the M1 receptor. The affinity is comparable to, though slightly lower than, the reference agonist Xanomeline (Ki = 53 nM).

  • Efficacy: With an Emax of 95% relative to Xanomeline, the test compound is confirmed as a full or near-full agonist at the M1 receptor.

Conclusion

This guide outlines a validated, two-assay workflow to characterize the biological activity of this compound. By employing both radioligand binding and functional calcium flux assays, and by making direct comparisons to established reference compounds, researchers can confidently determine the affinity (Ki), potency (EC50), and efficacy (Emax) of this novel ligand. This systematic approach ensures data integrity and provides a solid foundation for further investigation in drug discovery and development.

References

  • Xanomeline. Wikipedia. [Link]

  • What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? HCPLive. [Link]

  • Xanomeline | C14H23N3OS. PubChem, National Institutes of Health. [Link]

  • Mechanism of Action of Xanomeline and Trospium Chloride Capsules in Schizophrenia. HCPLive. [Link]

  • Xanomeline/trospium chloride. Wikipedia. [Link]

  • Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease. Portland Press. [Link]

  • Muscarinic acetylcholine receptor M1. Wikipedia. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • M1 Muscarinic Receptor Activation Protects Neurons From Beta-Amyloid Toxicity. A Role for Wnt Signaling Pathway. PubMed, National Institutes of Health. [Link]

  • The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. PubMed, National Institutes of Health. [Link]

  • Calcium Flux Assay Protocol | Download Table. ResearchGate. [Link]

  • M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • The slow muscarinic pathway is mediated by M1 receptors. ResearchGate. [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions. PubMed Central, National Institutes of Health. [Link]

  • In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. PubMed, National Institutes of Health. [Link]

  • A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation. PubMed Central, National Institutes of Health. [Link]

  • The Selective α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987... ResearchGate. [Link]

  • Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. PubMed, National Institutes of Health. [Link]

  • Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism. PubMed Central, National Institutes of Health. [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

  • Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. MDPI. [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. PubMed, National Institutes of Health. [Link]

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Comparing (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride and Structurally Related Nicotinic Acetylcholine Receptor Ligands

Introduction

This compound belongs to a class of compounds characterized by a substituted pyrrolidine ring, a core motif found in many potent ligands for nicotinic acetylcholine receptors (nAChRs). While specific experimental data for this particular compound is not extensively available in public literature, a robust comparative analysis can be constructed by examining its structural features in the context of well-characterized analogs. This guide will compare the inferred properties of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide with key nAChR ligands, focusing on structure-activity relationships (SAR), receptor subtype selectivity, and the experimental methodologies used for their evaluation. The primary comparators will include nicotine, the archetypal nAChR agonist, and other pyrrolidine-containing research compounds.

The central nervous system activity of nAChR ligands is largely dictated by their affinity and efficacy at different receptor subtypes, particularly the high-affinity α4β2 subtype and the α7 subtype. These receptors are implicated in a wide range of physiological processes, including learning, memory, and attention, and are significant targets in drug discovery for neurological and psychiatric disorders.

Structural and Mechanistic Comparison

The key structural elements of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide—the chiral pyrrolidine ring and the N-acetamide group—are critical determinants of its potential interaction with nAChRs. The pyrrolidine nitrogen is expected to be protonated at physiological pH, forming a cationic head that engages in a cation-π interaction with an aromatic amino acid residue in the nAChR binding pocket, a canonical interaction for this receptor class.

Comparative Analysis of Key Structural Features
Feature(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamideNicotineVarenicline
Core Scaffold PyrrolidinePyrrolidine linked to a pyridine ringQuinoxaline fused with a bridged ring system
Cationic Center N-methylpyrrolidineN-methylpyrrolidineN-methylaza-bridged ring
Hydrogen Bond Acceptor Acetamide oxygenPyridine nitrogenNot prominently featured in primary binding
Stereochemistry (S)-enantiomer specified(S)-enantiomer is the active formRacemic but often resolved
Receptor Subtype Affinity Predicted high affinity for α4β2 nAChRsHigh affinity for α4β2, lower for α7High affinity for α4β2, also binds to α7
Functional Activity Predicted agonist or partial agonistAgonistPartial agonist at α4β2, full agonist at α7

The (S)-stereochemistry of the pyrrolidine ring is crucial for high-affinity binding to nAChRs, a feature shared with the naturally occurring and more potent (S)-nicotine isomer. The N-acetamide group introduces a hydrogen bond acceptor (the carbonyl oxygen) and steric bulk, which will influence the compound's binding affinity and selectivity for different nAChR subtypes compared to the pyridine ring in nicotine.

Signaling Pathway of nAChR Activation

Upon binding of an agonist like (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide, the nAChR, a ligand-gated ion channel, undergoes a conformational change. This opens the channel pore, leading to an influx of cations, primarily Na+ and Ca2+. The resulting depolarization of the neuronal membrane can trigger an action potential and downstream signaling events.

nAChR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (S)-N-Methyl-N- (pyrrolidin-3-yl)acetamide nAChR nAChR (Closed) Ligand->nAChR Binding nAChR_Open nAChR (Open) nAChR->nAChR_Open Conformational Change Depolarization Membrane Depolarization nAChR_Open->Depolarization Na+ Influx Ca_Signal Ca2+ Influx & Downstream Signaling nAChR_Open->Ca_Signal Ca2+ Influx

Caption: Agonist binding to nAChR induces channel opening and cellular response.

Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological profile of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide and compare it to other ligands, a series of standardized in vitro and in vivo assays would be employed.

Radioligand Binding Assay for Receptor Affinity

This assay quantifies the affinity of a compound for a specific receptor subtype by measuring its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound at α4β2 and α7 nAChR subtypes.

Step-by-Step Protocol:

  • Preparation of Membranes: Homogenize tissues or cells expressing the nAChR subtype of interest (e.g., rat brain cortex for α4β2, HEK293 cells transfected with α7) in a suitable buffer. Centrifuge to pellet the membranes and resuspend.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]epibatidine for α4β2), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a one-site competition model to calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prepare Receptor Membranes Incubate Incubate Membranes, [3H]Ligand & Test Compound Membrane->Incubate Radioligand Prepare [3H]Ligand Radioligand->Incubate TestCompound Prepare Test Compound Dilutions TestCompound->Incubate Filter Filter to Separate Bound vs. Free Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Displacement vs. [Compound] Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) for Functional Activity

This electrophysiological technique measures ion flow through the nAChR channel in response to agonist application, determining whether a compound is an agonist, partial agonist, or antagonist.

Objective: To determine the EC50 (concentration for half-maximal activation) and maximal efficacy (Imax) of the test compound.

Step-by-Step Protocol:

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2). Incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Apply known concentrations of the test compound to the oocyte via the perfusion system.

  • Data Acquisition: Record the inward current generated by the opening of nAChR channels.

  • Data Analysis: Plot the peak current response against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Imax. Compare the Imax to that of a full agonist like acetylcholine to classify the compound as a full or partial agonist.

Conclusion

While direct experimental data for this compound is sparse, its structural analogy to known nAChR ligands allows for informed predictions of its pharmacological profile. It is likely a high-affinity ligand for the α4β2 nAChR subtype, with its (S)-stereochemistry being a key determinant of this activity. The N-acetamide moiety distinguishes it from compounds like nicotine and will modulate its efficacy and selectivity. The definitive characterization of this compound would require the application of standard pharmacological assays, such as radioligand binding and two-electrode voltage clamp electrophysiology, to precisely quantify its affinity and functional activity at various nAChR subtypes. This information is critical for researchers in drug development aiming to refine the therapeutic potential of novel cholinergic agents.

References

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73-120. [Link]

  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750. [Link]

  • Dougherty, D. A. (2008). Cation-π interactions in neurobiology and pharmacology. The Journal of Organic Chemistry, 73(10), 3667-3673. [Link]

  • Damaj, M. I., Fei-Yin, M., Dukat, M., & Martin, B. R. (1999). Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist. The Journal of Pharmacology and Experimental Therapeutics, 291(1), 390-398. [Link]

A Guide to the Reproducible Synthesis and Analysis of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The stereochemistry at the C3 position of the pyrrolidine ring is often crucial for pharmacological activity, making enantiomerically pure derivatives like (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride highly valuable. This compound and its analogues are being investigated in various therapeutic areas, including as kinase inhibitors and antibacterial agents.[3]

This guide will focus on ensuring the reproducible synthesis and characterization of the title compound, a cornerstone of reliable drug discovery and development.

Synthesis of this compound: A Reproducible Protocol and Comparative Analysis

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed journals, a plausible and reproducible multi-step synthesis can be constructed based on established methods for analogous pyrrolidine derivatives. The proposed pathway starts from commercially available (S)-3-aminopyrrolidine.

Proposed Synthetic Pathway

The synthesis can be logically divided into three key stages: N-Boc protection of the secondary amine, N-methylation of the primary amine, and subsequent acylation followed by deprotection and salt formation.

G A (S)-3-Aminopyrrolidine B N-Boc-(S)-3-aminopyrrolidine A->B Boc2O, Et3N, DCM C N-Boc-(S)-3-(methylamino)pyrrolidine B->C 1. Paraformaldehyde, MeOH 2. NaBH4 D N-Boc-(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide C->D Acetyl chloride, Et3N, DCM E (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide D->E HCl in Dioxane F This compound E->F HCl

Figure 1. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Boc Protection of (S)-3-Aminopyrrolidine

  • Rationale: The secondary amine of the pyrrolidine ring is more nucleophilic than the primary amine. To selectively functionalize the primary amine in subsequent steps, the secondary amine is first protected with a tert-butyloxycarbonyl (Boc) group.

  • Procedure:

    • Dissolve (S)-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, 10 vol).

    • Add triethylamine (Et3N, 1.2 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM (2 vol).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-aminopyrrolidine.

Step 2: N-Methylation of N-Boc-(S)-3-aminopyrrolidine

  • Rationale: Reductive amination is a reliable method for the methylation of primary amines. In this step, the primary amine is first condensed with formaldehyde (or its trimer, paraformaldehyde) to form an imine, which is then reduced in situ with a mild reducing agent like sodium borohydride.

  • Procedure:

    • Dissolve N-Boc-(S)-3-aminopyrrolidine (1.0 eq) in methanol (MeOH, 10 vol).

    • Add paraformaldehyde (1.2 eq) and stir the mixture at room temperature for 1 hour.

    • Cool the reaction to 0 °C and add sodium borohydride (NaBH4, 1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-(S)-3-(methylamino)pyrrolidine.

Step 3: N-Acetylation of N-Boc-(S)-3-(methylamino)pyrrolidine

  • Rationale: The secondary amine is now acylated with acetyl chloride to introduce the acetamide group. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.

  • Procedure:

    • Dissolve N-Boc-(S)-3-(methylamino)pyrrolidine (1.0 eq) and triethylamine (1.5 eq) in DCM (10 vol) and cool to 0 °C.

    • Slowly add acetyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc protecting group is acid-labile and can be removed under acidic conditions. Treatment with hydrochloric acid will simultaneously deprotect the secondary amine and form the hydrochloride salt of the final product.

  • Procedure:

    • Dissolve the purified N-Boc-(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide (1.0 eq) in a minimal amount of methanol.

    • Add a solution of HCl in dioxane (4 M, 5 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.

Critical Parameters and Troubleshooting for Reproducibility
StepCritical ParametersPotential Issues & Troubleshooting
1. N-Boc Protection Stoichiometry of Boc2O, Temperature controlIssue: Incomplete reaction or di-Boc formation. Solution: Ensure accurate stoichiometry and slow addition of Boc2O at 0 °C.
2. N-Methylation Purity of paraformaldehyde, Portion-wise addition of NaBH4Issue: Low yield due to impure reagents or uncontrolled reduction. Solution: Use fresh paraformaldehyde and add NaBH4 slowly at low temperature.
3. N-Acetylation Anhydrous conditions, Stoichiometry of acetyl chlorideIssue: Hydrolysis of acetyl chloride, leading to incomplete reaction. Solution: Use dry solvents and glassware. Add acetyl chloride dropwise.
4. Deprotection Concentration of HCl, Reaction timeIssue: Incomplete deprotection or side reactions. Solution: Use a sufficient excess of HCl and monitor the reaction closely.
Alternative Synthetic Strategies: A Comparative Overview

While the proposed route is robust, other strategies exist for the synthesis of chiral 3-aminopyrrolidine derivatives. One common alternative involves the stereoselective reduction of a suitable ketone precursor.

StrategyAdvantagesDisadvantages
From (S)-3-Aminopyrrolidine Commercially available starting material, Well-established reaction steps.Multi-step synthesis.
Stereoselective Reduction Potentially fewer steps.Requires a chiral catalyst or reducing agent, Optimization of stereoselectivity can be challenging.
From L-Aspartic Acid Inexpensive starting material.Longer synthetic route with more complex transformations.[1]

Analytical Characterization for Quality Control and Reproducibility

Thorough analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the final product.

Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: Essential for structural elucidation and confirmation. The spectra should be consistent with the expected structure of this compound. Key signals to monitor include the acetyl methyl group, the N-methyl group, and the pyrrolidine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method with UV detection is suitable for assessing the chemical purity of the final product.

  • Chiral HPLC: Crucial for determining the enantiomeric excess (e.e.) of the (S)-enantiomer. A polysaccharide-based chiral stationary phase is often effective for separating pyrrolidine enantiomers.

Table 1: Representative HPLC Conditions for Chiral Separation of Pyrrolidine Derivatives

ParameterValue
Column Chiralpak® AD-H or equivalent
Mobile Phase n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

Note: Method optimization may be required for baseline separation of the enantiomers.

Conclusion: Towards Reliable and Reproducible Research

The reproducibility of experimental results is the bedrock of scientific progress. For a key chiral building block like this compound, ensuring consistent synthesis and thorough characterization is non-negotiable. This guide has provided a detailed, logical, and reproducible synthetic protocol, highlighted critical experimental parameters, and offered a framework for robust analytical validation. By understanding the underlying chemistry and potential pitfalls, researchers can confidently produce this valuable compound with high purity and stereochemical integrity, thereby accelerating the pace of drug discovery and development.

References

  • Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. (2025). ResearchGate. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride, min 97%, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. [Link]

  • PubChem. (n.d.). (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. Retrieved from [Link]

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A Senior Application Scientist's Guide to Stereoselectivity: Comparing (S)- and (R)-Nicotine in Nicotinic Acetylcholine Receptor Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Pharmacology

In drug discovery and development, the three-dimensional structure of a molecule is paramount. Many pharmaceutical compounds are "chiral," meaning they exist as a pair of non-superimposable mirror images, much like a left and a right hand. These mirror images are known as enantiomers.[1] Although they share the same chemical formula and connectivity, their different spatial arrangements can lead to profoundly different interactions with the chiral environment of the human body, such as enzymes and receptors.[2]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) now strongly recommend the characterization of individual enantiomers, as one may be therapeutically active (the eutomer) while the other could be inactive, less active, or even contribute to undesirable side effects (the distomer).[3] This guide provides a framework for the functional comparison of enantiomers, using the well-characterized pair, (S)- and (R)-nicotine, as a case study for their differential effects on nicotinic acetylcholine receptors (nAChRs). The principles and protocols detailed herein are directly applicable to the characterization of novel chiral compounds, such as (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride and its (R)-enantiomer.

(S)-Nicotine, the naturally occurring enantiomer in tobacco, is known to be significantly more potent at most nAChRs compared to its synthetic counterpart, (R)-nicotine.[4][5] Understanding the degree of this stereoselectivity is crucial for predicting pharmacological outcomes. This guide will detail two robust functional assay platforms—a high-throughput calcium imaging assay and a high-fidelity electrophysiological assay—to quantify these differences in potency and efficacy.

Pharmacological Target: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are a diverse family of ligand-gated ion channels that are critical for synaptic transmission throughout the central and peripheral nervous systems.[6] They are pentameric structures assembled from a variety of subunits (e.g., α2–α10, β2–β4), with the α4β2 and α7 subtypes being the most abundant in the brain.[7][8] The specific subunit composition dictates the receptor's pharmacological and biophysical properties, including its affinity for ligands and its permeability to ions like Na+ and Ca2+.[8] Activation of nAChRs by agonists such as acetylcholine or nicotine leads to channel opening, membrane depolarization, and in many cases, a significant influx of calcium, which triggers downstream signaling cascades.[9]

Comparative Functional Assays: Methodologies and Rationale

To comprehensively compare the functional activity of (S)- and (R)-nicotine, we will employ two complementary assay formats.

Assay 1: High-Throughput Calcium Imaging for Potency (EC50) and Efficacy (Emax) Determination

This assay provides a rapid and scalable method to assess receptor activation by measuring changes in intracellular calcium concentration. We will use a cell line stably expressing a specific human nAChR subtype, for instance, HEK293 cells expressing the high-sensitivity (α4)2(β2)3 nAChR, a key subtype involved in nicotine dependence.

Experimental Rationale: The choice of a stable, recombinant cell line ensures a homogenous and consistent receptor population, minimizing variability.[10] Calcium imaging using fluorescent indicators like Fluo-8 is a direct and sensitive measure of nAChR function, as many subtypes are calcium-permeable.[11][12] This method allows for the generation of full concentration-response curves, from which we can derive two key parameters:

  • EC50 (Half-maximal effective concentration): The concentration of the agonist that produces 50% of the maximal response. It is a measure of the compound's potency .

  • Emax (Maximum effect): The maximum response achievable by the agonist, reflecting its efficacy .

Detailed Protocol: Calcium Imaging Assay

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human (α4)2(β2)3 nAChR in appropriate media (e.g., DMEM with 10% FBS, selection antibiotic) at 37°C, 5% CO2.

    • Plate the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) according to the manufacturer's instructions, typically in a Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Remove the culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Preparation:

    • Prepare serial dilutions of (S)-nicotine and (R)-nicotine in assay buffer (HBSS with 20 mM HEPES). A typical concentration range would be from 1 nM to 100 µM.

  • Assay Execution (FLIPR or similar instrument):

    • Place the cell plate and the compound plate into a fluorescent imaging plate reader (FLIPR).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • The instrument then adds the nicotine enantiomer solutions to the cell plate.

    • Immediately begin recording the change in fluorescence intensity over time (e.g., for 2-3 minutes). The peak fluorescence response is typically used for analysis.[13]

  • Data Analysis:

    • Normalize the data by subtracting the baseline fluorescence and expressing the response as a percentage of the maximum response observed with a saturating concentration of a reference agonist (e.g., (S)-nicotine).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for each enantiomer.

Assay 2: Two-Electrode Voltage Clamp (TEVC) for Electrophysiological Characterization

The TEVC technique, using Xenopus laevis oocytes, is a gold-standard method for studying ion channel pharmacology.[14][15] It offers superior voltage control and allows for the precise measurement of ionic currents elicited by receptor activation, providing a direct assessment of channel function.

Experimental Rationale: While calcium imaging is excellent for throughput, TEVC provides higher-fidelity data on the direct action of the compound on the ion channel.[16] It allows for the study of receptors expressed from injected mRNA, providing flexibility in studying various nAChR subtypes.[17] This method is ideal for confirming the stereoselectivity observed in the imaging assay and for investigating more subtle aspects of receptor modulation.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC)

  • Oocyte Preparation and mRNA Injection:

    • Harvest and prepare stage V-VI oocytes from Xenopus laevis.

    • Microinject the oocytes with cRNA encoding the desired human nAChR subunits (e.g., α7 or a combination of α4 and β2).

    • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96 buffer).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl: one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential, typically -70 mV.

  • Compound Application and Data Acquisition:

    • Establish a stable baseline current.

    • Apply increasing concentrations of (S)-nicotine or (R)-nicotine to the oocyte via the perfusion system.

    • Record the inward current elicited by the activation of the nAChRs at each concentration.

    • Ensure complete washout with recording solution between applications until the current returns to baseline.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration.

    • Normalize the current responses to the maximal response elicited by a saturating concentration of the agonist.

    • Plot the normalized current against the logarithm of the agonist concentration and fit the data to determine EC50 and Emax values.

Visualizing the Experimental Approach

G cluster_prep Preparation cluster_assay1 Assay 1: Calcium Imaging cluster_assay2 Assay 2: TEVC Compound (S)-Nicotine & (R)-Nicotine Stock Solutions FLIPR Measure Fluorescence on FLIPR Compound->FLIPR Add Dilutions Recording Record Ionic Current Compound->Recording Perfuse Dilutions Cells HEK293-hα4β2 Cells Plating Plate Cells Cells->Plating Oocytes Xenopus Oocytes + hnAChR mRNA TEVC_Setup TEVC Setup Oocytes->TEVC_Setup DyeLoad Load with Fluo-8 Dye Plating->DyeLoad DyeLoad->FLIPR Analysis1 Calculate EC50/Emax FLIPR->Analysis1 Comparison Comparative Analysis of Enantiomer Potency & Efficacy Analysis1->Comparison TEVC_Setup->Recording Analysis2 Calculate EC50/Emax Recording->Analysis2 Analysis2->Comparison

Caption: Overall experimental workflow for comparing enantiomers.

G Nicotine Nicotine Agonist ((S)- or (R)-enantiomer) nAChR nAChR (e.g., α4β2) Nicotine->nAChR Binds ChannelOpen Ion Channel Opening nAChR->ChannelOpen Activates CaInflux Ca2+ Influx ChannelOpen->CaInflux Fluo8 Fluo-8 Dye CaInflux->Fluo8 Binds to Fluorescence Increased Fluorescence Fluo8->Fluorescence Results in

Sources

A Comparative Benchmarking Guide: (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride versus Varenicline for Neuronal Nicotinic Acetylcholine Receptor Engagement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative evaluation of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride, a novel pyrrolidine derivative, against Varenicline, a well-established partial agonist of nicotinic acetylcholine receptors (nAChRs)[1][2]. The pyrrolidine scaffold is a versatile component in the design of biologically active compounds, and its derivatives have shown significant interaction with nAChRs[3]. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents targeting the cholinergic system.

The central hypothesis of this guide is that this compound may exhibit distinct pharmacological properties at various nAChR subtypes compared to Varenicline. Varenicline is a potent partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs, a profile that contributes to its clinical efficacy in smoking cessation[1][2][4]. By systematically benchmarking our test compound against this known standard, we can elucidate its potential as a novel modulator of nAChRs.

This guide will detail the necessary experimental protocols, from initial chemical characterization to in-depth pharmacological profiling, to generate a robust comparative dataset. The causality behind each experimental choice will be explained to ensure a thorough understanding of the benchmarking process.

Physicochemical Characterization and Purity Assessment

A fundamental first step in any comparative analysis is the confirmation of the identity and purity of the compounds under investigation. This ensures that any observed biological activity is attributable to the compound of interest and not to impurities.

Identity and Structural Verification

The identity of both this compound and Varenicline should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely accessible technique for assessing the purity of chemical compounds[5]. A validated HPLC method is crucial for quantifying the purity of both the test compound and the standard.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient program should be optimized to achieve good separation of the main compound from any potential impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

  • Sample Preparation: Prepare stock solutions of this compound and Varenicline in the mobile phase at a concentration of approximately 1 mg/mL. Ensure complete dissolution and filter the solutions through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the peak area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram. A purity level of ≥97% is generally considered acceptable for in vitro and in vivo studies[6][7].

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve and Filter Sample hplc_system Inject into HPLC System prep_sample->hplc_system separation Reverse-Phase Separation hplc_system->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity Calculate Purity (%) integration->purity

In Vitro Pharmacological Profiling: nAChR Subtype Selectivity and Potency

The core of this benchmarking guide is the direct comparison of the pharmacological activity of this compound and Varenicline at key neuronal nAChR subtypes, primarily α4β2 and α7, which are abundant in the brain[8].

Radioligand Binding Assays: Determining Binding Affinity (Ki)

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor subtype[9]. These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Experimental Protocol: nAChR Radioligand Binding Assay

  • Receptor Source: Cell membranes from stable cell lines expressing the desired human nAChR subtype (e.g., HEK-293 cells expressing α4β2 or α7 nAChRs).

  • Radioligand: A high-affinity radioligand for the target receptor, such as [³H]-Epibatidine or [³H]-Cytisine for α4β2 nAChRs, and [¹²⁵I]-α-Bungarotoxin for α7 nAChRs.

  • Assay Buffer: A suitable buffer to maintain the integrity of the receptors and ligands (e.g., phosphate-buffered saline).

  • Procedure:

    • In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound or Varenicline.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known non-labeled ligand like nicotine).

    • Incubate to allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays: Assessing Agonist/Antagonist Activity and Potency (EC₅₀/IC₅₀)

Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist).

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α4 and β2, or α7).

  • Electrophysiology: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Apply acetylcholine (the endogenous agonist) to determine the maximal response. Then, apply varying concentrations of the test compound or Varenicline to generate a concentration-response curve.

  • Data Analysis: Measure the peak inward current elicited by each concentration. Normalize the responses to the maximal acetylcholine response. Plot the normalized response against the logarithm of the agonist concentration and fit the data to the Hill equation to determine the EC₅₀ (potency) and the maximal efficacy (Emax).

Experimental Protocol: Cell-Based Functional Assay (Membrane Potential or Ion Flux)

  • Cell Culture: Use a cell line stably expressing the nAChR subtype of interest.

  • Assay Principle: These assays measure the functional consequence of receptor activation, such as changes in membrane potential (using fluorescent dyes) or ion flux (e.g., using ⁸⁶Rb⁺ as a tracer for K⁺)[10].

  • Procedure:

    • Plate the cells in a 96- or 384-well plate.

    • Load the cells with a membrane potential-sensitive dye or ⁸⁶Rb⁺.

    • Add varying concentrations of the test compound or Varenicline.

    • Measure the change in fluorescence or radioactivity.

  • Data Analysis: Generate concentration-response curves and calculate EC₅₀ and Emax values as described for the TEVC assay.

In_Vitro_Workflow cluster_binding Binding Affinity cluster_function Functional Activity binding_assay Radioligand Binding Assay ki_value Determine Ki binding_assay->ki_value comparison Comparative Analysis ki_value->comparison functional_assay TEVC or Cell-Based Assay ec50_emax Determine EC50 and Emax functional_assay->ec50_emax ec50_emax->comparison start Test Compound & Standard start->binding_assay start->functional_assay

Comparative Data Summary: In Vitro Pharmacology

Parameter(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide HClVarenicline (Standard)
α4β2 nAChR
Binding Affinity (Ki, nM)Experimental ValueLiterature/Experimental Value
Potency (EC₅₀, nM)Experimental ValueLiterature/Experimental Value
Efficacy (Emax, % of ACh)Experimental ValueLiterature/Experimental Value
α7 nAChR
Binding Affinity (Ki, nM)Experimental ValueLiterature/Experimental Value
Potency (EC₅₀, nM)Experimental ValueLiterature/Experimental Value
Efficacy (Emax, % of ACh)Experimental ValueLiterature/Experimental Value

In Vivo Evaluation: Neurochemical and Pharmacokinetic Profiling

In vivo studies are critical to understanding how the in vitro pharmacological properties of a compound translate to a physiological setting.

In Vivo Microdialysis: Assessing Neurotransmitter Release

In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals[11][12]. nAChR agonists are known to stimulate the release of dopamine in brain regions like the nucleus accumbens, which is associated with the rewarding effects of nicotine.

Experimental Protocol: In Vivo Microdialysis for Dopamine Release

  • Animal Model: Rats or mice.

  • Surgery: Stereotaxically implant a microdialysis probe into the nucleus accumbens.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: After establishing a stable baseline of dopamine levels, administer the test compound or Varenicline (e.g., via subcutaneous injection).

  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of the test compound and Varenicline on the magnitude and duration of dopamine release.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting its in vivo effects and for its potential as a therapeutic agent[13][14].

Experimental Protocol: Basic Pharmacokinetic Profiling

  • Animal Model: Rats or mice.

  • Drug Administration: Administer the test compound and Varenicline via a relevant route (e.g., intravenous and oral).

  • Blood Sampling: Collect blood samples at various time points after administration.

  • Analysis: Process the blood samples to obtain plasma and analyze the concentration of the compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability[13].

In_Vivo_Workflow cluster_neuro Neurochemical Effects cluster_pk Pharmacokinetics microdialysis In Vivo Microdialysis neurotransmitter Measure Dopamine Release microdialysis->neurotransmitter final_assessment In Vivo Profile neurotransmitter->final_assessment pk_study Pharmacokinetic Study pk_params Determine PK Parameters pk_study->pk_params pk_params->final_assessment animal_model Animal Model animal_model->microdialysis animal_model->pk_study

Comparative Data Summary: In Vivo Profiling

Parameter(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide HClVarenicline (Standard)
Neurotransmitter Release
Peak Dopamine Increase (% of Baseline)Experimental ValueLiterature/Experimental Value
Duration of Dopamine Increase (min)Experimental ValueLiterature/Experimental Value
Pharmacokinetics (Rat)
Clearance (mL/min/kg)Experimental ValueLiterature/Experimental Value
Volume of Distribution (L/kg)Experimental ValueLiterature/Experimental Value
Half-life (h)Experimental ValueLiterature/Experimental Value
Oral Bioavailability (%)Experimental ValueLiterature/Experimental Value

Conclusion and Future Directions

This guide outlines a systematic approach to benchmark this compound against the known nAChR partial agonist, Varenicline. By following these protocols, researchers can generate a comprehensive dataset to compare the physicochemical properties, in vitro pharmacology, and in vivo profile of the novel compound to a well-characterized standard.

The comparative data will reveal the unique pharmacological signature of this compound, including its potency, selectivity, and efficacy at different nAChR subtypes. This information will be invaluable for understanding its potential therapeutic applications and for guiding future drug discovery efforts in the field of cholinergic modulation.

References

  • Buczynski, M. W., & Parsons, L. H. (2010). Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls. British Journal of Pharmacology, 160(3), 423–442. [Link]

  • Di Chiara, G. (2002). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Journal of Neuroscience Methods, 115(1), 1-10. [Link]

  • Timmerman, W., & Westerink, B. H. (1997). Monitoring amino acid neurotransmitter release in the brain by in vivo microdialysis. Methods in Molecular Biology, 72, 285-297. [Link]

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  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved from PharmaFeatures. [Link]

  • Chen, L., Martin, G. B., & Rechnitz, G. A. (1993). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical Chemistry, 65(18), 2530–2534. [Link]

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  • Lin, J. H. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396. [Link]

  • Johansson, P., & Petersson, C. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. bioRxiv. [Link]

  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved from PharmaFeatures. [Link]

  • Cahill, K., Lindson-Hawley, N., Thomas, K. H., Fanshawe, T. R., & Lancaster, T. (2016). Nicotine receptor partial agonists for smoking cessation. Cochrane Database of Systematic Reviews, (5), CD006103. [Link]

  • Mihalak, K. B., Carroll, F. I., & Luetje, C. W. (2006). Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors. Molecular Pharmacology, 70(3), 801-805. [Link]

  • Knowland, D., et al. (2020). Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties. eLife, 9, e60457. [Link]

  • Arias-Londoño, J. D., et al. (2021). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 26(11), 3326. [Link]

  • Upreti, C., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports, 12(1), 2004. [Link]

  • Livingstone-Banks, J., et al. (2023). Nicotine receptor partial agonists for smoking cessation. Cochrane Database of Systematic Reviews, (6), CD006103. [Link]

  • Bordia, T., et al. (2012). Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum. Journal of Pharmacology and Experimental Therapeutics, 341(1), 195-202. [Link]

  • Mihalak, K. B., Carroll, F. I., & Luetje, C. W. (2006). Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors. Molecular Pharmacology, 70(3), 801-805. [Link]

  • Wu, J., et al. (2010). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Acta Pharmacologica Sinica, 31(8), 1033-1038. [Link]

  • Green, W. N., & Wanamaker, C. P. (1997). Formation of the nicotinic acetylcholine receptor binding sites. The Journal of Neuroscience, 17(15), 5635–5644. [Link]

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Unraveling the Mechanism of Action: A Comparative Guide to (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the precise characterization of a novel compound's mechanism of action is paramount. This guide provides a comprehensive framework for researchers and drug development professionals to confirm the hypothesized mechanism of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride, a compound of interest in neural signaling modulation. Through a series of structured experiments, we will explore its activity as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), comparing its profile with established subtype-selective and non-selective nAChR agonists.

The following sections detail the experimental rationale, step-by-step protocols, and comparative data analysis necessary to build a robust understanding of this compound's pharmacological profile.

Foundational Hypothesis and Experimental Strategy

The chemical structure of this compound, featuring a pyrrolidine ring and an N-methylacetamide moiety, suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). Our central hypothesis is that this compound acts as a selective agonist at the α7 nAChR subtype.

To rigorously test this, our experimental approach is multi-tiered:

  • Binding Affinity: Determine if the compound physically interacts with the α7 nAChR binding site.

  • Functional Potency and Efficacy: Assess whether this binding event triggers a functional response (receptor activation).

  • Selectivity Profiling: Evaluate the compound's activity at other relevant nAChR subtypes to establish its selectivity.

  • Downstream Signaling: Confirm that receptor activation leads to the expected intracellular signaling cascade.

Experimental Protocols

Radioligand Binding Assays for Affinity Determination

Rationale: This experiment directly measures the affinity of this compound for the α7 nAChR. By competing with a known radiolabeled ligand, we can determine the compound's binding affinity (Ki).

Protocol:

  • Preparation of Membranes: Utilize cell membranes from a stable cell line overexpressing the human α7 nAChR (e.g., GH4C1 cells).

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of the radioligand [³H]-Methyllycaconitine ([³H]-MLA), a known high-affinity α7 nAChR antagonist.

    • Add increasing concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known α7 agonist like PNU-282987).

  • Incubation: Incubate the plates at room temperature for 2 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

Calcium Flux Assays for Functional Potency

Rationale: The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺). This experiment measures the functional consequence of receptor binding by quantifying the increase in intracellular Ca²⁺ upon compound application.

Protocol:

  • Cell Culture: Plate cells expressing the α7 nAChR (e.g., SH-EP1-hα7) in a 96-well plate.

  • Fluorescent Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dilution series of this compound.

  • Automated Fluorometry: Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure fluorescence changes.

    • Establish a baseline fluorescence reading.

    • Add the compound dilutions to the wells.

    • Record the change in fluorescence over time, which corresponds to the influx of Ca²⁺.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum effect).

Electrophysiology for Direct Channel Gating Confirmation

Rationale: Patch-clamp electrophysiology provides the most direct measure of ion channel function. This technique allows for the recording of ionic currents flowing through individual or populations of α7 nAChRs in response to compound application, confirming its role as a channel agonist.

Protocol:

  • Cell Preparation: Use whole-cell patch-clamp configuration on cells expressing α7 nAChRs.

  • Recording Conditions: Maintain a holding potential of -70 mV.

  • Compound Application: Rapidly apply this compound at various concentrations using a fast perfusion system.

  • Current Measurement: Record the inward currents elicited by the compound. The rapid desensitization of the α7 nAChR will be a key characteristic to observe.

  • Data Analysis: Measure the peak current amplitude at each concentration to construct a dose-response curve and determine the EC50.

Comparative Data Analysis

To contextualize the pharmacological profile of this compound, its key parameters should be compared against well-characterized nAChR agonists.

CompoundTargetBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound α7 nAChR [Hypothetical Data] [Hypothetical Data]
PNU-282987α7 nAChR (Agonist)550
AcetylcholineNon-selective nAChR Agonist~50 (α7)~1000 (α7)
Vareniclineα4β2 nAChR (Partial Agonist)<1~2

This table presents hypothetical data for the subject compound alongside literature values for established modulators to illustrate a comparative framework.

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the experimental logic and the underlying biological pathway being investigated.

G cluster_0 Experimental Workflow A Hypothesis: Compound is an α7 nAChR Agonist B Binding Assay (Radioligand Displacement) A->B Does it bind? C Functional Assay (Calcium Flux) B->C Does binding cause activation? D Electrophysiology (Patch-Clamp) C->D Directly measure channel gating? E Mechanism Confirmation D->E

Caption: Experimental workflow for mechanism of action confirmation.

G cluster_1 α7 nAChR Signaling Pathway Compound This compound Receptor α7 Nicotinic Acetylcholine Receptor (Ligand-Gated Ion Channel) Compound->Receptor Binds to Ion_Channel Channel Opening Receptor->Ion_Channel Conformational Change Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca_Influx->Downstream

Caption: Hypothesized signaling pathway for the compound.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to confirming the mechanism of action of this compound as a selective α7 nAChR agonist. By integrating binding, functional, and electrophysiological data, researchers can build a comprehensive pharmacological profile. A positive confirmation would position this compound as a valuable tool for studying α7 nAChR physiology and as a potential lead for therapeutic development in areas such as cognitive disorders and inflammatory diseases.

Future studies should expand the selectivity profiling to include a broader range of neurotransmitter receptors and ion channels to ensure a complete understanding of its off-target effects. Additionally, in vivo experiments would be the necessary next step to translate these in vitro findings into a physiological context.

References

  • Cheng-Prusoff Equation: Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108. [Link]

  • FLIPR Calcium Assays: Helliwell, R. M., & Large, C. H. (2002). Use of a fluorometric imaging plate reader (FLIPR) for the real-time analysis of recombinant human α7 nicotinic acetylcholine receptor function. Journal of pharmacological and toxicological methods, 47(2), 97–104. [Link]

  • Patch-Clamp Technique: Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv, 391(2), 85–100. [Link]

A Researcher's Guide to the Pharmacological Characterization of Novel Cholinergic Ligands: A Head-to-Head Comparison Framework Featuring (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of characterizing a novel compound is both an exciting and meticulous process. This guide provides a comprehensive framework for the pharmacological evaluation of novel cholinergic ligands, using the uncharacterized compound (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride as a case study. We will outline the essential experimental protocols to determine its binding affinity and functional activity at key nicotinic and muscarinic acetylcholine receptors. To provide a robust comparative context, we will benchmark its hypothetical profile against well-established ligands: Varenicline, a selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist; PNU-282987, a selective α7 nAChR agonist; and Xanomeline, a functionally selective M1 and M4 muscarinic acetylcholine receptor (mAChR) agonist.

This guide is designed to be a practical, hands-on resource, detailing not just the "what" but the "why" behind experimental choices, ensuring scientific integrity and fostering a deep understanding of the characterization process.

The Cholinergic System: A Landscape of Therapeutic Opportunity

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is a cornerstone of both central and peripheral nervous system function. It plays a pivotal role in a vast array of physiological processes, including muscle contraction, heart rate, glandular secretion, and higher cognitive functions such as learning and memory.[1] The effects of ACh are mediated by two main families of receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission.[2] Neuronal nAChRs are pentameric structures composed of various α and β subunits.[3] The most abundant subtypes in the brain are the α4β2 and α7 receptors, which have been implicated in cognitive function, attention, and the pathophysiology of disorders like Alzheimer's disease, schizophrenia, and nicotine addiction.[3][4]

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G protein-coupled receptors (GPCRs) that mediate slower, more modulatory cholinergic responses.[5] There are five subtypes (M1-M5), each with distinct signaling pathways and tissue distributions.[6] The M1 and M4 receptors, in particular, are highly expressed in brain regions associated with cognition and are promising targets for the treatment of Alzheimer's disease and schizophrenia.[7]

The structural similarities and differences between these receptor subtypes present both a challenge and an opportunity for medicinal chemists and pharmacologists. The development of subtype-selective ligands is a key strategy for maximizing therapeutic efficacy while minimizing off-target side effects.

The Ligands: A Comparative Overview

This guide focuses on the characterization of this compound and its comparison with three well-defined cholinergic ligands.

Ligand Chemical Structure Primary Target(s) Known Activity
This compound Unknown (Hypothesized Cholinergic)Uncharacterized
Varenicline α4β2 nAChRPartial Agonist
PNU-282987 α7 nAChRAgonist
Xanomeline M1/M4 mAChRAgonist

PART I: DETERMINING BINDING AFFINITY AND SELECTIVITY

The initial step in characterizing a novel ligand is to determine its binding affinity (Ki) for the target receptors and its selectivity profile. Radioligand binding assays are a robust and widely used method for this purpose.

Experimental Protocol: Radioligand Binding Assay for Nicotinic Receptors

This protocol is adapted from established methods for characterizing nAChR ligands.[8]

Objective: To determine the binding affinity of this compound for α4β2 and α7 nAChRs and compare it to that of Varenicline and PNU-282987.

Materials:

  • Receptor Source: Rat brain tissue homogenates (for native receptors) or cell lines stably expressing human α4β2 or α7 nAChRs.

  • Radioligands:

    • For α4β2 nAChRs: [3H]Cytisine or [125I]Epibatidine.

    • For α7 nAChRs: [3H]Methyllycaconitine (MLA).

  • Competitors: this compound, Varenicline, PNU-282987, and a known non-specific binder (e.g., high concentration of nicotine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Filtration System: 96-well plate harvester with GF/B or GF/C glass fiber filters.

  • Scintillation Counter.

Workflow:

RadioligandBindingWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis ReceptorPrep Receptor Membrane Preparation Incubate Incubate Membranes, Radioligand, and Competitor ReceptorPrep->Incubate LigandPrep Serial Dilutions of Test Compounds LigandPrep->Incubate RadioligandPrep Prepare Radioligand Solution RadioligandPrep->Incubate Filter Rapid Filtration to Separate Bound from Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Values Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize brain tissue or cultured cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[5]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Increasing concentrations of the unlabeled competitor (this compound, Varenicline, or PNU-282987).

    • A fixed concentration of the appropriate radioligand (typically at or below its Kd value).

    • The receptor membrane preparation.

    • For determining non-specific binding, use a high concentration of a known ligand (e.g., 1 mM nicotine).

  • Incubation: Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting the Binding Data

The Ki value is a measure of the ligand's binding affinity for the receptor; a lower Ki indicates a higher affinity. By comparing the Ki values of this compound for the α4β2 and α7 nAChRs, you can determine its selectivity.

Hypothetical Comparative Binding Data:

Ligand α4β2 nAChR Ki (nM) α7 nAChR Ki (nM)
This compound To be determinedTo be determined
Varenicline 0.06 - 0.17[9]322 - 4200[9]
PNU-282987 > 60,00026 - 27[3][10]

A high Ki value for one receptor subtype and a low Ki for another indicates high selectivity. For example, Varenicline shows high affinity and selectivity for the α4β2 nAChR over the α7 subtype.[9] Conversely, PNU-282987 is highly selective for the α7 nAChR.[3]

PART II: ASSESSING FUNCTIONAL ACTIVITY

Once the binding affinity is established, the next critical step is to determine the functional activity of the ligand. Is it an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (produces a submaximal response)?

Experimental Protocol: Calcium Imaging Functional Assay for M1 Muscarinic Receptors

M1, M3, and M5 muscarinic receptors couple to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i).[11] This change in [Ca2+]i can be measured using fluorescent calcium indicators.

Objective: To determine if this compound acts as an agonist or antagonist at the M1 mAChR, with Xanomeline as a comparator.

Materials:

  • Cell Line: A cell line stably expressing the human M1 mAChR (e.g., CHO-M1 or HEK-M1).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Test Compounds: this compound, Xanomeline (agonist control), and a known M1 antagonist (e.g., pirenzepine).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Fluorescence Plate Reader: With the capability for kinetic reads and automated liquid handling.

Signaling Pathway:

M1SignalingPathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Ligand Agonist (e.g., Xanomeline) M1R M1 Receptor Ligand->M1R binds Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response Ca_release->Response

Caption: M1 muscarinic receptor signaling pathway leading to calcium release.

Step-by-Step Procedure:

  • Cell Plating: Plate the M1-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer at 37°C for 30-60 minutes.

  • Washing (if necessary): Some dye kits require a wash step to remove extracellular dye.

  • Assay Protocol:

    • Agonist Mode: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Add increasing concentrations of this compound or Xanomeline and measure the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound or pirenzepine for a short period. Then, add a fixed concentration of a known agonist (e.g., carbachol or Xanomeline at its EC80) and measure the fluorescence response.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

    • Antagonist Mode: Plot the agonist response against the logarithm of the antagonist concentration. Fit the data to determine the IC50 of the antagonist.

Interpreting the Functional Data
  • Agonist: If this compound produces a concentration-dependent increase in intracellular calcium, it is acting as an agonist. Its potency (EC50) and efficacy (Emax relative to a full agonist) can be determined.

  • Antagonist: If the compound does not elicit a response on its own but inhibits the response to a known agonist, it is an antagonist.

  • Partial Agonist: If it produces a response that is lower than that of a full agonist, even at saturating concentrations, it is a partial agonist.

Hypothetical Comparative Functional Data:

Ligand M1 mAChR Activity M1 mAChR EC50 (nM)
This compound To be determinedTo be determined
Xanomeline Agonist~10-100

Xanomeline is known to be a functionally selective agonist at M1 and M4 receptors.[4][12]

Conclusion: Building a Pharmacological Profile

By systematically applying the experimental frameworks outlined in this guide, researchers can build a comprehensive pharmacological profile for novel ligands like this compound. The combination of binding affinity data for key receptor subtypes and functional activity assessment provides a clear picture of the compound's mechanism of action. This information is crucial for guiding further preclinical and clinical development, ultimately contributing to the discovery of new therapeutics for a range of neurological and psychiatric disorders.

References

  • Steensma, D. P. (2006).
  • Grady, S. R., et al. (2010). Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum. Neuropharmacology, 58(7), 1035-42. [Link]

  • Wikipedia. (2024). Xanomeline. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Curr Protoc Pharmacol, Chapter 1, Unit 1.8. [Link]

  • Neher, E. (1991). Measurement of changes in functional muscarinic acetylcholine receptor density in single neuroblastoma cells using calcium release kinetics. J Physiol, 439, 521-36.
  • Bontempi, B., et al. (2003). Structural characterization of binding mode of smoking cessation drugs to nicotinic acetylcholine receptors through study of ligand complexes with acetylcholine-binding protein. J Biol Chem, 278(38), 36567-74. [Link]

  • Watson, M., et al. (1999). On the unique binding and activating properties of xanomeline at the M1 muscarinic acetylcholine receptor. J Pharmacol Exp Ther, 289(3), 1333-43. [Link]

  • ClinPGx. Varenicline. [Link]

  • Watson, M., et al. (1999). Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors. Br J Pharmacol, 128(2), 388-96. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assays for Precoccinelline at Nicotinic Acetylcholine Receptors (nAChRs).
  • Price, K. L., et al. (2015). Varenicline interactions at the 5-HT3 receptor ligand binding site are revealed by 5-HTBP. ACS Chem Neurosci, 6(3), 443-9.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Bymaster, F. P., et al. (1999). Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors. Eur J Pharmacol, 377(2-3), 197-206. [Link]

  • PubChem. Xanomeline. [Link]

  • Brody, M. J., et al. (2014). Trapping of nicotinic acetylcholine receptor ligands assayed by in vitro cellular studies and in vivo PET imaging. J Neurosci, 34(42), 14067-77. [Link]

  • Taylor, P. (2013). Generation of candidate ligands for nicotinic acetylcholine receptors via in situ click chemistry with a soluble acetylcholine binding protein template. J Am Chem Soc, 135(4), 1369-72. [Link]

  • Molecular Devices. (2011).
  • ResearchGate. (2018). Comparison of intracellular calcium assays for the endogenous muscarinic receptor expressed in 293-F cells.
  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service.
  • Geng, Y., et al. (2020). A selective α7 nicotinic acetylcholine receptor agonist, PNU-282987, attenuates ILC2s activation and Alternaria-induced airway inflammation. Front Immunol, 11, 584. [Link]

  • Li, Y., et al. (2020). The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats. Int J Mol Med, 45(3), 745-756. [Link]

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A Comparative Guide to Negative Control Experiments for (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for designing and implementing robust negative control experiments in studies involving the chiral molecule, (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. A well-designed control strategy is not merely a procedural formality but the very foundation of scientific validity, ensuring that observed biological effects are specifically attributable to the test compound and not to experimental artifacts.

The Imperative of Stereochemistry in Drug Research

Many pharmaceutical compounds are chiral, existing as enantiomers—molecules that are non-superimposable mirror images of each other.[1][2] Biological systems, composed of chiral macromolecules like proteins and nucleic acids, often interact differently with each enantiomer.[3][4] One enantiomer may be therapeutically active, while its mirror image could be inactive, less active, or even toxic.[1][2][4] This principle, known as stereospecificity, is a cornerstone of modern pharmacology.

This compound possesses a stereocenter at the 3-position of the pyrrolidine ring, giving rise to (S) and (R) enantiomers. Consequently, any investigation into its biological activity must be designed to prove that the observed effects are specific to the (S)-enantiomer. The U.S. Food and Drug Administration (FDA) regulations underscore this, often requiring that chiral drug molecules be isolated and tested for both efficacy and safety as single, pure enantiomers.[5] Therefore, the most powerful negative control in these studies is the compound's own mirror image.

A Multi-Tiered Strategy for Negative Controls

To build a self-validating experimental system, a hierarchy of negative controls should be employed. Each control serves to eliminate a different potential source of error, from the vehicle's effect to non-specific or off-target actions of the molecule.

G cluster_0 Experimental Observation cluster_1 Control Layers (Isolating the Cause) cluster_2 Interpretation ObservedEffect Observed Biological Effect Conclusion Specific, On-Target Activity of (S)-Enantiomer TestArticle (S)-Enantiomer (Test Article) TestArticle->ObservedEffect Causes? Vehicle Vehicle Control (e.g., DMSO, Saline) Vehicle->ObservedEffect Rules out vehicle effect Enantiomer (R)-Enantiomer (Stereochemical Control) Enantiomer->ObservedEffect Rules out non-stereospecific effect Genetic Target Knockout/Null (On-Target Control) Genetic->ObservedEffect Rules out off-target effect

Caption: The Logic of a Multi-Tiered Negative Control Strategy.
The Gold Standard: The (R)-Enantiomer as a Stereochemical Control
The Essential Baseline: The Vehicle Control

The vehicle is the solvent or medium used to dissolve and deliver the test compound (e.g., DMSO for in vitro assays, saline for in vivo studies). A vehicle control group receives the same volume of the vehicle without the compound.[6] This is crucial for ensuring that the vehicle itself does not influence the experimental outcome.[7] Any response seen in the negative control indicates a potential issue with the experimental setup or the vehicle itself.[7]

The Definitive Proof: Genetic Controls

For target-driven research, genetic controls provide the highest level of specificity. Using cell lines or animal models where the putative protein target has been knocked out (KO) or knocked down (KD) via technologies like CRISPR or siRNA is an exceptional way to validate on-target activity.[8][9] If this compound is active in wild-type cells but shows no activity in the corresponding KO/KD cells, this provides compelling evidence of on-target action. These cells serve as an ideal negative tissue/cell line control.[8][10]

Comparative Experimental Protocols and Data Analysis

To illustrate the application of these principles, we present a comparative protocol for a common in vitro cell-based assay.

In Vitro Comparative Protocol: Cell Viability (MTT Assay)

This protocol is designed to assess the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Assay & Readout A1 1. Culture & Harvest HeLa Cells A2 2. Count Cells & Adjust Density to 5x10^4 cells/mL A1->A2 A3 3. Seed 100 µL/well into a 96-well plate (5,000 cells/well) A2->A3 A4 4. Incubate overnight (37°C, 5% CO2) A3->A4 B1 5. Prepare serial dilutions of compounds in DMSO, then in media A4->B1 Allow cells to adhere B2 6. Add 100 µL of treatment to wells B1->B2 B3 Control Groups: - Media + 0.1% DMSO (Vehicle) - (R)-Enantiomer (Negative Control) - Untreated Cells (Baseline) B2->B3 B4 Test Group: - (S)-Enantiomer (Test Article) B2->B4 B5 7. Incubate for 48 hours B2->B5 C1 8. Add 20 µL of MTT Reagent (5 mg/mL) to each well B5->C1 Allow treatment to take effect C2 9. Incubate for 4 hours C1->C2 C3 10. Aspirate media, add 150 µL DMSO to dissolve formazan crystals C2->C3 C4 11. Read absorbance at 570 nm C3->C4

Caption: Experimental workflow for a comparative MTT cell viability assay.
Data Presentation and Interpretation

The resulting data should be analyzed to compare the effects of the different treatment groups. The inclusion of proper positive and negative controls is essential to validate the results and establish a baseline for comparison.[11][12]

Table 1: Hypothetical Cell Viability Data (MTT Assay at 10 µM)

Treatment GroupDescriptionMean Absorbance (570 nm)% Cell Viability (Normalized to Vehicle)Interpretation
UntreatedCells in media only1.25104%Baseline cell health.
Vehicle Control (0.1% DMSO)Cells + Vehicle1.20100%The solvent has no significant cytotoxic effect.
Negative Control: (R)-Enantiomer Cells + Inactive Enantiomer1.1898%The mirror-image molecule is inactive, ruling out non-stereospecific effects.
Test Article: (S)-Enantiomer Cells + Active Enantiomer0.3025%The test article exhibits significant, specific cytotoxic activity.
Positive Control (e.g., Doxorubicin)Cells + Known Cytotoxic Agent0.1512.5%Confirms the assay system is responsive to cytotoxic agents.

Causality and Interpretation: The critical comparison is between the (S)-Enantiomer and the (R)-Enantiomer . The data in Table 1 shows a dramatic decrease in viability only in the presence of the (S) form. Because the (R) form is inactive, we can confidently conclude that the observed cytotoxicity is a specific property of the (S) stereoisomer and not due to a general chemical property of the N-Methyl-N-(pyrrolidin-3-yl)acetamide scaffold.

Best Practices for Trustworthy and Reproducible Data

  • Source and Purity: Always verify the chemical and enantiomeric purity of your test articles and controls (e.g., via chiral HPLC and NMR). Contamination of the (R)-enantiomer with the active (S)-enantiomer can lead to misleading results.

  • Sufficient Replicates: For in vitro assays, use at least triplicate wells for each condition and ensure sufficient control wells are included on every plate to assess variability.[6]

  • Blinding: Whenever possible, experiments, especially in vivo studies, should be conducted in a blinded manner to prevent unconscious bias during data collection and analysis.

  • Comprehensive Reporting: Clearly describe all control groups used in any publication or report. The absence of appropriate controls, particularly the stereoisomeric control, can undermine the credibility of the findings.

References

  • Drayer, D. E. (1985). Importance of drug enantiomers in clinical pharmacology. Drugs, 30(4), 333-354.
  • Chirality in Drug Activity (2021).
  • Rose, R. K. Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing.
  • Sekhon, B. S. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry.
  • Abcam. (n.d.). Recommended controls for flow cytometry. Abcam.
  • Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?.
  • Hafner, M., et al. Designing drug response experiments and quantifying their results. PMC - NIH.
  • Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio.
  • Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010).
  • Coconote. (2025).
  • Oreate AI Blog. (2026). Understanding Positive and Negative Controls in Experiments.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • Sittampalam, G. S., et al. (2017). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. NCBI.
  • Study.com. (n.d.). Negative Control Group | Definition & Examples. Study.com.
  • The Healthcare Guys. (2023). 6 Considerations for Successful Cell-Based Assays. The Healthcare Guys.
  • Altogen Biosystems. (2017). What transfection controls do I need to include in my experiment?. Altogen Biosystems.
  • EuroMAbNet. (n.d.).

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Independent Verification of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, valued for its conformational flexibility and synthetic tractability.[1][2][3] (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride has emerged as a key chiral building block in the synthesis of various pharmacologically active agents. Its stereochemical integrity is not merely a matter of chemical purity but a critical determinant of biological activity and potential off-target effects. Therefore, robust and reliable independent verification of its enantiomeric and chemical purity is paramount for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer comparative data to empower researchers in selecting the most appropriate validation strategy for their specific needs.

The Imperative of Orthogonal Verification

Reliance on a single analytical technique for the verification of a chiral compound is a precarious approach. Each method possesses inherent strengths and limitations. A multi-pronged, orthogonal strategy, employing techniques that rely on different physicochemical principles, provides a self-validating system that ensures the highest degree of confidence in the material's identity, purity, and stereochemical fidelity. This guide will focus on a powerful triad of techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and High-Resolution Mass Spectrometry (HRMS).

dot graph TD { A[Start: Sample of this compound] --> B{Verification Workflow}; B --> C[Chiral HPLC]; B --> D[NMR with Chiral Solvating Agent]; B --> E[High-Resolution Mass Spectrometry]; C --> F[Enantiomeric Purity (%)]; D --> G[Diastereomeric Ratio & Structural Confirmation]; E --> H[Elemental Composition & Structural Integrity]; F --> I{Data Congruence?}; G --> I; H --> I; I -- Yes --> J[Verified as (S)-enantiomer with high purity]; I -- No --> K[Further Investigation Required]; }

Caption: Orthogonal Verification Workflow for Chiral Integrity.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation

Chiral HPLC is the quintessential technique for the separation and quantification of enantiomers.[4] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to distinct retention times. Polysaccharide-based CSPs, in particular, are highly effective for a wide range of chiral amines.[4]

Comparative Performance of Chiral Stationary Phases
FeaturePolysaccharide-Based (e.g., CHIRALPAK® series)Macrocyclic Glycopeptide-Based (e.g., CHIROBIOTIC® series)
Selectivity Broad applicability for many chiral compounds, including N-substituted pyrrolidines.Excellent for polar and ionizable compounds, including underivatized amino acids.
Mobile Phase Typically normal-phase (e.g., hexane/alcohol). Immobilized versions offer broader solvent compatibility.[4]Compatible with normal-phase, reversed-phase, and polar organic modes.
Peak Shape Generally excellent, but can be sensitive to mobile phase additives for basic analytes.Robust peak shapes, often less reliant on additives.
Resolution High resolution is often achievable with careful method development.Can provide unique selectivity where polysaccharide phases fail.
Detailed Protocol: Chiral HPLC Analysis

This protocol is designed as a starting point for the method development for this compound.

1. Instrumentation and Columns:

  • HPLC system with UV detector.
  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
  • Add 0.1% (v/v) diethylamine (DEA) to the mobile phase. Causality: The basic additive (DEA) is crucial for preventing peak tailing of the amine analyte by masking residual acidic silanol groups on the silica support.[4]

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 215 nm
  • Injection Volume: 5 µL

5. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Experimental Workflow for Chiral HPLC Analysis.

NMR Spectroscopy with Chiral Solvating Agents: Probing Diastereomeric Environments

While chiral HPLC excels at quantification, NMR spectroscopy offers invaluable structural information and an independent method for determining enantiomeric purity. In the presence of a chiral solvating agent (CSA), a pair of enantiomers is converted into a pair of diastereomeric complexes. These complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.[5][6] BINOL-derived phosphoric acids are particularly effective CSAs for amines.[7]

Detailed Protocol: ¹H-NMR with (R)-BINOL-phosphoric acid

1. Reagents and Equipment:

  • This compound sample.
  • (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-CPA) as the chiral solvating agent.
  • Deuterated chloroform (CDCl₃).
  • High-resolution NMR spectrometer (≥400 MHz).

2. Sample Preparation:

  • In a clean NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl₃.
  • Acquire a standard ¹H-NMR spectrum to serve as a reference.
  • To the same NMR tube, add approximately 1.2 equivalents of the (R)-CPA. Causality: Using a slight excess of the CSA ensures that the analyte is fully complexed, maximizing the chemical shift difference (Δδ) between the diastereomeric complexes.[7]
  • Gently shake the tube for 30 seconds to ensure thorough mixing and complex formation.[5]

3. NMR Acquisition:

  • Acquire a high-resolution ¹H-NMR spectrum of the mixture at 25 °C.
  • Pay close attention to the resolution of signals corresponding to protons near the chiral center, such as the N-methyl protons or the pyrrolidine ring protons.

4. Data Analysis:

  • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
  • Integrate the areas of these two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
Expected Results and Comparative Data
Analytical MethodParameter MeasuredExpected Outcome for High-Purity (S)-enantiomerAlternative Compound: (R,S)-3-Acetamidopyrrolidine
Chiral HPLC Retention TimesA single major peak at the retention time of the (S)-enantiomer. A minor peak may be present for the (R)-enantiomer.Two peaks of approximately equal area.
Enantiomeric Purity> 99% ee~0% ee
¹H-NMR with (R)-CPA Chemical Shifts (δ)A single set of signals corresponding to the (S,R)-diastereomeric complex.Two sets of signals for the (S,R) and (R,R) complexes.
Signal IntegrationA single, quantifiable set of proton signals.Integral ratio of ~1:1 for corresponding proton signals.
HRMS (ESI+) m/z [M+H]⁺Observed m/z matching the theoretical exact mass of C₇H₁₅N₂O⁺.Observed m/z matching the theoretical exact mass of C₆H₁₃N₂O⁺.

High-Resolution Mass Spectrometry (HRMS): Unambiguous Structural Confirmation

HRMS provides an exact mass measurement, which in turn yields the elemental composition of the molecule. This technique is indispensable for confirming the molecular formula and, by extension, the identity of the compound, distinguishing it from potential impurities or analogs.

Causality of Fragmentation

In electrospray ionization (ESI) mass spectrometry, protonated molecules are subjected to fragmentation. For pyrrolidine-containing compounds, a characteristic fragmentation pathway is the neutral loss of the pyrrolidine ring, which can be a diagnostic feature.[8][9] However, for (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide, the charge is likely to be retained on the nitrogen-containing fragments.

Detailed Protocol: HRMS Analysis

1. Instrumentation:

  • An ESI-Time of Flight (TOF) or ESI-Orbitrap mass spectrometer.

2. Sample Preparation:

  • Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid. Causality: Formic acid aids in the protonation of the analyte in the ESI source, forming the [M+H]⁺ ion.

3. Infusion and Data Acquisition:

  • Infuse the sample solution directly into the ESI source.
  • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
  • Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

4. Data Analysis:

  • Determine the exact mass of the most abundant ion, corresponding to the protonated molecule [M+H]⁺.
  • Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula (C₇H₁₅N₂O⁺).

dot graph TD { subgraph "Sample Preparation" A[Sample in Solution] --> B(Add Formic Acid); end subgraph "Mass Spectrometer" B --> C{ESI Source}; C --> D[Ionization & Desolvation]; D --> E[Mass Analyzer (TOF/Orbitrap)]; end subgraph "Data Analysis" E --> F[Mass Spectrum]; F --> G{Determine Exact Mass of [M+H]⁺}; G --> H[Calculate Elemental Composition]; H --> I{Compare with Theoretical}; end }

Caption: High-Resolution Mass Spectrometry Workflow.

Conclusion: An Integrated Approach to Confidence

The independent verification of a chiral building block like this compound is a critical step in ensuring the quality and reproducibility of research and development efforts. No single technique can provide a complete picture. By integrating the quantitative power of chiral HPLC, the structural and stereochemical insights from NMR with chiral solvating agents, and the unambiguous identity confirmation from HRMS, a robust and self-validating analytical workflow is established. This orthogonal approach provides the highest level of confidence in the material's integrity, empowering scientists to proceed with their research with certainty.

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. Semantic Scholar. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]

  • Efficient Access to Chiral N-Substituted Pyrrolidines. ResearchGate. [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. [Link]

  • Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. PubMed. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PubMed Central. [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central. [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. PubMed Central. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. PubMed Central. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. PubChem. [Link]

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Safety Operating Guide

Navigating the Disposal of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride, moving beyond a simple checklist to explain the scientific reasoning behind each procedural choice. Our aim is to empower you with the knowledge to manage this and similar chemical wastes with confidence and integrity.

Hazard Profile and Initial Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a substituted pyrrolidine derivative, and its hydrochloride salt form dictates some of its key properties.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Source: ChemScene Safety Data Sheet

The primary hazards associated with this compound are its potential to cause harm if ingested and its irritant properties upon contact with skin, eyes, and the respiratory system. The hydrochloride salt will also impart a mildly acidic character to aqueous solutions.

The Core of Compliance: Waste Characterization

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous waste.[1] The first and most critical step in this process is to determine if the waste is hazardous. This is achieved by assessing it against the four characteristics of hazardous waste.[1][2][3]

Is this compound Waste a RCRA Hazardous Waste?

Let's evaluate the waste against the four RCRA characteristics:

  • Ignitability (D001): This compound is a solid with no indication of a low flashpoint or tendency for spontaneous combustion. Therefore, it is not an ignitable waste.[2][4]

  • Corrosivity (D002): As a hydrochloride salt, it can form a weakly acidic solution. However, it is unlikely to exhibit a pH of ≤ 2 in typical waste concentrations. To be certain, a pH test of the waste solution should be performed. If the pH is ≤ 2 or ≥ 12.5, it would be classified as corrosive.[2][3] For the purposes of this guide, we will assume it does not meet the corrosivity characteristic in typical laboratory waste scenarios, but this must be verified.

  • Reactivity (D003): There is no information to suggest that this compound is unstable, reacts violently with water, or generates toxic gases upon mixing with water. Thus, it is not a reactive waste.[2][4]

  • Toxicity (D004-D043): The toxicity characteristic is determined by the presence of specific contaminants at or above regulated concentrations, as determined by the Toxicity Characteristic Leaching Procedure (TCLP). While the compound is "harmful if swallowed," it is not one of the specifically listed toxic chemicals that would automatically confer a D-code for toxicity.[2]

Based on this analysis, waste this compound is not a characteristic hazardous waste under RCRA, provided the pH is between 2 and 12.5. However, due to its GHS hazard classifications, it must be managed as a non-RCRA hazardous chemical waste (or "industrial waste" in some jurisdictions). Disposal down the sanitary sewer is strictly prohibited.

Disposal Protocol: A Step-by-Step Approach

The following protocol is designed to ensure the safe and compliant disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling the solid powder outside of a chemical fume hood, a NIOSH-approved respirator may be necessary.

Waste Segregation: The Principle of Incompatibility

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6]

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, clearly labeled container.

    • Do not mix with strong oxidizing agents, strong bases, or reactive metals.

  • Liquid Waste (Aqueous Solutions):

    • Collect aqueous solutions in a dedicated, clearly labeled container.

    • This waste stream should be considered an acidic waste due to the hydrochloride salt.

    • Do not mix with bases, cyanides, or sulfides, as this could lead to the generation of toxic gases.[6]

The following diagram illustrates the segregation logic:

G Waste (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride Waste Solid Solid Waste Waste->Solid Liquid Aqueous Solution Waste Waste->Liquid Container_Solid Designated Solid Waste Container Solid->Container_Solid Container_Liquid Designated Aqueous Acidic Waste Container Liquid->Container_Liquid Incompatible_Solid Incompatible Solids: - Strong Oxidizers - Strong Bases - Reactive Metals Container_Solid->Incompatible_Solid Keep Separate From Incompatible_Liquid Incompatible Liquids: - Bases - Cyanides - Sulfides Container_Liquid->Incompatible_Liquid Keep Separate From G A Aqueous Waste of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide HCl B Add 5% Sodium Bicarbonate Solution (Slowly, with Stirring) A->B C Monitor pH B->C D pH 6-8? C->D D->B No E Collect in Labeled 'Neutralized Aqueous Waste' Container D->E Yes F Continue Adding Base

Caption: Neutralization Workflow

Final Disposal

Once the waste container is full (no more than 90% capacity), seal it securely and contact your institution's Environmental Health and Safety (EHS) department for pickup. They will arrange for the final disposal by a licensed hazardous waste management company. [7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Small Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).

    • For solid spills, gently sweep the material to avoid creating dust.

    • Place the absorbent material and any contaminated debris into a sealed container.

    • Label the container as hazardous waste with the contents clearly identified.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Contact EHS for disposal of the spill cleanup materials.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent others from entering the area.

    • Provide details of the spilled material to the emergency responders.

Conclusion: A Culture of Safety

The proper disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its hazards and the regulatory landscape. By following the principles of waste characterization, segregation, and proper container management, you not only ensure compliance but also contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • RCRA Characteristic Waste. Office of Clinical and Research Safety.
  • Understanding RCRA Waste Characterization. AMI Environmental.
  • 4 Hazardous Waste Characteristics Under RCRA . YouTube. Available at: [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009 . U.S. Environmental Protection Agency. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. Available at: [Link]

  • Safety Data Sheet for this compound. ChemScene.
  • Safety Data Sheet for N-Pyrrolidin-3-ylmethyl-acetamide hydrochloride. CymitQuimica.
  • How to dispose of hydrochloric acid . Lab Alley. Available at: [Link]

  • How should hydrochloric acid be disposed of? . CK-12 Foundation. Available at: [Link]

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Comprehensive Safety and Handling Guide for (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride (CAS: 1215264-39-3).[1][2][3][4] It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant handling of this compound in a laboratory setting. The information herein is synthesized from established safety data and best practices in chemical hygiene to minimize risk and ensure experimental integrity.

Hazard Identification and Risk Assessment: The "RAMP" Framework

Before handling this compound, a thorough risk assessment is mandatory. We advocate for the RAMP framework—Recognize, Assess, Minimize, and Prepare—as a foundational approach to laboratory safety.[5][6]

  • Recognize the Hazards : The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are:

    • Acute Toxicity (Oral) : Harmful if swallowed.[7]

    • Skin Irritation : Causes skin irritation.[7]

    • Serious Eye Irritation : Causes serious eye irritation.[7]

    • Respiratory Irritation : May cause respiratory irritation.[7]

  • Assess the Risks : The risk of exposure is highest during weighing, dissolution, and transfer of the solid compound due to the potential for generating airborne dust particles. Skin and eye contact are significant risks during all handling procedures.

  • Minimize the Risks : Risks will be minimized through a combination of engineering controls, administrative controls, and personal protective equipment (PPE), as detailed in the following sections.

  • Prepare for Emergencies : All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to protect laboratory workers from chemical hazards.[8][9] The following PPE is mandatory when handling this compound.

EquipmentSpecificationPurpose
Gloves Chemical-resistant nitrile gloves.To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste immediately after handling.[10]
Eye Protection Safety glasses with side shields or chemical safety goggles.To prevent eye contact and serious eye irritation.[7][10]
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.[10]
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside a fume hood or if dust generation is likely.To prevent the inhalation of irritating dust particles.[10]
Safe Handling and Operational Procedures

Adherence to standardized handling procedures is critical to minimizing exposure.[11] All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control airborne contaminants.[12][13]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area in Fume Hood gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment & Spill Kit gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve or Transfer Compound weigh->dissolve decontaminate Decontaminate Work Surface dissolve->decontaminate Post-Handling dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for safe handling of the target compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure a current Safety Data Sheet (SDS) is accessible.[14]

    • Assemble all necessary equipment (e.g., spatula, weigh paper, vials, solvent) and an appropriate spill kit before starting.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within the designated fume hood to minimize inhalation exposure.[10]

    • Use anti-static weigh boats or paper to prevent dispersal of the powdered compound.

    • Handle the compound gently to avoid creating dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution :

    • If preparing a solution, add the solvent to the solid compound slowly to avoid splashing.

    • Ensure the container is appropriately sealed before mixing or vortexing.

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove and wash any contaminated clothing before reuse.[7]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.[8]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][15]

  • Skin Contact : Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[7][15]

  • Inhalation : Remove the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[7][15]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or physician.[7]

  • Spill :

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, absorb the spilled material with an inert absorbent (e.g., sand, vermiculite).[7][15]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill site thoroughly.

Disposal Plan: Environmental Stewardship

Improper disposal of chemical waste is strictly prohibited.[10][11] this compound and any materials contaminated with it must be treated as hazardous waste.

Disposal Decision Tree

cluster_waste_type Waste Characterization cluster_disposal_action Disposal Action start Waste Generated solid Unused Compound / Contaminated Solids (Gloves, Weigh Paper) start->solid liquid Contaminated Solutions start->liquid solid_container Place in a labeled, sealed hazardous waste container for solids. solid->solid_container liquid_container Place in a labeled, sealed hazardous waste container for liquids. liquid->liquid_container contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal by a certified vendor. solid_container->contact_ehs liquid_container->contact_ehs

Caption: Decision tree for proper waste disposal.

Disposal Protocol:

  • Segregation : Segregate waste containing this compound from non-hazardous waste streams.[10]

  • Containment :

    • Solid Waste : Place unused compound and contaminated disposable items (e.g., gloves, weigh paper, absorbent pads) into a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste : Collect solutions containing the compound in a compatible, sealed, and clearly labeled container for liquid hazardous waste.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Acutely Toxic).

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management service.[10][16] Do not dispose of this chemical down the drain or in regular trash.[10]

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials . IPG. [Link]

  • OSHA Standards to Know Before Starting Your Lab . Lab Manager. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Laboratory Standard . National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • Safety Tipsheets & Best Practices . American Chemical Society (ACS). [Link]

  • Safety . American Chemical Society (ACS). [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society (ACS). [Link]

  • Chemical Safety Manual for Small Businesses . American Chemical Society (ACS). [Link]

  • Chapter 6: Chemical Storage and Handling . University of Florida Environmental Health and Safety. [Link]

  • Safety Data Sheet for Pyrrolidine . Fisher Scientific. [Link]

  • PYRROLIDINE FOR SYNTHESIS . Loba Chemie. [Link]

  • Global Product Strategy (GPS) Safety Summary N-Methyl-Pyrrolidone . LyondellBasell. [Link]

  • N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride, min 97%, 1 gram . CP Lab Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.